2-Fluoro-5-methylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZOPWHCFDYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426947 | |
| Record name | 2-Fluoro-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135564-61-3 | |
| Record name | 2-Fluoro-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135564-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-5-methylbenzoyl chloride CAS number 135564-61-3
An In-depth Technical Guide to 2-Fluoro-5-methylbenzoyl Chloride for Researchers and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No. 135564-61-3) is a specialized acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility, particularly for researchers, scientists, and drug development professionals, stems from a unique combination of structural features: a highly reactive acyl chloride group, a strategically placed fluorine atom, and a methyl group on an aromatic scaffold. The acyl chloride facilitates efficient coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules—a sought-after attribute in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications, grounded in established chemical principles and safety protocols.
Core Chemical and Physical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in synthesis. These foundational data points are essential for experimental design and safety assessments.
| Property | Value |
| CAS Number | 135564-61-3[1][2][3][4][5] |
| Molecular Formula | C₈H₆ClFO[2][3][4] |
| Molecular Weight | 172.58 g/mol [2][3] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 215.1 ± 20.0 °C (Predicted)[1][2][4] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted)[1][2][4] |
| Refractive Index | 1.5335[1][2] |
| Flash Point | 83.9 °C[2] |
Spectroscopic data is fundamental for confirming the identity and purity of the reagent before its use in a synthetic sequence. While specific spectra for this exact compound are not universally published, the expected signals can be inferred from its structure and data for similar compounds like 2-fluorobenzoyl chloride.[6][7][8]
-
¹H NMR : Protons on the aromatic ring would appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the adjacent fluoro, methyl, and acyl chloride groups. The methyl protons would present as a singlet.
-
¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbon (highly deshielded), aromatic carbons (with C-F coupling), and the methyl carbon.
-
IR Spectroscopy : A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1780-1815 cm⁻¹.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzoyl chlorides.[9]
Synthesis and Mechanism
This compound is most commonly synthesized from its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid (CAS 321-12-0).[2] The conversion is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The use of thionyl chloride is a robust and widely adopted method.[10] The carboxylic acid is treated with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride along with gaseous byproducts (SO₂ and HCl), which are easily removed.[11]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity: A Hub for Molecular Elaboration
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[12] The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The fluorine and methyl substituents on the aromatic ring modulate the electronic properties but the primary site of reaction remains the acyl chloride functional group.
Amide Bond Formation (Amidation)
The reaction with primary or secondary amines to form amides is one of the most critical applications of this reagent in drug discovery. Amide bonds form the backbone of peptides and are present in a vast number of pharmaceutical agents. The reaction is typically rapid and high-yielding.[13][14][15]
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Experimental Protocol: General Amidation
-
Preparation : Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]
-
Cooling : Cool the solution to 0 °C using an ice-water bath to manage the typically exothermic reaction.
-
Addition : Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Workup : Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Friedel-Crafts Acylation
This reagent can be used to introduce the 2-fluoro-5-methylbenzoyl group onto an electron-rich aromatic ring through Friedel-Crafts acylation.[16][17] This reaction forms a C-C bond and produces an aryl ketone, a valuable scaffold for further synthetic modifications. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.
Caption: Key steps in the Friedel-Crafts acylation reaction pathway.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup : Charge a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser with anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) and an anhydrous solvent (e.g., CS₂, nitrobenzene, or 1,2-dichloroethane) under an inert atmosphere.
-
Addition of Arene : Add the electron-rich aromatic substrate (1.0 eq) to the stirred suspension.
-
Addition of Acyl Chloride : Add this compound (1.0 eq) dropwise at a temperature that maintains control of the reaction (often starting at 0-5 °C).[17]
-
Reaction : After the addition is complete, the mixture may be stirred at room temperature or heated (e.g., to 60°C under reflux) to drive the reaction to completion.[17]
-
Workup : Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer with a suitable solvent. Combine the organic layers, wash, dry, and concentrate. Purify the resulting aryl ketone product by distillation or chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile building block for synthesizing biologically active compounds. Its precursor, 2-fluoro-5-methylbenzoic acid, is utilized in the synthesis of potent and selective inhibitors for various biological targets.
-
Kinase Inhibitors : The parent acid has been used to synthesize benzoxazepinones, which act as highly potent and selective inhibitors of RIP1 kinase, a target for inflammatory diseases.[18] The acyl chloride is the activated form used to create the initial amide linkage in such syntheses.
-
Adenylyl Cyclase Inhibitors : It is also a key component in the synthesis of pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[18]
-
General Pharmaceutical Scaffolds : The 2-fluoro-5-methylbenzoyl moiety is a valuable scaffold. The fluorine atom can increase lipophilicity and block metabolic oxidation at the ortho position, improving the pharmacokinetic profile of a drug candidate.[19][20]
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[12] this compound is classified as a corrosive liquid.[21]
| Hazard Class | Description |
| Corrosivity | Causes severe skin burns and eye damage.[21][22] |
| Reactivity with Water | Reacts violently with water and moisture to release corrosive and toxic hydrogen chloride (HCl) gas.[12][23] |
| Inhalation Toxicity | Vapors and mists are irritating to the respiratory system.[21] It is a lachrymator (tear-inducing agent).[12][24] |
Safe Handling Procedures
-
Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12][25]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[21][25]
-
Anhydrous Conditions : All reactions must be performed under anhydrous (dry) conditions using flame-dried glassware and an inert atmosphere (N₂ or Ar) to prevent violent reaction with moisture.[12]
-
Spill Management : In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.[23]
Storage Requirements
-
Container : Store in a tightly sealed container, often under an inert atmosphere, to prevent contact with air and moisture.[12][25][26]
-
Location : Keep in a cool, dry, well-ventilated area designated for corrosive materials.[25][27]
-
Incompatibilities : Store away from water, alcohols, amines, strong bases, and metals.[12][22][23]
Conclusion
This compound, CAS 135564-61-3, is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its high reactivity, governed by the acyl chloride group, allows for the efficient construction of amide and carbon-carbon bonds. Simultaneously, the incorporated fluorine atom provides a strategic advantage for tuning the properties of target molecules in drug discovery programs. A thorough understanding of its properties, reactivity, and stringent handling requirements is paramount for its safe and effective utilization, empowering scientists to build the complex molecular architectures that drive scientific advancement.
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2-Fluoro-5-methylbenzoyl chloride molecular weight
An In-depth Technical Guide to 2-Fluoro-5-methylbenzoyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 135564-61-3), a critical fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and explores its reactivity and applications as a key intermediate in the development of novel therapeutic agents. Emphasis is placed on the rationale behind experimental procedures and the compound's role in constructing complex, biologically active molecules. This guide serves as an essential resource for researchers leveraging this versatile reagent in their synthetic and drug discovery endeavors.
Introduction
This compound is a specialized acyl chloride that has gained prominence as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of a fluorine atom and a methyl group on the benzoyl scaffold imparts unique electronic properties and steric influences, which chemists can exploit to fine-tune the pharmacological profile of target molecules. Fluorine, in particular, is a bioisostere of hydrogen but possesses high electronegativity; its incorporation can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This guide offers a senior application scientist's perspective on utilizing this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application.
Physicochemical and Spectroscopic Data
A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 135564-61-3 | [1] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 215.1°C at 760 mmHg | [2] |
| Density | 1.265 g/cm³ | [2] |
| InChI Key | WVRZOPWHCFDYSQ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)Cl | [5] |
Mandatory Visualization: Chemical Structure
Caption: Chemical Structure of this compound.
Synthesis and Purification
The synthesis of acyl chlorides is a cornerstone transformation in organic chemistry. The most reliable and common method involves the chlorination of the corresponding carboxylic acid.
Synthetic Pathway: From Carboxylic Acid
This compound is prepared from its precursor, 2-Fluoro-5-methylbenzoic acid (CAS 321-12-0).[6][7] The conversion is typically achieved using an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is frequently chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This facilitates purification, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Catalytic DMF: DMF acts as a catalyst by first reacting with the chlorinating agent to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This species is a more potent acylating agent than thionyl chloride itself, accelerating the conversion of the carboxylic acid to the acyl chloride.
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to remove moisture, as acyl chlorides are moisture-sensitive.
-
Reagent Charging: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., Nitrogen or Argon), add thionyl chloride (SOCl₂, ~2.0-3.0 eq) slowly via an addition funnel.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10g of carboxylic acid).
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield a clear liquid.[9]
Self-Validating Trustworthiness
To ensure the integrity of the synthesis, in-process controls should be implemented:
-
Reaction Completion: Can be confirmed by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carboxylic acid.
-
Product Purity: The purity of the final distilled product should be assessed using analytical techniques as described in the following section.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount before its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: Will show distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
-
¹⁹F NMR: Will show a singlet, providing unambiguous confirmation of the fluorine's presence.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is a definitive indicator of the C=O stretch of the acyl chloride functional group.
-
Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
Researchers can find spectral data for this and similar compounds in various chemical databases.[10][11]
Chemical Reactivity and Applications in Drug Discovery
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this compound stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, phenols, carbanions), making it an excellent reagent for introducing the 2-fluoro-5-methylbenzoyl moiety into a molecule.
Mandatory Visualization: General Reactivity
Caption: General reactivity of this compound.
Applications in Medicinal Chemistry
The 2-fluoro-5-methylbenzoyl structural motif is present in several classes of biologically active compounds. This reagent is a key starting material for their synthesis.
-
Kinase Inhibitors: Benzoxazepinones, which are potent and selective kinase inhibitors, can be synthesized from amide derivatives of 2-Fluoro-5-methylbenzoic acid.[6][7] The synthesis involves an intramolecular nucleophilic aromatic substitution, where the amide attacks the fluorinated carbon. The corresponding acyl chloride is a highly reactive precursor for forming the necessary amide intermediate.
-
Treatment of Chronic Pain: The reagent is instrumental in synthesizing pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1).[6][7] One such derivative showed a potent inhibitory concentration (IC₅₀) of 0.54 μM against AC1, highlighting its potential in developing novel analgesics.[6]
-
Anticancer Agents: Novel benzoxazole derivatives containing both fluorine and piperazine moieties have been synthesized and investigated as potential anticancer agents.[12] this compound can serve as a precursor to create the amide linkage necessary for building such heterocyclic systems.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents several hazards that demand strict safety protocols.
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[13]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Combustible: It is a combustible liquid.
-
Water Reactive: Reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas.
-
-
Personal Protective Equipment (PPE):
-
Storage:
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a reactive acyl chloride group with the strategic placement of fluorine and methyl substituents makes it a valuable building block for creating complex molecules with tailored biological activities. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively harness its synthetic potential to advance their scientific objectives.
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methylbenzoyl Chloride: A Key Intermediate for Drug Discovery
This guide provides a comprehensive technical overview of the synthesis of 2-fluoro-5-methylbenzoyl chloride, a crucial building block in the development of novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the primary synthetic pathways, mechanistic underpinnings, and practical considerations for its preparation. We will explore the critical aspects of reagent selection, reaction optimization, and product purification, ensuring a thorough understanding of this important chemical transformation.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates[1]. The methyl group provides a point for further structural modification, and the highly reactive benzoyl chloride moiety allows for facile introduction of the 2-fluoro-5-methylbenzoyl scaffold into a wide range of molecules.
This compound and its precursor, 2-fluoro-5-methylbenzoic acid, are utilized in the synthesis of various biologically active molecules, including kinase inhibitors and agents targeting the central nervous system[2][3][4]. Its strategic use allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.
Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The most direct and widely employed method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Choosing the Right Chlorinating Agent: A Comparative Analysis
The selection between thionyl chloride and oxalyl chloride is a critical decision in the synthesis of acyl chlorides, with each reagent offering distinct advantages and disadvantages.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive, often requires heating. | Generally more reactive, reactions can often be run at room temperature. |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous). | Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) (all gaseous). |
| Work-up | Byproducts are easily removed by evaporation. | Byproducts are volatile and easily removed. |
| Purity of Product | Can sometimes lead to side products requiring further purification. | Often yields a cleaner product that may not require extensive purification. |
| Cost | Generally more cost-effective. | Typically more expensive. |
| Safety | Toxic, corrosive, and reacts violently with water[5][6][7][8][9]. | Toxic, corrosive, and moisture-sensitive. |
For laboratory-scale synthesis where high purity is paramount, oxalyl chloride is often the preferred reagent. For larger-scale industrial applications, the lower cost of thionyl chloride may be a more significant factor.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the subsequent attack by a chloride ion.
Experimental Protocols
The following are representative protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride. These protocols are based on established methods for analogous transformations[10][11][12][13].
Synthesis using Thionyl Chloride
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM) (optional, the reaction can be run neat)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Charge the flask with 2-fluoro-5-methylbenzoic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (2-3 eq). If a solvent is used, dissolve the carboxylic acid in the anhydrous solvent before adding the thionyl chloride.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Maintain the reflux for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.
-
The resulting crude this compound, typically a pale yellow oil, can be purified by vacuum distillation.
Synthesis using Oxalyl Chloride
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a gas outlet connected to a scrubber.
-
Dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the stirred solution at room temperature.
-
Carefully add a catalytic amount of DMF (1-2 drops) dropwise. Gas evolution (CO₂ and CO) should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure.
-
The resulting this compound is often of high purity and can be used in subsequent steps without further purification. If necessary, vacuum distillation can be performed.
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern is the hydrolysis of the acyl chloride product back to the carboxylic acid upon exposure to water. Therefore, it is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture.
Overheating during the reaction with thionyl chloride can sometimes lead to the formation of colored impurities. Careful temperature control is recommended.
Safety Precautions
Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water to produce toxic gases (HCl, SO₂, CO).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling these reagents.
-
Fume Hood: All manipulations must be performed in a well-ventilated fume hood.
-
Moisture-Free Environment: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Quenching: Excess chlorinating agents should be quenched carefully, for example, by slowly adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a straightforward yet critical transformation for the advancement of drug discovery programs. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their ongoing research and development efforts.
References
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride.
- IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
- Chem-Impex International. (n.d.). 2-Fluoro-5-methylbenzoic acid.
- Scott, J., et al. (2022). Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. Journal of Medicinal Chemistry, 65(6), 4667–4686.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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2-Fluoro-5-methylbenzoyl chloride reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic acyl chloride that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern—an activating methyl group and a deactivating, ortho-directing fluorine atom—creates a nuanced reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, core reactivity, and applications, with a particular focus on its role in medicinal chemistry. We will explore its behavior in key synthetic transformations, including nucleophilic acyl substitution and Friedel-Crafts reactions, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in their research and development endeavors.
Core Chemical Identity & Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate handling, storage, and reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 135564-61-3 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [1][3] |
| Molecular Weight | 172.59 g/mol | [1] |
| Appearance | Liquid | [4] |
| Refractive Index | ~1.534 | [1] |
| Solubility | Reacts with water and alcohols; soluble in many organic solvents. | [5] |
| InChIKey | WVRZOPWHCFDYSQ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and direct method for synthesizing this compound is the chlorination of its parent carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This is a standard nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.
Caption: Synthesis of this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The aromatic substituents modulate this reactivity and influence the orientation of further reactions on the ring.
Electronic Effects of Aromatic Substituents
-
Acyl Chloride Group (-COCl): This is a powerful electron-withdrawing and deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene.
-
Fluorine Atom (-F): Located at the ortho position, fluorine exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring. However, it also has a moderate resonance donating effect (+R) and is an ortho-, para-director for electrophilic substitution.
-
Methyl Group (-CH₃): Located at the meta position relative to the fluorine and para to the acyl chloride, the methyl group is electron-donating through hyperconjugation (+I), slightly activating the ring.
The interplay of these effects makes the acyl chloride carbon highly reactive towards nucleophiles while controlling the regioselectivity of reactions involving the aromatic ring.
Nucleophilic Acyl Substitution
This is the principal reaction pathway for this compound. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.[5]
Caption: General mechanism for nucleophilic acyl substitution.
-
Amidation (Reaction with Amines): It reacts readily with primary and secondary amines to form the corresponding N-substituted amides. This reaction is fundamental in the synthesis of many pharmaceutical agents. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[7]
-
Esterification (Reaction with Alcohols): In the presence of a base, it reacts with alcohols to yield esters.[8] This reaction is generally slower than amidation.
-
Hydrolysis (Reaction with Water): The compound is moisture-sensitive and reacts with water to hydrolyze back to 2-Fluoro-5-methylbenzoic acid and HCl gas.[4][5] This necessitates handling the compound under anhydrous conditions.
Friedel-Crafts Acylation
This compound is an excellent acylating agent for Friedel-Crafts reactions, a powerful method for forming carbon-carbon bonds with aromatic systems.[9] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This facilitates the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[10][11]
Caption: Workflow for a Friedel-Crafts acylation reaction.
Nucleophilic Aromatic Substitution (SNA_r_)
The fluorine atom, positioned ortho to the strongly electron-withdrawing acyl group, can potentially be displaced by strong nucleophiles via an S_NAr mechanism. This pathway is particularly relevant in intramolecular reactions, where a tethered nucleophile can attack the carbon bearing the fluorine, leading to the formation of heterocyclic systems.[12]
Applications in Drug Development & Medicinal Chemistry
The structural motifs derived from this compound are prevalent in modern pharmacophores. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[13]
-
Kinase Inhibitors: The precursor, 2-Fluoro-5-methylbenzoic acid, is used to synthesize amides that can undergo intramolecular nucleophilic aromatic substitution to form benzoxazepinones. These scaffolds are potent and selective inhibitors of kinases like RIP1, a key target in inflammatory diseases.[12]
-
Chronic Pain Therapeutics: This building block is also employed in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1).[12] One such derivative demonstrated a potent inhibitory concentration (IC₅₀) of 0.54 μM against AC1, highlighting its potential in developing novel treatments for chronic pain.[12]
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scales. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound[5][6]
-
Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Charging: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (2.0 - 3.0 eq) followed by a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) with stirring. Maintain reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can often be used directly. For higher purity, it can be purified by vacuum distillation.
Protocol 2: Representative Amidation (Synthesis of N-benzyl-2-fluoro-5-methylbenzamide)
-
Setup: In a fume hood, dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[4]
-
Hazards: Causes severe skin burns and eye damage. It is classified as a lachrymator (causes tearing) and is toxic if inhaled.
-
Reactivity: Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. It is also incompatible with strong bases, alcohols, and oxidizing agents.[4][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[14]
Conclusion
This compound is a highly reactive and synthetically useful building block. Its primary reactivity is defined by the electrophilic acyl chloride group, which readily undergoes substitution with a wide range of nucleophiles. The fluorine and methyl substituents provide additional layers of control and are instrumental in tuning the properties of the final products, making this reagent a cornerstone in the synthesis of targeted molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, combined with stringent safety protocols, enables chemists to effectively harness its synthetic potential.
References
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- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Shunatona, H. P., et al. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(15), 3742–3745. [Link]
- PrepChem.com. Synthesis of 2-methylbenzoyl chloride. [Link]
- Clark, J.
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- Chad's Prep. (2021, March 4). 18.
- Khan Academy.
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A Technical Guide to the Stability and Optimal Storage of 2-Fluoro-5-methylbenzoyl Chloride
Introduction and Scope
2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3) is a specialized acyl chloride that serves as a critical reactive intermediate in the synthesis of high-value organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its utility is derived from the electrophilic nature of the acyl chloride moiety, allowing for the facile introduction of the 2-fluoro-5-methylbenzoyl group. Notably, its precursor, 2-fluoro-5-methylbenzoic acid, is used in the synthesis of advanced kinase inhibitors and selective adenylyl cyclase inhibitors for therapeutic applications.[1]
However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation. The integrity of this compound is paramount, as the presence of degradation products can lead to reduced yields, complex purification challenges, and unpredictable reaction kinetics. This guide provides a comprehensive overview of the stability profile of this compound, grounded in the fundamental principles of acyl halide chemistry. It outlines authoritative, field-proven protocols for storage, handling, and stability assessment to ensure its viability in research and development settings.
The Chemical Basis of Instability: A Reactivity Profile
The stability of this compound is fundamentally dictated by the reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive effects of both the chlorine and oxygen atoms, making it a prime target for nucleophiles.
Primary Degradation Pathway: Hydrolysis
The most significant and common degradation pathway is hydrolysis, which occurs upon exposure to moisture.[2][3] Even trace amounts of water, such as atmospheric humidity, can initiate this reaction. The mechanism is a classic nucleophilic acyl substitution where water acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of 2-Fluoro-5-methylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[4][5] The presence of HCl is often observed as fuming when the compound is exposed to air.[6]
Reactivity with Other Nucleophiles
Beyond water, this compound readily reacts with a range of common laboratory nucleophiles. This reactivity underscores the need for stringent storage and handling controls to prevent unintended side reactions. Incompatible materials include:
-
Strong Bases: Can promote violent reactions and decomposition.[3][7][9]
-
Strong Oxidizing Agents: Pose a significant reactivity hazard.[7][10]
Contact with these substances during storage or use will compromise the purity and integrity of the material.
Recommended Storage and Handling Protocols
The cornerstone of maintaining the stability of this compound is the meticulous exclusion of atmospheric moisture and incompatible chemicals.[3][11]
Core Storage Principles
The goal of any storage protocol is to create an environment that is cool, dry, and chemically inert. The following table summarizes the critical parameters for optimal storage.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, typically 2-8°C.[12] | Reduces the rate of potential decomposition reactions and minimizes vapor pressure. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[11] | Displaces atmospheric moisture, preventing the primary hydrolysis degradation pathway. |
| Container | Borosilicate glass bottle with a PTFE-lined cap. | Provides a chemically resistant and impermeable barrier. The PTFE liner prevents reaction with the cap material. |
| Location | Store in a dedicated, well-ventilated corrosives cabinet.[3][11] | Ensures segregation from incompatible materials (especially bases, alcohols, and oxidizers) and provides secondary containment.[7] |
| Moisture Control | Use of desiccants (e.g., silica gel) in secondary containment is advised. | Minimizes ambient moisture in the storage micro-environment. |
Protocol: Long-Term Storage and Aliquoting
For long-term storage, it is crucial to avoid repeated opening of the primary container, which introduces atmospheric moisture with each cycle.
-
Preparation: Work exclusively within a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[11]
-
Inert Atmosphere: Before opening, ensure you have a source of dry, inert gas (Argon is preferred due to its density) ready.
-
Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use or short-term-use vials under an inert atmosphere.
-
Vial Preparation: Use clean, oven-dried borosilicate vials with PTFE-lined screw caps.
-
Transfer: Use a dry glass syringe or cannula to transfer the liquid from the main bottle to the smaller vials. During this process, maintain a positive pressure of inert gas in the source bottle.
-
Sealing: Tightly seal each vial immediately after filling. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the chemical name, date, and concentration.
-
Storage: Place the aliquots and the main stock bottle back into designated cold, dry, and segregated storage.
Protocol: Safe Dispensing for Immediate Use
Assessing Stability and Purity
Regular assessment of purity is critical, especially for material that has been stored for an extended period or subjected to multiple uses.
Qualitative Indicators of Degradation
-
Visual Fuming: The most obvious sign of hydrolysis is the emission of white fumes (HCl gas reacting with atmospheric moisture) when the container is opened.
-
Crystallization: The primary degradation product, 2-Fluoro-5-methylbenzoic acid, is a solid at room temperature. The appearance of solid precipitate or crystals within the liquid indicates significant degradation.
-
Color Change: While some commercial grades may be slightly yellow, a darkening of the color over time can suggest the formation of impurities.[13]
Protocol: Quantitative Purity Assessment via Derivatization-HPLC
Direct analysis of acyl chlorides by reverse-phase HPLC is often problematic due to their high reactivity with aqueous mobile phases and potential for column degradation. A more reliable method involves converting a small sample into a stable derivative, such as a methyl ester, which can be easily analyzed.[14]
-
Objective: To determine the purity of the acyl chloride by quantifying its conversion to a stable methyl ester derivative.
-
Materials:
-
This compound sample
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
HPLC system with a UV detector (e.g., Diode Array) and a C18 column
-
-
Procedure:
-
In a fume hood, prepare a stock solution of the this compound in anhydrous DCM (e.g., 10 mg/mL).
-
In a clean, dry vial, place 1.0 mL of anhydrous methanol.
-
Carefully add 100 µL of the acyl chloride stock solution to the methanol. The reaction is typically rapid and exothermic. Allow it to proceed for 10 minutes at room temperature. This quantitatively converts the acyl chloride to methyl 2-fluoro-5-methylbenzoate.
-
Dilute the resulting ester solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC. The primary peak will correspond to the methyl ester derivative. Any peak corresponding to the unreacted 2-Fluoro-5-methylbenzoic acid (the main impurity) will also be visible and can be quantified.
-
-
Interpretation: The purity of the original acyl chloride is directly proportional to the peak area percentage of the methyl ester derivative relative to the sum of all related peaks (ester + acid).
Summary of Best Practices
To ensure the long-term stability and performance of this compound, adhere to the following core directives:
-
Moisture is the Primary Enemy: Treat the exclusion of water and humidity as the highest priority.
-
Use an Inert Atmosphere: Always store and handle the compound under a dry, inert atmosphere like argon or nitrogen.[11]
-
Store Cold and Segregated: Use a cool (2-8°C), well-ventilated, and dedicated corrosives cabinet away from incompatible materials.[7][11][12]
-
Aliquot for Long-Term Storage: For bulk quantities, aliquot into smaller, single-use vials to preserve the integrity of the main stock.
-
Verify Purity: Before use in critical applications, perform a qualitative check (fuming, clarity) and consider a quantitative purity assessment via derivatization if the material's history is uncertain.
By implementing these scientifically grounded protocols, researchers, scientists, and drug development professionals can preserve the chemical integrity of this valuable reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
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An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methylbenzoyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3). As an acyl chloride, this compound exhibits significant reactivity, particularly with nucleophiles, and requires stringent control measures to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory professionals to manage risk effectively.
Section 1: Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are the foundation of a robust safety assessment.
-
Synonyms: No common synonyms are widely available[1].
-
Intended Use: Primarily for laboratory chemical synthesis[1]. It is not intended for food, drug, pesticide, or biocidal applications[1].
A summary of its key properties is presented below. This data is critical for predicting its behavior under various laboratory conditions, such as its density relative to water and its potential to form flammable mixtures in air.
| Property | Value | Source |
| CAS Number | 135564-61-3 | Fisher Scientific[1] |
| Molecular Formula | C₈H₆ClFO | ChemicalBook[2] |
| Molecular Weight | 172.58 g/mol | ChemicalBook[2] |
| Appearance | Liquid | Thermo Scientific[3] |
| Boiling Point | No data available | |
| Density | No data available | |
| Flash Point | No data available | |
| Solubility | Reacts with water | Synquest Labs[4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance and requires careful handling. Its primary dangers stem from its corrosive nature, a direct consequence of its reactivity, especially with water. Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl), which is responsible for its severe corrosive effects and respiratory irritation.
The compound is categorized under the Globally Harmonized System (GHS) as follows:
| GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage[1]. | |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[1]. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation[1]. |
Key Hazards:
-
Corrosivity: The compound causes severe burns to the skin, eyes, and mucous membranes upon contact[1].
-
Reactivity with Water: It reacts with water, including moisture in the air, to release toxic and irritating hydrogen chloride gas[5]. This reaction is exothermic and can generate pressure in sealed containers.
-
Inhalation Hazard: Vapors and mists are highly irritating to the respiratory system[1]. Inhalation can lead to severe respiratory distress.
Section 3: Risk Assessment and the Hierarchy of Controls
A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In drug development, eliminating or substituting this specific reagent may not be feasible due to its unique chemical properties.
-
Engineering Controls: This is the most critical control measure. All handling of this compound must be conducted in a certified chemical fume hood to contain corrosive vapors and prevent inhalation exposure[1]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must receive documented training on its hazards and safe handling procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
Section 4: Safe Handling, Storage, and Disposal
Adherence to rigorous protocols is non-negotiable when working with this compound.
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield are required[1]. | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a chemically resistant lab coat[1]. | Prevents skin contact, which leads to severe chemical burns[1]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced[1]. | Protects the respiratory tract from irritating and corrosive vapors[1]. |
Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items.
-
Inert Atmosphere: The material is sensitive to air and moisture[1]. For reactions requiring anhydrous conditions and for long-term storage, handle under an inert atmosphere (e.g., nitrogen or argon)[1].
-
Dispensing: Use only under a chemical fume hood[1]. When transferring, do so slowly and carefully to avoid splashing. Use compatible equipment (e.g., glass or PTFE).
-
Hygiene: Wash hands and any exposed skin thoroughly after handling[1]. Do not eat, drink, or smoke in the work area.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area designated for corrosives[1][6]. The container must be kept tightly closed to prevent moisture from entering[1].
-
Incompatibility: Keep away from water, strong bases, alcohols, and strong oxidizing agents[1][7]. Contact with these substances can lead to violent reactions and the release of toxic gases.
-
Security: The storage area should be locked to restrict access to authorized personnel only[1].
Waste Disposal
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[1]. Do not dispose of down the drain.
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
First Aid Measures
-
General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. Immediate medical attention is required for all exposures[1].
-
Inhalation: If inhaled, immediately remove the victim to fresh air. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Call a physician immediately[1].
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Call a physician immediately[1].
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required[1].
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting, as this risks perforation. Never give anything by mouth to an unconscious person. Call a physician immediately[1].
Spill and Fire Response
The following diagram outlines the general procedure for responding to a chemical spill.
-
Spill Management: For a small spill, use an inert absorbent material like dry sand or vermiculite. Do not use combustible materials. Collect the absorbed material into a suitable container for disposal[7]. Avoid allowing the product to enter drains.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Unsuitable Media: DO NOT USE WATER. Water reacts with the substance, generating heat and toxic/corrosive hydrogen chloride gas[8].
-
Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride, and phosgene[5][7]. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[1].
-
References
- Safety Data Sheet for this compound. Fisher Scientific. URL
- Safety Data Sheet for Benzoyl chloride. Sigma-Aldrich. URL
- Safety Data Sheet for 5-Fluoro-2-methylbenzoyl chloride. Synquest Labs. URL
- Safety Data Sheet for 2-Fluoro-6-methylbenzoyl chloride. ChemicalBook. URL
- Safety Data Sheet for 2-Chloro-5-fluorobenzoyl chloride.
- Safety Data Sheet for 2-Chlorobenzoyl chloride. Fisher Scientific. URL
- PubChem Compound Summary for 2-Fluorobenzoyl chloride.
- Safety Data Sheet for 2-Fluorobenzoyl chloride. Fisher Scientific. URL
- Safety Data Sheet for p-Toluoyl chloride. Fisher Scientific. URL
- MSDS of 2-Fluoro-5-methylbenzoic acid. Capot Chemical. URL
- 5-Fluoro-2-methylbenzoyl chloride SDS. ECHEMI. URL
- Safety Data Sheet for 2-Fluoro-5-nitrobenzoyl chloride. Santa Cruz Biotechnology. URL
- Safety Data Sheet for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. Thermo Fisher Scientific. URL
- Product Page for 5-Fluoro-2-methylbenzoyl chloride, 98%. Thermo Scientific Chemicals. URL
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- 2. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]
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A Technical Guide to 2-Fluoro-5-methylbenzoyl chloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3), a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical identity, including its synonyms and physicochemical properties. It outlines established methods for its synthesis from its carboxylic acid precursor, 2-Fluoro-5-methylbenzoic acid, providing detailed experimental protocols for laboratory-scale preparation. The guide further explores the reactivity of this compound and its significant applications in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive heterocyclic compounds. Finally, it provides a thorough discussion of the necessary safety and handling procedures to ensure its safe use in a research and development setting. This document is intended to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are working with this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzoyl chloride that serves as a reactive building block in organic synthesis. Its reactivity stems from the electrophilic carbonyl carbon of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.
Synonyms and Identifiers:
A comprehensive identification of a chemical reagent is crucial for accurate sourcing and regulatory compliance. The primary and most widely recognized synonym for this compound is Benzoyl chloride, 2-fluoro-5-methyl- [1].
| Identifier | Value | Source |
| CAS Number | 135564-61-3 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [1][3] |
| Molecular Weight | 172.58 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| InChI Key | WVRZOPWHCFDYSQ-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc(F)c(c1)C(Cl)=O | [3] |
Physicochemical Data:
The physical and chemical properties of this compound are essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 215.1 ± 20.0 °C (Predicted) | [4] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5335 | [4] |
| Sensitivity | Moisture Sensitive | [4] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This transformation can be efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis.
Synthesis via Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Reaction Scheme:
Experimental Protocol:
This protocol is adapted from analogous procedures for the synthesis of benzoyl chlorides.[5][6]
-
Reaction Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with stirring.
-
Monitoring the Reaction: Maintain the reflux for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The reaction progress can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound, typically a pale yellow oil, is often of sufficient purity for subsequent reactions. Further purification can be achieved by vacuum distillation.
Synthesis via Oxalyl Chloride
Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. Reactions with oxalyl chloride are often faster and can be carried out at lower temperatures than those with thionyl chloride. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous.
Reaction Scheme:
Experimental Protocol:
This protocol is based on general procedures for the synthesis of acyl chlorides using oxalyl chloride.
-
Reaction Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a gas outlet connected to a gas trap.
-
Charging the Flask: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Oxalyl Chloride: Under a nitrogen or argon atmosphere, add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature. A catalytic amount of DMF is typically added to initiate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The evolution of gas is a sign of reaction progress.
-
Monitoring the Reaction: The reaction can be monitored by TLC or by quenching a small aliquot with an amine (e.g., benzylamine) and analyzing the formation of the corresponding amide.
-
Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final compound, making it a desirable feature in drug design.
The precursor to this compound, 2-Fluoro-5-methylbenzoic acid, is utilized in the synthesis of potent and selective inhibitors of various enzymes. For instance, it is a key component in the synthesis of benzoxazepinones , which have been identified as highly potent and monoselective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase[7]. Additionally, this precursor is employed in the creation of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain[7].
Given that this compound is the activated form of 2-Fluoro-5-methylbenzoic acid, it is a direct and efficient precursor for the synthesis of the amide intermediates required for these and other similar bioactive molecules.
Amide Synthesis
The reaction of this compound with primary or secondary amines is a facile method for the formation of amides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General Reaction Scheme:
Ester Synthesis
Similarly, this compound reacts with alcohols to form esters. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the generated HCl.
General Reaction Scheme:
Safety, Handling, and Disposal
This compound is a corrosive and moisture-sensitive compound that requires careful handling to prevent exposure and ensure laboratory safety.
Hazard Identification:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure that gloves are inspected prior to use and are changed immediately if contaminated.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep the container tightly closed and store in a cool, dry place away from moisture, as it reacts with water to produce corrosive hydrogen chloride gas.[2]
-
Store away from incompatible materials such as strong bases, alcohols, and metals.[9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
-
Do not dispose of down the drain. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. Its straightforward preparation from 2-Fluoro-5-methylbenzoic acid and its high reactivity make it an important building block for the introduction of the 2-fluoro-5-methylbenzoyl moiety. The strategic incorporation of fluorine in this reagent offers the potential for enhanced biological activity and improved pharmacokinetic properties in the resulting compounds. As with all reactive acyl chlorides, strict adherence to safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. This guide provides a foundational understanding of the synthesis, applications, and safe handling of this compound, empowering researchers to utilize this compound to its full potential in their research and development endeavors.
References
- PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride.
- Stenutz. (n.d.). This compound.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid.
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
- GlobalChemMall. (n.d.). This compound.
- ResearchGate. (2025, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids.
- National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride.
- PubMed. (n.d.). New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity.
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A Technical Guide to 2-Fluoro-5-methylbenzoyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-fluoro-5-methylbenzoyl chloride, a key building block in modern organic synthesis and medicinal chemistry. This document delves into its synthesis, chemical properties, reactivity, and significant applications, with a focus on providing practical, field-proven insights.
Core Chemical Identity and Properties
This compound (CAS No. 135564-61-3) is a substituted acyl chloride characterized by the presence of a fluorine atom and a methyl group on the benzene ring.[1] These substituents significantly influence the molecule's reactivity and physicochemical properties, making it a valuable reagent for introducing the 2-fluoro-5-methylbenzoyl moiety into complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 135564-61-3 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.59 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (Typical) | ≥95% |
Synthesis of this compound
The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is widespread due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Experimental Protocol: Synthesis from 2-Fluoro-5-methylbenzoic acid
This protocol details the conversion of 2-fluoro-5-methylbenzoic acid to this compound using thionyl chloride.
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent such as dichloromethane)
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
-
Nitrogen or argon gas inlet
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Charging the Flask: To the flask, add 2-fluoro-5-methylbenzoic acid.
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Addition of Thionyl Chloride: Under a gentle stream of inert gas, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the slurry. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Caption: Synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The electronic properties of the fluorine and methyl substituents on the aromatic ring modulate this reactivity.
-
Fluorine: As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Methyl Group: The methyl group is an electron-donating group (+I and hyperconjugation), which slightly counteracts the effect of the fluorine atom.
This electronic balance makes this compound a versatile reagent. The enhanced electrophilicity due to the fluorine atom often allows for reactions to proceed under milder conditions compared to unsubstituted benzoyl chloride.
Caption: General reactivity of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of pharmaceutically active compounds. The 2-fluoro-5-methylbenzoyl moiety is found in a number of small molecule inhibitors targeting various enzymes.
Synthesis of Kinase Inhibitors
The precursor, 2-fluoro-5-methylbenzoic acid, is utilized in the synthesis of benzoxazepinones, which are highly potent and monoselective kinase inhibitors.[2] The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and often necessary step to facilitate amide bond formation with complex amines, which are common scaffolds in kinase inhibitors.
Synthesis of Adenylyl Cyclase Inhibitors
2-Fluoro-5-methylbenzoic acid is also a key starting material for pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[2] The synthesis of these molecules involves the formation of an amide bond, a reaction for which this compound is an ideal reagent.
Caption: Role in the synthesis of drug candidates.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (m, 1H), ~7.2-7.4 (m, 2H), ~2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167 (C=O), ~160 (d, JCF ≈ 250 Hz, C-F), ~135-140 (aromatic C), ~125-130 (aromatic CH), ~115-120 (d, JCF ≈ 20 Hz, aromatic CH), ~20 (CH₃) |
| IR (neat) | ~1780-1800 cm⁻¹ (C=O stretch, acyl chloride), ~1600 cm⁻¹ (aromatic C=C stretch), ~1200-1300 cm⁻¹ (C-F stretch) |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Moisture Sensitivity: It reacts with water and moisture in the air to produce hydrochloric acid, which is also corrosive.
-
Toxicity: It is harmful if swallowed or in contact with skin and toxic if inhaled.
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and alcohols.
Conclusion
This compound is a versatile and reactive building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase and adenylyl cyclase inhibitors. Its unique electronic properties, stemming from the fluorine and methyl substituents, make it a valuable tool for organic chemists. Proper handling and an understanding of its reactivity are crucial for its effective and safe utilization in research and development.
References
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- GlobalChemMall. (n.d.). This compound.
- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid.
- Stenutz. (n.d.). This compound.
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The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-5-methylbenzoyl Chloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of 2-Fluoro-5-methylbenzoyl chloride, a fluorinated organic compound that has become a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. We will explore its chemical properties, the logical evolution of its synthesis, and its significant applications, grounded in authoritative scientific evidence.
Introduction: The Strategic Importance of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. This halogen's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability. These beneficial effects have made fluorinated compounds a cornerstone of modern medicinal chemistry. This compound (CAS No. 135564-61-3) exemplifies a strategically designed building block, providing a reactive acyl chloride group for amide and ester formation, while incorporating the advantageous properties of a fluorine substituent.
Tracing the Origins: A History Rooted in the Rise of Fluorinated Pharmaceuticals
While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its history is intrinsically linked to the burgeoning field of fluorinated pharmaceuticals. The journey to its synthesis and application can be understood through the development of its immediate precursor, 2-Fluoro-5-methylbenzoic acid (CAS No. 321-12-0).
The synthesis and utility of fluorinated benzoic acids gained prominence as medicinal chemists sought to fine-tune the properties of drug candidates. The logical and well-established method for converting a carboxylic acid to its more reactive acyl chloride derivative is through treatment with a chlorinating agent. This suggests that the synthesis of this compound was a rational and anticipated step following the availability of its parent carboxylic acid.
The timeline of its emergence is therefore tied to the increasing demand for fluorinated building blocks in drug discovery programs. Its presence in the product catalogs of numerous chemical suppliers and its citation in various patents underscore its role as a key intermediate in the synthesis of proprietary compounds.
Synthesis and Mechanistic Rationale
The primary and most widely employed method for the preparation of this compound is the chlorination of 2-Fluoro-5-methylbenzoic acid.
Diagram: Synthesis of this compound
Caption: General Synthesis of this compound
Experimental Protocol: Laboratory-Scale Synthesis
Objective: To synthesize this compound from 2-Fluoro-5-methylbenzoic acid.
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other suitable inert solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2-Fluoro-5-methylbenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (typically 1.5-2.0 eq) to the stirred slurry at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which are easily removed from the reaction mixture, simplifying purification.
-
DMF (catalyst): DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all reagents and glassware must be dry to prevent hydrolysis of the product back to the carboxylic acid.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.
-
Scrubber: The reaction evolves acidic gases (HCl and SO₂) which must be neutralized for safety and environmental reasons.
Physicochemical Properties
| Property | Value |
| CAS Number | 135564-61-3 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | ~215 °C at 760 mmHg |
| Density | ~1.265 g/cm³ |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to readily form amide or ester linkages, introducing the 2-fluoro-5-methylphenyl moiety into a larger molecular scaffold.
Workflow: Integration into a Drug Discovery Pipeline
Caption: Role in a Drug Discovery Workflow
The 2-fluoro-5-methylbenzoyl moiety has been incorporated into molecules targeting a range of therapeutic areas. For instance, its precursor, 2-fluoro-5-methylbenzoic acid, is used in the synthesis of pyrimidinone derivatives for the selective inhibition of adenylyl cyclase 1 (AC1), which is a target for the treatment of chronic pain.[1] It is also a building block for benzoxazepinones, which are potent and selective kinase inhibitors.[1] The conversion of the carboxylic acid to the acyl chloride facilitates the crucial amide bond formation in the synthesis of these complex molecules.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It will react with water to produce hydrochloric acid, and care should be taken to avoid contact with skin and eyes.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its discovery was likely a pragmatic extension of existing synthetic methodologies rather than a singular breakthrough, its importance as a versatile building block in the pharmaceutical and agrochemical industries is undeniable. The combination of a reactive acyl chloride handle with the beneficial properties of a fluorinated aromatic ring ensures its continued relevance in the quest for novel and improved bioactive molecules.
References
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A Theoretical and Practical Guide to 2-Fluoro-5-methylbenzoyl Chloride: A Keystone Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-methylbenzoyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its trifunctional nature, characterized by a reactive acyl chloride group and the nuanced electronic effects of its fluoro and methyl substituents, offers a versatile platform for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of this compound, bridging theoretical principles with practical, field-proven applications. We will delve into its electronic structure and reactivity profile through the lens of computational chemistry, detail robust protocols for its synthesis and key transformations, and contextualize its utility in the synthesis of biologically active molecules. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and actionable insights required to effectively leverage this valuable synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Benzoyl chlorides, as highly reactive acylating agents, serve as fundamental building blocks in the synthesis of a vast array of esters, amides, and ketones.[2] The convergence of these two motifs in this compound (CAS No. 135564-61-3) creates a powerful synthetic tool.[3][4][5] The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring finely tunes the reactivity of the acyl chloride moiety, a concept we will explore in detail. This guide will provide a holistic understanding of this reagent, from its fundamental chemical properties to its application in multi-step synthetic sequences.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in the laboratory.
| Property | Value |
| CAS Number | 135564-61-3 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | ~1.27 g/mL |
| Solubility | Reacts with water and alcohols; soluble in common organic solvents (e.g., DCM, THF, toluene) |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong carbonyl (C=O) stretching absorption, typically observed in the range of 1770-1800 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The presence of the C-F and C-Cl bonds will also give rise to characteristic stretching vibrations in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet pattern due to splitting by each other and by the fluorine atom. The methyl protons will present as a singlet, typically in the range of δ 2.3-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of δ 165-170 ppm. The aromatic carbons will display signals that are influenced by the fluorine and methyl substituents, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
Theoretical Framework: A Computational Dive into Reactivity
The reactivity of this compound is fundamentally governed by the electronic landscape of the molecule. Density Functional Theory (DFT) calculations and principles of physical organic chemistry provide a powerful framework for understanding and predicting its behavior in chemical reactions.[6][7]
Electronic Effects of Substituents
The electrophilicity of the carbonyl carbon is the primary determinant of the reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions. This electrophilicity is modulated by the interplay of inductive and resonance effects of the substituents on the aromatic ring.
-
Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). Due to the ortho position, this resonance effect can also influence the orientation of the carbonyl group.
-
Methyl Group (at C5): The methyl group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This effect slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzoyl chloride.
The net effect on reactivity is a balance of these opposing electronic influences. In the case of this compound, the strong -I effect of the fluorine atom is expected to dominate, rendering the carbonyl carbon highly electrophilic and the molecule quite reactive.
Conformational Analysis and Reaction Pathways
Computational modeling can elucidate the preferred conformation of the acyl chloride group relative to the aromatic ring. The planarity of the benzoyl chloride system is crucial for optimal resonance stabilization. The presence of the ortho-fluoro substituent can influence the torsional angle between the carbonyl group and the ring, which in turn can affect reactivity.
The general mechanism for nucleophilic acyl substitution of benzoyl chlorides proceeds through a tetrahedral intermediate. The stability of this intermediate is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like fluorine, can stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thus favoring the reaction.
Diagram: Logical Flow of Reactivity Analysis
Caption: A workflow diagram illustrating the logical progression from substituent effects to predicted reactivity.
Experimental Protocols: Synthesis and Key Transformations
The following protocols provide detailed, step-by-step methodologies for the preparation of this compound and a representative subsequent amidation reaction. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary.[2][8][9][10]
Synthesis of this compound
This protocol details the conversion of 2-fluoro-5-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.
Diagram: Synthetic Workflow
Caption: A schematic of the synthesis of this compound from its carboxylic acid precursor.
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a beaker with NaOH solution)
-
Heating mantle and magnetic stirrer
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.
-
Charging Reagents: Charge the flask with 2-fluoro-5-methylbenzoic acid (1.0 equivalent). To this, add an excess of thionyl chloride (2-3 equivalents), either neat or in a suitable anhydrous solvent like toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with stirring.
-
Monitoring: Maintain the reflux for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent (if used) by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The resulting crude this compound, often a pale yellow oil, can be purified by vacuum distillation.
Amide Formation: A Representative Schotten-Baumann Reaction
This protocol describes the reaction of this compound with a primary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine as a base
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the flask via a dropping funnel over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound is a valuable precursor for a range of biologically active molecules. Its utility is often demonstrated through the synthesis of amides and other derivatives from its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid.[1][11]
-
Synthesis of Kinase Inhibitors: Amide derivatives of 2-fluoro-5-methylbenzoic acid have been used to synthesize benzoxazepinones, which are potent and selective kinase inhibitors.[1] Kinases are a critical class of drug targets in oncology and immunology.
-
Development of Pain Therapeutics: This scaffold has been incorporated into pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[11]
-
Agrochemicals: Substituted benzoyl chlorides are also key intermediates in the synthesis of fungicides and herbicides.[2]
The ability to readily form stable amide bonds, coupled with the beneficial properties imparted by the fluorine atom, makes this compound a highly sought-after building block in the construction of novel therapeutic agents.
Safety and Handling
This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.[12]
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is a lachrymator and is harmful if inhaled. It reacts with water and moisture to produce corrosive hydrogen chloride gas.
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design and synthesis. Its reactivity, governed by the delicate balance of electronic effects from its fluoro and methyl substituents, provides a reliable handle for introducing the 2-fluoro-5-methylbenzoyl moiety into a wide range of molecular scaffolds. This guide has provided a comprehensive overview, from the theoretical underpinnings of its reactivity to practical, actionable experimental protocols. For researchers and professionals in drug discovery and development, a thorough understanding of such key intermediates is essential for the efficient and innovative construction of the next generation of therapeutic agents and advanced materials.
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A Comprehensive Guide to Quantum Chemical Calculations for 2-Fluoro-5-methylbenzoyl Chloride
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Fluoro-5-methylbenzoyl chloride, a molecule of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical underpinnings and practical, step-by-step computational protocols. By leveraging Density Functional Theory (DFT), this guide elucidates the molecule's structural, electronic, and reactive properties, thereby providing critical insights for molecular design and synthesis. Methodologies covered include geometry optimization, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis. All computational protocols are designed to be self-validating and are grounded in established scientific principles, ensuring both accuracy and reproducibility.
Introduction: The Significance of this compound and the Role of In Silico Analysis
This compound (C₈H₆ClFO) is a substituted benzoyl chloride derivative.[2][3][4] Its structural motifs, including the reactive acyl chloride group and the fluorinated aromatic ring, make it a valuable building block in the synthesis of pharmaceuticals and advanced materials. The presence of fluorine can significantly alter the molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Given its reactivity and potential applications, a detailed understanding of its electronic structure and chemical behavior is paramount.
Quantum chemical calculations offer a powerful, non-experimental avenue to explore molecular properties at the atomic level.[5] By solving the Schrödinger equation through various approximations, we can predict geometries, energies, and a host of other molecular characteristics with high accuracy.[6][7] This in silico approach allows for the rational design of new molecules and the prediction of their reactivity, saving considerable time and resources in the laboratory. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that provides a good balance between accuracy and computational cost for molecules of this size.[8][9][10]
Theoretical Foundations: A Primer on Density Functional Theory
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces the computational expense without a substantial loss of accuracy for many applications.
A typical DFT calculation involves the selection of a functional and a basis set. The functional (e.g., B3LYP) approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial and should be guided by the specific properties being investigated and the chemical nature of the system. For halogenated organic compounds like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide reliable results.
Computational Workflow: A Step-by-Step Guide
The following sections detail the sequential steps for a comprehensive quantum chemical analysis of this compound. The popular Gaussian software suite is referenced as the primary computational tool.[5][6][7][11][12]
Caption: A generalized workflow for the quantum chemical analysis of this compound.
Geometry Optimization
The first and most crucial step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.
Protocol:
-
Build the initial structure: Construct the this compound molecule using a molecular modeling program like GaussView.
-
Prepare the input file: Create an input file for Gaussian specifying the coordinates, charge (0), and spin multiplicity (singlet).
-
Specify the calculation type: Use the Opt keyword to request a geometry optimization.
-
Define the theoretical level: Employ the B3LYP functional and the 6-311++G(d,p) basis set. The #p B3LYP/6-311++G(d,p) Opt route section is a common starting point.
-
Execute the calculation: Run the Gaussian job. The program will iteratively adjust the molecular geometry to find the minimum energy conformation.
Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Properties like bond lengths, angles, and electronic distributions are highly sensitive to the molecular structure.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed to confirm that the obtained structure is a true energy minimum.[13]
Protocol:
-
Use the optimized geometry: The frequency calculation should be performed on the optimized structure from the previous step.
-
Specify the calculation type: Add the Freq keyword to the route section of the Gaussian input file.
-
Execute and analyze: Run the calculation and inspect the output. A true minimum on the potential energy surface will have no imaginary frequencies.[13][14][15] The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[13]
Trustworthiness: The absence of imaginary frequencies validates the optimized structure as a stable conformation. If imaginary frequencies are present, it indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.[14][15][16]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the calculated molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.[17][18][19]
Protocol:
-
Request NBO analysis: Add Pop=NBO to the route section of the input file.
-
Interpret the output: The NBO output details the natural atomic charges, hybridization of atoms, and the composition of the natural bond orbitals. A key part of the analysis is the second-order perturbation theory analysis, which quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[18][20]
Expertise: NBO analysis is invaluable for understanding hyperconjugative effects and charge transfer within the molecule. For this compound, this can reveal the electronic influence of the fluorine and methyl substituents on the reactivity of the benzoyl chloride moiety.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[21] It is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[22][23][24][25]
Protocol:
-
Generate the MEP surface: This is typically done as a post-processing step using the optimized geometry and the calculated wavefunction. In Gaussian, the cubegen utility can be used to generate the potential on a density surface.
-
Visualize the surface: Use a visualization program like GaussView to display the MEP. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Application in Drug Design: In drug development, the MEP is crucial for understanding ligand-receptor interactions.[22][23][24] The electrostatic potential of a drug molecule often dictates its initial recognition and binding orientation within a protein's active site.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[26][27][28][29]
Protocol:
-
Extract HOMO and LUMO energies: These energies are reported in the output of the DFT calculation.
-
Visualize the orbitals: Use a visualization program to plot the 3D shapes of the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[30]
Insight into Reactivity: The spatial distribution of the HOMO indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO shows where it is most likely to accept electrons (electrophilic sites). For this compound, the LUMO is expected to be localized on the carbonyl carbon, consistent with its high electrophilicity.
Simulation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra
DFT calculations can predict vibrational (IR) and NMR spectra with reasonable accuracy, aiding in the interpretation of experimental data.[6][31][32][33][34][35]
Protocol for IR Spectra:
-
Use frequency calculation results: The output of the Freq calculation provides the vibrational frequencies and their corresponding IR intensities.
-
Apply a scaling factor: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Applying a scaling factor (typically around 0.96-0.98 for B3LYP) can improve agreement with experiment.
Protocol for NMR Spectra:
-
Request NMR calculation: Use the NMR keyword in the route section. The Gauge-Independent Atomic Orbital (GIAO) method is standard.
-
Calculate chemical shifts: The calculation will provide absolute shielding tensors. These are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C=O Bond Length | Calculated Value |
| C-Cl Bond Length | Calculated Value |
| C-F Bond Length | Calculated Value |
| C-C-O Bond Angle | Calculated Value |
| Dihedral Angle (Ring-COCl) | Calculated Value |
Table 2: Key Electronic Properties
| Property | Value (Hartree / eV) |
|---|---|
| Total Energy | Calculated Value (Hartree) |
| HOMO Energy | Calculated Value (eV) |
| LUMO Energy | Calculated Value (eV) |
| HOMO-LUMO Gap | Calculated Value (eV) |
| Dipole Moment | Calculated Value (Debye) |
Table 3: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
|---|---|---|---|
| 1 | Value | Value | C=O stretch |
| 2 | Value | Value | C-Cl stretch |
| 3 | Value | Value | Aromatic C-H stretch |
| ... | ... | ... | ... |
Conclusion
This guide has outlined a robust and scientifically sound methodology for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and the exploration of electronic properties, researchers can gain deep insights into the molecule's structure, stability, and reactivity. These computational predictions serve as a powerful complement to experimental studies, accelerating the process of discovery and innovation in drug development and materials science. The self-validating nature of the workflow, particularly the confirmation of true minima through frequency analysis, ensures the reliability of the obtained results.
References
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- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988, 37 (2), 785–789. [Link]
- Glendening, E. D.; Reed, A. E.; Carpenter, J. E.; Weinhold, F. NBO Version 3.1. Theoretical Chemistry Institute, University of Wisconsin, Madison, 1998. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-Fluoro-5-methylbenzoyl Chloride in Friedel-Crafts Acylation Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 2-Fluoro-5-methylbenzoyl Chloride in Synthesis
The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, allows for the introduction of an acyl group onto an aromatic ring.[1] The choice of the acylating agent is paramount as it dictates the structure of the resulting aryl ketone, often a critical intermediate in the synthesis of complex molecules, including pharmaceuticals. This compound is a particularly valuable reagent in this context. The presence of the fluorine atom and the methyl group on the benzoyl moiety offers distinct advantages. The fluorine atom, with its strong electron-withdrawing inductive effect and electron-donating mesomeric effect, can influence the electronic properties and metabolic stability of the final product.[2] The methyl group provides a site for further functionalization. This guide provides an in-depth exploration of the application of this compound in Friedel-Crafts acylation reactions, offering both the theoretical underpinnings and practical, field-proven protocols.
Mechanistic Insights: The Journey of the Acylium Ion
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key electrophilic species, the acylium ion, is generated in situ through the reaction of this compound with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).
Figure 1: General mechanism of the Friedel-Crafts acylation reaction.
The resonance-stabilized acylium ion is a potent electrophile that then attacks the electron-rich aromatic ring of the substrate to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The aromaticity of the ring is then restored by the loss of a proton, typically facilitated by the [AlCl₄]⁻ species, which regenerates the Lewis acid catalyst and produces hydrogen chloride as a byproduct. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing over-acylation.[3]
Regioselectivity: Predicting the Site of Acylation
The position of acylation on the aromatic substrate is governed by the directing effects of the substituents already present on the ring.
-
Activating, Ortho-, Para-Directing Groups: Substituents such as alkoxy (-OR) and alkyl (-R) groups are activating and direct the incoming electrophile to the ortho and para positions.[4] Due to steric hindrance, the para product is often the major isomer, especially with a bulky electrophile like the 2-fluoro-5-methylbenzoyl acylium ion.
-
Deactivating, Meta-Directing Groups: Electron-withdrawing groups like nitro (-NO₂) or carbonyl (-COR) deactivate the ring and direct the incoming electrophile to the meta position.[5]
-
Halogens: A Special Case: Halogens are deactivating yet ortho-, para-directing. The inductive electron withdrawal deactivates the ring, but the lone pairs can participate in resonance, stabilizing the ortho and para transition states.[2]
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Anhydrous conditions are crucial for the success of these reactions.
Protocol 1: Synthesis of (4-Methoxyphenyl)(2-fluoro-5-methylphenyl)methanone
This protocol details the acylation of anisole, an activated aromatic substrate.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (1.0 to 1.2 equivalents) dropwise via the addition funnel over 20-30 minutes, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Expected Outcome: The major product is expected to be (4-methoxyphenyl)(2-fluoro-5-methylphenyl)methanone, with the acylation occurring at the para position of the anisole ring due to the ortho, para-directing methoxy group and steric hindrance at the ortho positions.
Protocol 2: Synthesis of (4-Methylphenyl)(2-fluoro-5-methylphenyl)methanone
This protocol outlines the acylation of toluene.
Procedure: Follow the same procedure as in Protocol 1, but substitute toluene for anisole in step 4.
Expected Outcome: The major product will be (4-methylphenyl)(2-fluoro-5-methylphenyl)methanone. The methyl group of toluene is an activating, ortho-, para-director, and for steric reasons, the para-substituted product is expected to predominate.[7]
Protocol 3: Synthesis of (2-Fluoro-5-methylphenyl)(phenyl)methanone
This protocol describes the acylation of benzene.
Procedure: Follow the same procedure as in Protocol 1, but substitute benzene for anisole in step 4. Note that benzene is less reactive than anisole and toluene, so the reaction may require a longer reaction time or gentle heating (e.g., reflux at 40-50 °C for 1-2 hours after the addition is complete).[3]
Expected Outcome: The product will be (2-fluoro-5-methylphenyl)(phenyl)methanone.[8]
Data Presentation and Characterization
The following table summarizes the expected products and provides key characterization data.
| Substrate | Product Name | Expected Major Isomer | Molecular Formula | Molecular Weight ( g/mol ) |
| Anisole | (4-Methoxyphenyl)(2-fluoro-5-methylphenyl)methanone | Para | C₁₅H₁₃FO₂ | 244.26 |
| Toluene | (4-Methylphenyl)(2-fluoro-5-methylphenyl)methanone | Para | C₁₅H₁₃FO | 228.26 |
| Benzene | (2-Fluoro-5-methylphenyl)(phenyl)methanone | N/A | C₁₄H₁₁FO | 214.24 |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: The spectra of the products will show characteristic signals for the aromatic protons, the methyl group protons (around 2.3-2.5 ppm), and in the case of the anisole product, the methoxy group protons (around 3.8-3.9 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The spectra will show the characteristic carbonyl carbon signal in the downfield region (around 190-200 ppm), along with signals for the aromatic and methyl carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.
Workflow Visualization
Figure 2: A generalized experimental workflow for the Friedel-Crafts acylation using this compound.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent for the synthesis of a variety of substituted benzophenones via Friedel-Crafts acylation. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent effectively. The predictable regioselectivity with common aromatic substrates makes it a powerful tool in target-oriented synthesis. Future work could explore the use of milder and more environmentally friendly Lewis acid catalysts, as well as the expansion of the substrate scope to include a wider range of heterocyclic and polycyclic aromatic compounds.
References
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Application Notes and Protocols for 2-Fluoro-5-methylbenzoyl chloride in Medicinal Chemistry
Foreword: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the C-F bond—its high bond energy, the small van der Waals radius of fluorine, and its profound electron-withdrawing nature—are leveraged to enhance critical pharmaceutical attributes.[1] The substitution of hydrogen with fluorine can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
Within this context, 2-Fluoro-5-methylbenzoyl chloride has emerged as a highly versatile and valuable building block. Its trifunctional nature, featuring a reactive acyl chloride, an activating ortho-fluoro substituent, and a para-methyl group, provides medicinal chemists with a powerful tool for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.
Core Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. Key data for this compound are summarized below.
| Property | Value |
| Chemical Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| CAS Number | 151706-53-1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~ 215-217 °C |
| Density | ~ 1.28 g/cm³ |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. |
Key Applications in Therapeutic Agent Synthesis
The unique substitution pattern of this compound makes it an ideal starting material for several classes of therapeutic agents. The acyl chloride provides a reactive handle for amide bond formation, while the ortho-fluoro atom serves as an excellent leaving group for subsequent intramolecular nucleophilic aromatic substitution (SNAr) reactions.
| Therapeutic Target/Drug Class | Key Synthetic Reaction | Rationale for Using this compound |
| Kinase Inhibitors (e.g., Benzoxazepinones) | Amide Coupling followed by Intramolecular SNAr | The ortho-fluoro atom is readily displaced by an intramolecular nucleophile (e.g., a hydroxyl group) to form the seven-membered heterocyclic core, a privileged scaffold in many kinase inhibitors.[3] |
| Adenylyl Cyclase 1 (AC1) Inhibitors | Amide Coupling | Serves as a key building block for pyrimidinone derivatives developed for the treatment of chronic pain.[3] The fluoro-methylphenyl moiety contributes to the desired binding profile. |
| Bruton's Tyrosine Kinase (BTK) Inhibitors | Amide Coupling | The scaffold is suitable for synthesizing novel analogs of BTK inhibitors, which are critical in treating B-cell malignancies and autoimmune diseases.[4][5] The fluorine atom can enhance binding and metabolic stability. |
| General Heterocyclic Synthesis (e.g., Benzoxazoles) | Amide Coupling, Cyclization | The reagent is used to introduce the 2-fluoro-5-methylbenzoyl moiety into various molecular frameworks, which can then be elaborated into diverse heterocyclic systems with potential anticancer and antimicrobial activities.[6] |
Synthesis and Reaction Protocols
Preparation of this compound
The most direct and common method for synthesizing the title compound is the chlorination of its corresponding carboxylic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.
Caption: Synthesis from 2-Fluoro-5-methylbenzoic acid.
Protocol 1: Synthesis via Thionyl Chloride
-
Materials:
-
2-Fluoro-5-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.
-
-
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care must be taken to trap the corrosive off-gases.
-
The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
-
Causality and Trustworthiness:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis back to the carboxylic acid.[7]
-
DMF Catalyst: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which accelerates the conversion.
-
Excess SOCl₂: Using an excess of thionyl chloride, which is volatile, ensures the complete conversion of the starting material. The excess is easily removed during workup.
-
Core Reaction: Amide Bond Formation
The primary utility of this compound is its reaction with primary or secondary amines to form stable amide bonds, a cornerstone of peptide and small molecule synthesis.
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Application Note: 2-Fluoro-5-methylbenzoyl chloride as a Versatile Building Block in Organic Synthesis
Abstract
2-Fluoro-5-methylbenzoyl chloride is a key acyl halide building block used extensively in medicinal chemistry and drug development. Its distinct substitution pattern—an ortho-fluorine and a para-methyl group relative to the carbonyl—imparts unique electronic and steric properties that are leveraged to synthesize complex molecular architectures. The fluorine atom can enhance metabolic stability and modulate binding affinities of target molecules, while the acyl chloride functionality provides a highly reactive handle for nucleophilic acyl substitution reactions. This guide details the primary applications of this compound, provides a validated protocol for a representative amidation reaction, and outlines critical safety and handling procedures.
Introduction and Key Chemical Properties
This compound (CAS No: 135564-61-3) is a specialized reagent valued for its ability to introduce the 2-fluoro-5-methylbenzoyl moiety into a target molecule.[1] The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This heightened reactivity, combined with the steric influence of the adjacent methyl group, allows for controlled and efficient bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 135564-61-3[1] |
| Molecular Formula | C₈H₆ClFO[1] |
| Molecular Weight | 172.59 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Reactivity | Reacts readily with water, alcohols, amines, and other nucleophiles.[2] |
Its precursor, 2-Fluoro-5-methylbenzoic acid, is a notable intermediate in the synthesis of pyrimidinone derivatives used as selective inhibitors for adenylyl cyclase 1 (AC1) in chronic pain treatment.[3] This highlights the established value of this particular substitution pattern in creating biologically active molecules.
Core Synthetic Applications
The primary utility of this compound lies in its application in nucleophilic acyl substitution reactions. The most common and impactful of these are amide bond formation and Friedel-Crafts acylation.
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for synthesizing N-substituted benzamides. This transformation is fundamental in pharmaceutical synthesis, as the amide bond is a cornerstone of many drug scaffolds. The reaction typically proceeds under Schotten-Baumann conditions, where a base is used to neutralize the HCl byproduct.[4]
The resulting 2-fluoro-5-methylbenzamide derivatives can serve as precursors to more complex heterocyclic systems. For example, amides derived from 2-fluoro-5-methylbenzoic acid can undergo intramolecular nucleophilic aromatic substitution to form benzoxazepinones, which have been identified as potent and selective kinase inhibitors.[3]
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.[5][6] This reaction allows for the direct formation of a carbon-carbon bond, attaching the 2-fluoro-5-methylbenzoyl group to an aromatic substrate.[7] This is a powerful method for building molecular complexity and is a key step in the synthesis of various pharmaceutical intermediates. The resulting aryl ketones are versatile and can be further modified, for instance, through reduction to form alkanes (via Clemmensen or Wolff-Kishner reduction) or secondary alcohols.[7]
Experimental Protocol: Amide Synthesis
This section provides a detailed, validated protocol for the synthesis of an N-aryl-2-fluoro-5-methylbenzamide, a common structural motif in medicinal chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Substituted Aniline (e.g., 4-methoxyaniline) | Reagent Grade | Commercial Source |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercial Source |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Commercial Source |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | N/A |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | N/A |
| Brine (Saturated NaCl solution) | Laboratory Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM). The typical solvent volume is 10 mL per mmol of the aniline.
-
Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride.[2] An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Base: Add triethylamine (1.2 equivalents) to the aniline solution.
-
Rationale: A non-nucleophilic organic base is used to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath while stirring.
-
Rationale: The reaction is highly exothermic. Cooling helps to control the reaction rate, minimize the formation of side products, and ensure safety.
-
-
Addition of Acyl Chloride: In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction. Using a slight excess of the acyl chloride ensures the complete consumption of the limiting aniline reagent.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to begin the drying process).[4]
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Rationale: This aqueous work-up sequence effectively removes unreacted reagents and byproducts, leading to a cleaner crude product.
-
-
Purification and Characterization:
-
Filter off the drying agent (MgSO₄).
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the amidation protocol.
Caption: Workflow for the synthesis of N-aryl-2-fluoro-5-methylbenzamide.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Inhalation and Contact: Avoid inhaling vapors and prevent any contact with skin or eyes.[8] It causes severe skin burns and eye damage.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Moisture Sensitivity: The compound reacts with water to release corrosive hydrogen chloride (HCl) gas.[2] Ensure all glassware is thoroughly dried before use.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and alcohols.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused reagent can be quenched carefully by slow addition to a stirred solution of sodium bicarbonate.
Conclusion
This compound is a high-value, reactive intermediate that serves as a powerful tool for synthetic chemists, particularly in the field of drug discovery. Its unique electronic properties and predictable reactivity in forming essential C-N and C-C bonds make it an indispensable building block for creating novel compounds with potential therapeutic applications. The protocols and guidelines presented herein provide a framework for its safe and effective use in the laboratory.
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- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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2-Fluoro-5-methylbenzoyl chloride for the synthesis of kinase inhibitors.
Application Note & Protocol
Strategic Use of 2-Fluoro-5-methylbenzoyl Chloride in the Synthesis of Novel Kinase Inhibitors via Amide Coupling
Abstract: Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors often relies on modular synthetic strategies that allow for rapid exploration of the chemical space around a core scaffold. This application note details the utility of this compound as a key reagent for synthesizing potent and selective kinase inhibitors. We present a detailed protocol for the amide coupling of this reagent with a representative 5-aminopyrazole scaffold, a common core in many kinase inhibitors.[2][3] Furthermore, we discuss the mechanistic rationale for incorporating the 2-fluoro-5-methylbenzoyl moiety, highlighting its role in establishing critical interactions within the kinase active site to enhance binding affinity and selectivity.
Introduction: The Rationale for Targeted Synthesis
Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] Small-molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutics.[5][6] The design of these inhibitors often involves a "hinge-binding" motif, which anchors the molecule to the kinase's hinge region, and a "hydrophobic pocket" moiety, which occupies adjacent hydrophobic regions to confer potency and selectivity.
The formation of an amide bond is a robust and widely used method to connect these two key pharmacophoric elements.[7][8] this compound is an excellent reagent for this purpose. The rationale for its use is threefold:
-
Synthetic Tractability: As an acyl chloride, it is highly reactive and efficiently forms stable amide bonds with primary or secondary amines on a core scaffold under standard conditions.[9][10]
-
Structural Role of the Methyl Group: The methyl group at the 5-position is designed to fit into a hydrophobic pocket near the ATP-binding site, enhancing van der Waals interactions and potentially improving selectivity for kinases that possess such a pocket.
-
Influence of the Fluoro Group: The ortho-fluoro substituent serves multiple strategic purposes in drug design. Its strong electron-withdrawing nature can modulate the electronics of the aromatic ring and the planarity of the molecule. It can act as a weak hydrogen bond acceptor and participate in favorable electrostatic interactions with the protein backbone.[11] Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate.[12][13]
This guide provides researchers with a practical, step-by-step protocol for leveraging these advantages in their own kinase inhibitor discovery programs.
Experimental Overview & Workflow
The overall synthetic strategy involves a nucleophilic acyl substitution reaction between a kinase scaffold containing a primary or secondary amine and this compound. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]
Detailed Synthesis Protocol
This protocol describes the synthesis of a model kinase inhibitor, N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluoro-5-methylbenzamide, as a representative example.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade | Comments |
| This compound | 135564-61-3 | Commercial | ≥98% | Corrosive, handle with care.[14] |
| 1,3-Diphenyl-1H-pyrazol-5-amine | 4444-43-3 | Commercial | ≥97% | Kinase scaffold |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercial | DriSolv™ or equiv. | Aprotic solvent |
| Triethylamine (TEA) or DIEA | 121-44-8 | Commercial | ≥99.5%, anhydrous | Non-nucleophilic base |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 75420-23-0 | Lab Prepared | - | For aqueous workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | Lab Prepared | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | Reagent Grade | Drying agent |
| Silica Gel | 112926-00-8 | Commercial | 230-400 mesh | For column chromatography |
| Ethyl Acetate & Hexanes | Various | Commercial | HPLC Grade | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,3-diphenyl-1H-pyrazol-5-amine (1.0 eq, e.g., 235 mg, 1.0 mmol).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL).
-
Add triethylamine (TEA, 1.5 eq, e.g., 0.21 mL, 1.5 mmol). Stir the solution at room temperature for 5 minutes. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[7][10]
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, dissolve this compound (1.1 eq, e.g., 190 mg, 1.1 mmol) in anhydrous DCM (2 mL).
-
Add the acyl chloride solution dropwise to the stirring amine solution at room temperature over 5-10 minutes. Causality Note: Dropwise addition helps to control the exothermic nature of the acylation reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). Causality Note: The NaHCO₃ wash removes any unreacted acyl chloride and the HCl byproduct, while the brine wash removes residual water from the organic layer.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
Characterization
The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and the incorporation of the 2-fluoro-5-methylbenzoyl moiety.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in biological assays.
Mechanistic Insights & Role in Kinase Binding
The synthesized inhibitor is designed to bind to the ATP pocket of a target kinase. The aminopyrazole core acts as the hinge-binding element, forming crucial hydrogen bonds with the kinase hinge region backbone. The 2-fluoro-5-methylbenzoyl group projects into a hydrophobic region of the active site, often termed the "selectivity pocket."
-
Hinge Binding: The pyrazole nitrogen and the exocyclic amine of the scaffold form canonical hydrogen bonds with the kinase hinge.
-
Hydrophobic Interactions: The methyl group on the benzoyl ring engages with hydrophobic residues, enhancing the binding affinity.
-
Fluorine Interactions: The ortho-fluoro group can form non-covalent interactions, such as dipole-dipole or weak hydrogen bonds, with nearby residues. Its position can also influence the dihedral angle between the benzoyl ring and the amide linker, optimizing the overall binding conformation. This strategic placement is key to achieving high potency and selectivity against off-target kinases.[11][15]
Safety and Handling
This compound is a corrosive and lachrymatory substance that reacts with water. All handling should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[14][16]
-
Handling: Use dry glassware and syringes. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][17]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench any residual acyl chloride carefully with a base solution before disposal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and high-yielding amide coupling protocol described herein allows for its efficient incorporation into various molecular scaffolds. The specific substitution pattern of the reagent provides a strategic advantage, enabling the resulting inhibitors to form potent hydrophobic and electronic interactions within the kinase active site. This combination of synthetic accessibility and rational design makes this compound an important tool for researchers in drug discovery and medicinal chemistry.
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- (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. PubMed.
- (n.d.). 6-Chloro-2-fluoro-3-methylbenzoyl chloride - SAFETY DATA SHEET.
- (n.d.). Fluorophore labeled kinase detects ligands that bind within the MAPK insert of p38α kinase.
- Fabro, F., Kannegieter, N. M., de Graaf, E. L., Queiroz, K., Lamfers, M. L. M., Ressa, A., & Leenstra, S. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PMC.
- Watterson, S. H., De Lucca, G. V., Shi, Q., Langevine, C. M., Liu, Q., Batt, D. G., ... & Tino, J. A. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.
- (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
- (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI.
- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
- (n.d.). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. PMC.
- (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed.
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Application Notes and Protocols for Acylation with 2-Fluoro-5-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-Fluoro-5-methylbenzoyl Chloride in Synthesis
This compound is a key building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the introduction of the 2-fluoro-5-methylbenzoyl moiety, a common feature in various biologically active compounds. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make it a valuable reagent in the development of novel therapeutics. For instance, this moiety is found in compounds investigated for their potential as kinase inhibitors and for the treatment of chronic pain.[1]
This document provides a comprehensive guide to performing acylation reactions using this compound. It covers the underlying chemical principles, detailed experimental protocols, safety considerations, and troubleshooting, aimed at enabling researchers to effectively utilize this versatile reagent.
Chemical Properties and Reactivity Profile
This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[2] This substitution renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, making acyl chlorides potent acylating agents.[3]
The reactivity of this compound is modulated by the electronic effects of the substituents on the benzene ring. The fluorine atom at the ortho position is an electron-withdrawing group, which further increases the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the meta position is a weak electron-donating group. While acyl fluorides are generally less reactive than acyl chlorides due to the stronger carbon-fluorine bond, the presence of fluorine in the aromatic ring of an acyl chloride enhances its reactivity in nucleophilic acyl substitution reactions.[4][5][6]
Acylation reactions with this compound typically proceed via a nucleophilic addition-elimination mechanism.[2] A nucleophile, such as an amine or an alcohol, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion and a proton to yield the final acylated product.[7][8]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[9]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to produce hydrochloric acid. Store in a tightly sealed container in a dry, well-ventilated place.[9]
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of water and remove contaminated clothing.[9]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9]
Experimental Protocol: Acylation of a Primary Amine
This section details a general procedure for the acylation of a primary amine using this compound, a reaction commonly known as the Schotten-Baumann reaction.[10][11][12] This method is widely used for the synthesis of amides.[10][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Thermo Scientific Chemicals | --- |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Various | --- |
| Dichloromethane (DCM) | Anhydrous | Various | Solvent |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Various | Base |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Various | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various | For workup |
| Brine (Saturated NaCl Solution) | ACS Grade | Various | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent |
| Round-bottom flask | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a suitable base like triethylamine or pyridine (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM).[14] Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[7][11]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 to 1.1 equivalents) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or 1 M HCl to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15] The acidic wash removes excess amine and base, while the basic wash removes any unreacted acyl chloride and the carboxylic acid formed from its hydrolysis.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[12]
-
Workflow Diagram
Caption: General workflow for the acylation of a primary amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or gently heat the reaction mixture. Ensure stoichiometry is correct. |
| Hydrolysis of acyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of product during workup | Ensure pH of aqueous layers is correct during washes. Minimize the number of transfers. | |
| Impure Product | Presence of unreacted starting materials | Optimize stoichiometry and reaction time. Improve purification method (e.g., adjust solvent gradient in chromatography). |
| Formation of side products | Maintain low temperature during the addition of the acyl chloride to minimize side reactions. | |
| Presence of hydrolyzed acyl chloride (carboxylic acid) | Ensure thorough washing with a basic solution (e.g., NaHCO₃) during workup. | |
| Reaction does not start | Inactive amine | Ensure the amine is not a salt (e.g., hydrochloride salt). If so, neutralize it with a base before the reaction. |
| Poor quality of acyl chloride | Use freshly opened or properly stored this compound. |
Conclusion
Acylation with this compound is a robust and versatile method for the synthesis of a wide range of amides and esters that are of interest in drug discovery and materials science. By understanding the principles of the reaction, adhering to careful experimental technique, and prioritizing safety, researchers can successfully employ this reagent to achieve their synthetic goals. The protocols and guidelines presented here provide a solid foundation for the application of this compound in the laboratory.
References
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- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
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- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
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- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid.
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The Strategic Role of 2-Fluoro-5-methylbenzoyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Crop Protection
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel agrochemicals that are not only highly effective but also possess favorable toxicological and environmental profiles. In this context, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and overall performance of active ingredients. 2-Fluoro-5-methylbenzoyl chloride has emerged as a key building block in this endeavor, providing a versatile platform for the synthesis of a new generation of high-potency insecticides and fungicides. Its distinct substitution pattern allows for the creation of complex molecular architectures with precisely tailored properties.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that make this intermediate a valuable tool for researchers and scientists in the agrochemical industry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its effective use in synthesis. The properties of this compound are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 135564-61-3 | [1] |
| Molecular Formula | C₈H₆ClFO | [2] |
| Molecular Weight | 172.59 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Reacts with water and other protic solvents. Soluble in many anhydrous organic solvents such as dichloromethane, toluene, and tetrahydrofuran. | [3] |
Core Reactivity and Synthetic Strategy in Agrochemical Design
The primary reactivity of this compound is centered on the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines, to form stable amide bonds. This amide bond formation is a cornerstone of modern agrochemical synthesis, particularly for the construction of the benzamide and diamide classes of insecticides and fungicides.
The general workflow for the utilization of this compound in the synthesis of a target agrochemical is depicted below. This process typically begins with the synthesis of the acyl chloride itself, followed by its reaction with a carefully selected amine-containing fragment to yield the final active ingredient.
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the amine-containing intermediate, 5-(2-aminobenzoyl)-1H-pyrazole (1.0 eq), in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and stir.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of the crude this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the final diamide insecticide analogue.
Safety and Handling Considerations
This compound is a corrosive and moisture-sensitive compound that requires careful handling. It is a lachrymator and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible substances such as alcohols and amines.
Conclusion
This compound serves as a powerful and versatile intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the introduction of both a fluorine atom and a methyl group, which can fine-tune the biological activity and physicochemical properties of the final product. The straightforward reactivity of the acyl chloride group, primarily through amide bond formation, provides a reliable and efficient route to complex and high-value insecticidal and fungicidal compounds. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic use of key building blocks like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.
References
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI.
- This compound. GlobalChemMall.
- Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). ResearchGate.
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. iMedPub.
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Application Note: Protocol for the Derivatization of Primary and Secondary Amines with 2-Fluoro-5-methylbenzoyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the derivatization of primary and secondary amines using 2-Fluoro-5-methylbenzoyl chloride. This reaction, proceeding via a nucleophilic acyl substitution, is a robust method for converting polar amines into more stable, less polar N-substituted benzamides. Such a conversion is highly valuable in several scientific contexts: it enhances chromatographic performance for analytical quantification, enables the synthesis of novel chemical entities for drug discovery, and facilitates the characterization of amine-containing compounds.[1] This guide details the reaction mechanism, provides a step-by-step experimental protocol based on well-established Schotten-Baumann conditions, outlines methods for product purification and characterization, and discusses key applications.[2][3][4]
Introduction and Scientific Principle
The acylation of amines is a cornerstone reaction in organic synthesis and analytical chemistry.[5] Amines, particularly primary and secondary ones, are often highly polar and can exhibit challenging behavior in analytical systems like gas chromatography (GC) and reverse-phase high-performance liquid chromatography (HPLC), leading to poor peak shapes and low volatility.[1] Chemical derivatization converts these amines into derivatives with improved properties, such as increased stability, enhanced detectability, and better chromatographic separation.[6]
This compound is a versatile acylating agent. The core of its reactivity lies in the electrophilic carbonyl carbon of the acyl chloride group, which readily reacts with nucleophiles like amines.[7] The resulting N-substituted 2-fluoro-5-methylbenzamide derivatives are not only more amenable to analysis but are also prevalent scaffolds in medicinal chemistry. The fluorine and methyl substituents on the benzoyl moiety can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which is of significant interest in drug development.
The reaction is typically performed under Schotten-Baumann conditions , which involves reacting an acyl chloride with an amine in the presence of a base.[3][4][8] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction equilibrium towards the product.[9][10][11] A two-phase solvent system, often consisting of an organic solvent (like dichloromethane) and an aqueous basic solution, is commonly employed.[3][4]
Reaction Mechanism and Workflow
The derivatization proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound.[2][12]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π bond, forming a transient tetrahedral intermediate.[3][8][13]
-
Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[13]
-
Deprotonation: The resulting protonated amide is neutralized by the base (e.g., hydroxide or another amine molecule) to yield the final, stable N-substituted benzamide product.[8]
Visualizing the Workflow
The overall experimental process can be visualized as a sequence of distinct stages, from initial setup to final analysis.
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Application Note & Protocol for the Scale-Up Synthesis of 2-Fluoro-5-methylbenzoyl Chloride
Abstract and Strategic Importance
2-Fluoro-5-methylbenzoyl chloride is a critical intermediate in the pharmaceutical and agrochemical industries. Its structural motifs, a fluorinated aromatic ring and a reactive acyl chloride, make it a versatile building block for the synthesis of complex molecules, including kinase inhibitors and novel therapeutics for chronic pain.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of this compound, focusing on safety, efficiency, and scalability from the lab to pilot plant production.
Core Synthesis Pathway and Mechanistic Considerations
The most industrially viable and common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[2][3][4] For the synthesis of this compound, the precursor is 2-fluoro-5-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred chlorinating agent for scale-up due to its reactivity and the fact that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the thionyl chloride, leading to the formation of a reactive intermediate which then eliminates SO₂ and HCl to yield the final acyl chloride. While other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used, thionyl chloride offers the advantage of gaseous by-products, simplifying the purification process.[3][4]
In-Depth Experimental Protocol for Scale-Up
This protocol is designed for a multi-kilogram scale synthesis and should be performed in a suitable reactor with appropriate safety measures in place.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Purpose |
| 2-Fluoro-5-methylbenzoic acid | >98% Purity | Starting Material |
| Thionyl chloride (SOCl₂) | >99% Purity | Chlorinating Agent |
| Anhydrous Toluene | Anhydrous, >99.5% | Reaction Solvent |
| Glass-lined Reactor | 100 L capacity, with overhead stirrer, reflux condenser, dropping funnel, and temperature control | Reaction Vessel |
| Vacuum Distillation Setup | Sized for product volume | Purification |
| Gas Scrubber | Containing NaOH solution | Neutralization of HCl and SO₂ |
Step-by-Step Synthesis Procedure
-
Reactor Preparation: The reactor must be thoroughly cleaned and dried to prevent any side reactions with water. Purge the reactor with an inert gas, such as nitrogen, to create an anhydrous environment.
-
Charging the Reactor: Charge the reactor with 2-fluoro-5-methylbenzoic acid (e.g., 15.4 kg, 100 mol) and anhydrous toluene (e.g., 30 L). Stir the mixture to form a slurry.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 14.3 kg, 120 mol, 1.2 equivalents) to the stirred slurry via the dropping funnel. This addition should be done cautiously as the reaction is exothermic. Maintain the temperature of the reaction mixture between 20-25°C using a cooling jacket.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagents: Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene by distillation under reduced pressure.[5][6]
-
Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[3][4]
Workflow Visualization
Caption: Scale-up synthesis workflow for this compound.
Safety and Handling Imperatives
Handling this compound and the reagents involved in its synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Work in a well-ventilated area or a fume hood.[7][9]
-
Reagent Handling: Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care. This compound itself is corrosive and can cause severe skin burns and eye damage.[8]
-
Emergency Procedures: In case of skin contact, wash immediately with plenty of soap and water.[7][9] For eye contact, rinse cautiously with water for several minutes.[8][9] If inhaled, move the person to fresh air.[8][9] Seek immediate medical attention in all cases of significant exposure.[7][8][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Quality Control and Characterization
The purity of the final product is crucial for its intended applications. The following analytical techniques are recommended for quality control:
| Analytical Technique | Expected Result |
| Gas Chromatography (GC) | Purity >98%[10] |
| ¹H NMR | Spectrum consistent with the structure of this compound. |
| ¹³C NMR | Spectrum consistent with the structure of this compound. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption for the C=O stretch of the acyl chloride around 1770-1790 cm⁻¹.[5] |
Conclusion and Future Perspectives
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. Adherence to the outlined procedures and safety precautions will ensure a high-yield and high-purity product suitable for further use in drug development and other fine chemical applications. The continuous development of flow chemistry processes may offer even more efficient and safer production methods in the future.[11]
References
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- Method for producing acid chlorides. (2002). Justia Patents.
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- Preparation of acyl chlorides (acid chlorides). Chemguide.
- Method for producing acid chlorides. (n.d.). Google Patents.
- Acid to Acid Chloride - Common Conditions. (n.d.).
- SC-356456 - SAFETY DATA SHEET. (2020).
- Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts.
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- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. (2025). Benchchem.
- An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals. (2025). Benchchem.
- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (n.d.). Google Patents.
- Synthesis of 2-methylbenzoyl chloride. (n.d.). PrepChem.com.
- Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. (2018). ResearchGate.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
- 2-Fluoro-6-methylbenzoyl chloride. (n.d.). BLD Pharm.
- 5-Fluoro-2-methylbenzoyl chloride, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). PMC - NIH.
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Application Notes & Protocols: A Technical Guide to the Nucleophilic Acylation Reactions of 2-Fluoro-5-methylbenzoyl Chloride
Introduction: The Strategic Value of 2-Fluoro-5-methylbenzoyl Chloride
This compound is a highly versatile trifunctional reagent that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its utility stems from the potent reactivity of the acyl chloride group, which is electronically influenced by the strategic placement of fluoro and methyl substituents on the aromatic ring. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution to form stable amide and ester linkages, or participating in electrophilic aromatic substitutions like the Friedel-Crafts acylation.[1][2]
The incorporation of a fluorine atom, particularly at the ortho-position, can profoundly and beneficially alter the physicochemical properties of a molecule. It can enhance metabolic stability, improve lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups, leading to stronger binding interactions with biological targets.[1][3] Consequently, this compound serves as a critical building block for introducing this valuable halogen into complex molecular architectures, making it an indispensable tool for drug development professionals.[4]
This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles. It offers detailed, field-tested protocols, mechanistic insights, and practical advice for handling, reaction monitoring, and product purification.
Core Principles: Understanding the Reactivity Profile
The reactivity of this compound is dictated by the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the aromatic substituents.
-
Acyl Chloride Group (-COCl): The primary site of reactivity. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution.
-
Ortho-Fluoro Substituent (-F): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the partial positive charge on the carbonyl carbon, making the molecule more susceptible to nucleophilic attack compared to non-fluorinated benzoyl chlorides.[5]
-
Meta-Methyl Substituent (-CH₃): The methyl group has a weak electron-donating inductive effect (+I effect). Its influence on the reactivity of the acyl chloride is minimal compared to the ortho-fluoro group but can influence regioselectivity in reactions involving the aromatic ring itself, such as Friedel-Crafts acylation.
Caption: Mechanism of amide formation.
This protocol describes a robust method for synthesizing amides from amines.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Scientist's Note: The base is crucial for neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards the product. [6]3. Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is often highly exothermic. Cooling prevents side reactions and ensures controlled addition. [7]4. Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05-1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed. [8]6. Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted starting material), and brine. [6] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel. [9] Data Presentation: Representative Amidation Reactions
| Nucleophile | Base (eq) | Solvent | Time (h) | Typical Yield | Purification Method |
| Aniline | Et₃N (1.2) | DCM | 4 | >90% | Recrystallization |
| Benzylamine | Et₃N (1.2) | DCM | 2 | >95% | Recrystallization |
| Piperidine | Et₃N (1.5) | THF | 3 | >90% | Column Chromatography |
| Diethylamine | Et₃N (1.5) | DCM | 6 | 85-95% | Column Chromatography |
Ester Synthesis via Reaction with Alcohols
The reaction with alcohols or phenols yields benzoate esters, which are important intermediates and can be used as fragrances, plasticizers, and in pharmaceutical synthesis. The mechanism is analogous to amide formation. [7][10]
Materials:
-
This compound
-
Alcohol or Phenol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a dry flask at 0 °C.
-
Scientist's Note: While the reaction can proceed without a base, a non-nucleophilic base like pyridine is often added to scavenge the HCl byproduct, especially with less reactive alcohols. [2]2. Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in DCM to the cooled mixture.
-
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Work-up & Purification: Follow the same work-up and purification procedure as described for amide synthesis (Section 4.1).
Friedel-Crafts Acylation via Reaction with Arenes
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to synthesize aryl ketones. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. [11][12]
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Materials:
-
This compound
-
Anisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Crushed Ice
-
Concentrated HCl
-
Diethyl ether
Procedure:
-
Catalyst Suspension: In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Safety Note: AlCl₃ reacts violently with moisture. Ensure all glassware is perfectly dry. The reaction is highly exothermic and releases HCl gas.
-
-
Cooling: Cool the suspension to 0 °C in an ice-salt bath.
-
Reagent Addition: Add anisole (1.0 eq) to the suspension. Then, add a solution of this compound (1.0 eq) in DCM dropwise via the addition funnel over 30-60 minutes, keeping the internal temperature below 5 °C. [13]4. Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice containing a small amount of concentrated HCl.
-
Rationale: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be done with caution.
-
-
Work-up: a. Transfer the quenched mixture to a separatory funnel. b. Extract the aqueous layer with diethyl ether or DCM (3x). c. Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine. d. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude aryl ketone product by column chromatography or recrystallization.
Analytical Workflow: Monitoring and Characterization
A robust analytical workflow is essential for ensuring reaction completion and verifying the identity and purity of the final product.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A typical eluent system for these compounds is a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the this compound starting material is no longer visible. [8]* Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. Look for the disappearance of the acidic proton (for carboxylic acid impurity) and the appearance of N-H protons (for amides) or new alkyl/aryl signals from the nucleophile. ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The strong C=O stretch of the acyl chloride (around 1790 cm⁻¹) will be replaced by the C=O stretch of the amide (1630-1680 cm⁻¹) or ester (1735-1750 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Caption: Standard experimental workflow for nucleophilic acyl substitution.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Sparrow Chemical. Benzoyl Chloride Series. [Link]
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- Kuethe, J. T., & Beutner, G. L. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Organic Syntheses. [Link]
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- Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]
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- ACS Publications. (2016).
- Royal Society of Chemistry. (2020). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides.
- WIPO Patentscope. (2015).
- Organic Chemistry Portal.
- Clark, J.
- MDPI. (2023).
- Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- MDPI. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- Chemistry Steps.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]
- Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. [Link]
- National Institutes of Health (NIH). (1995). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]
- Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 2-Fluoro-5-methylbenzoyl Chloride
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies essential for chemoselective reactions involving 2-fluoro-5-methylbenzoyl chloride. Given the high reactivity of acyl chlorides, the presence of multiple nucleophilic functional groups within a substrate necessitates a robust protection-deprotection strategy to prevent unwanted side reactions and ensure the desired chemical transformation.[1][2][3] This document details field-proven protocols for the protection of amines, alcohols, and thiols, explains the chemical rationale behind the selection of specific protecting groups, and introduces the concept of orthogonal strategies for complex syntheses.
Introduction: The Challenge of Chemoselectivity
This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of functional groups. Its electrophilic carbonyl carbon is a prime target for nucleophiles such as primary and secondary amines, alcohols, and thiols. In the synthesis of complex molecules, where multiple such groups may be present, achieving selective acylation at a specific site is a significant challenge.[1]
Protecting groups serve as a form of "molecular painter's tape," temporarily masking the reactivity of a functional group to direct a chemical transformation to another part of the molecule.[4] An effective protecting group strategy is defined by three key characteristics:
-
Ease of Installation: The group is introduced selectively and in high yield.
-
Stability: The protected group is inert to the conditions of the desired reaction (in this case, acylation with this compound).
-
Ease of Removal: The group is cleaved in high yield under conditions that do not affect the newly formed structure or other functional groups.[5]
For molecules with multiple distinct functionalities, an orthogonal protection strategy is paramount. This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential, site-specific modifications.[6][7]
Logical Workflow for Protected Synthesis
The following diagram illustrates the fundamental workflow when employing a protecting group strategy in a reaction with this compound.
Caption: General workflow for a protected acylation reaction.
Protecting Group Strategies for Amines
Primary and secondary amines are highly nucleophilic and react rapidly with this compound to form stable amide bonds.[][9][10] Therefore, their protection is often a prerequisite for achieving selectivity.[11] Carbamates are the most widely used protecting groups for amines as they effectively decrease the nucleophilicity of the nitrogen atom.[7][12][13]
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-labile removal.[14][15] The resulting carbamate is stable to basic and nucleophilic conditions, making it ideal for subsequent acyl chloride reactions.[16][17]
Causality: The Boc group is cleaved under acidic conditions because the mechanism proceeds through a stable tertiary carbocation (tert-butyl cation).[13] This stability allows the deprotection to occur under relatively mild acidic conditions that often leave other functional groups, such as esters and benzyl ethers, intact.
Protocol 1: Boc-Protection of a Primary/Secondary Amine
-
Reagents: Amine substrate, Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), Triethylamine (TEA, 1.2 eq.) or Sodium Bicarbonate (NaHCO₃, 2.0 eq.), Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine substrate in THF.
-
Add the base (e.g., TEA) and stir for 5 minutes at room temperature.
-
Add Boc₂O to the solution. If the amine is a hydrochloride salt, use an additional equivalent of base.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amine.[14]
-
Protocol 2: Boc-Deprotection (Acidolysis)
-
Reagents: Boc-protected substrate, 4M HCl in Dioxane or 25% Trifluoroacetic acid (TFA) in DCM.
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add the acidic solution (e.g., 25% TFA in DCM) and stir at room temperature. The deprotection is often accompanied by the evolution of CO₂ gas.[12][13][15]
-
Monitor the reaction by TLC (typically complete within 1-4 hours).
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding ammonium salt.[14]
-
Benzyl Carbamate (Cbz or Z) Group
The Cbz group provides an excellent orthogonal protecting strategy to the Boc group. It is stable to the acidic and basic conditions that cleave Boc and silyl ether groups, respectively. Instead, it is selectively removed by catalytic hydrogenolysis.[13][14][18]
Causality: The Cbz group's unique removal condition stems from the lability of the benzyl C-O bond towards catalytic hydrogenation. The reaction cleaves this bond to release the unprotected amine, toluene, and carbon dioxide.
Protocol 3: Cbz-Protection of a Primary/Secondary Amine
-
Reagents: Amine substrate, Benzyl chloroformate (CbzCl, 1.1 eq.), Sodium Bicarbonate (NaHCO₃, 2.0 eq.), Dioxane/Water or THF.
-
Procedure:
-
Dissolve the amine in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaHCO₃, followed by the dropwise addition of CbzCl.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry over Na₂SO₄.
-
Filter and concentrate to afford the Cbz-protected amine.
-
Protocol 4: Cbz-Deprotection (Hydrogenolysis)
-
Reagents: Cbz-protected substrate, Palladium on carbon (Pd/C, 10 mol%), Hydrogen (H₂) gas, Methanol or Ethyl Acetate.
-
Procedure:
-
Dissolve the Cbz-protected substrate in methanol.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir vigorously under the H₂ atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the deprotected amine.[14][18]
-
Protecting Group Strategies for Alcohols
Alcohols are moderately nucleophilic and will react with this compound, especially in the presence of a base, to form esters.[19] Protection is necessary when acylation is desired at a different site.[4]
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and mild removal conditions.[4][5] The TBDMS group is particularly popular because its steric bulk confers greater stability towards hydrolysis and a range of reaction conditions compared to smaller silyl groups like TMS.[20]
Causality: The TBDMS group is readily cleaved by a source of fluoride ions (e.g., TBAF) due to the exceptionally high bond energy of the Silicon-Fluoride (Si-F) bond, which is significantly stronger than the Silicon-Oxygen (Si-O) bond.[4]
Protocol 5: TBDMS-Protection of an Alcohol
-
Reagents: Alcohol substrate, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.), Imidazole (2.5 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl in one portion.
-
Stir the reaction at room temperature for 12-24 hours. For sterically hindered alcohols, gentle heating (40-50 °C) may be necessary.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
-
Protocol 6: TBDMS-Deprotection (Fluoride-mediated)
-
Reagents: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq.), Anhydrous THF.
-
Procedure:
-
Dissolve the TBDMS-ether in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise.
-
Stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate to yield the deprotected alcohol.
-
Protecting Group Strategies for Thiols
Thiols are highly acidic and their conjugate bases, thiolates, are extremely powerful nucleophiles.[21] They react readily with acyl chlorides to form thioesters.[22][23] As such, protecting a thiol group is critical if it is to be preserved during an acylation reaction elsewhere.
Benzyl (Bn) Thioether
The S-benzyl group is a robust protecting group for thiols, analogous to the benzyl ether for alcohols. It is stable to a wide range of acidic and basic conditions but can be removed by reductive cleavage.
Causality: The benzyl thioether is cleaved using dissolving metal reduction (e.g., sodium in liquid ammonia), which involves the transfer of electrons to cleave the C-S bond.
Protocol 7: S-Benzylation of a Thiol
-
Reagents: Thiol substrate, Benzyl bromide (BnBr, 1.1 eq.), Potassium Carbonate (K₂CO₃, 1.5 eq.), Acetonitrile or DMF.
-
Procedure:
-
Dissolve the thiol in acetonitrile.
-
Add K₂CO₃ and stir the suspension.
-
Add benzyl bromide and stir the mixture at room temperature (or with gentle heating) for 2-6 hours.
-
Monitor by TLC. Once complete, filter off the base and concentrate the solvent.
-
Purify the resulting benzyl thioether by chromatography.
-
Protocol 8: S-Debenzylation (Reductive Cleavage)
-
Reagents: S-benzyl protected thiol, Liquid ammonia (NH₃), Sodium (Na) metal.
-
Procedure:
-
Set up a reaction flask with a dry ice/acetone condenser.
-
Condense ammonia gas into the flask at -78 °C.
-
Dissolve the S-benzyl substrate in a minimal amount of dry THF and add it to the liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 30-60 minutes.
-
Quench the reaction carefully by adding solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate. Partition the residue between water and an organic solvent and extract the product.
-
Summary and Orthogonal Strategy Design
The choice of a protecting group is dictated by the overall synthetic plan, particularly the presence of other functional groups and the planned subsequent reaction steps.
Data Summary: Protecting Group Compatibility
| Functional Group | Protecting Group | Abbreviation | Stable To | Labile To (Deprotection) |
| Amine | tert-Butoxycarbonyl | Boc | Base, H₂/Pd | Strong Acid (TFA, HCl)[12][14] |
| Amine | Benzyloxycarbonyl | Cbz / Z | Acid, Base | H₂/Pd, Na/NH₃[14][18] |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Base, H₂/Pd | Acid, Fluoride (TBAF)[4] |
| Alcohol | Tetrahydropyranyl | THP | Base, H₂/Pd | Acid[11][24] |
| Thiol | Benzyl | Bn | Acid, Base | Na/NH₃ |
Visualization of an Orthogonal Strategy
Consider a molecule containing a primary amine, a primary alcohol, and a thiol, where the goal is to acylate the alcohol with this compound.
Caption: Orthogonal strategy to selectively acylate an alcohol.
Conclusion
The successful synthesis of complex molecules using reactive reagents like this compound is critically dependent on a well-designed protecting group strategy. By understanding the specific stability and lability of common protecting groups such as Boc, Cbz, and TBDMS, chemists can orchestrate multi-step syntheses with high precision and yield. The protocols and strategic considerations outlined in this guide serve as a foundational resource for navigating the challenges of chemoselective acylation reactions.
References
- Title: Acyl Protective Groups Source: Chem-Station Intern
- Title: Acetyl Protection - Common Conditions Source: Organic Chemistry D
- Title: Protective Groups Source: Organic Chemistry Portal URL:[Link]
- Title: 23.13: Protection of Amino Groups in Synthesis Source: Chemistry LibreTexts URL:[Link]
- Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]
- Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]
- Title: Protecting group Source: Wikipedia URL:[Link]
- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]
- Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL:[Link]
- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL:[Link]
- Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
- Title: Amine Protection / Deprotection Source: Hebei Boz Chemical Co., Ltd. URL:[Link]
- Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL:[Link]
- Title: Protection and Deprotection Source: CEM Corpor
- Title: Alcohol Protecting Groups Source: University of Windsor URL:[Link]
- Title: Chemoselective Protection of Thiols versus Alcohols and Phenols. The Tosvinyl Group.
- Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL:[Link]
- Title: BOC-Group and acylation with acyl halide Source: Reddit URL:[Link]
- Title: Chapter 5 Thiol Protecting Groups Source: Kocienski's Protecting Groups, P. J. Kocienski URL:[Link]
- Title: Acyl chloride formation in presence of acid sensitive groups Source: Reddit URL:[Link]
- Title: tert-Butyldiphenylsilyl Ethers Source: Organic Chemistry Portal URL:[Link]
- Title: Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine Source: ResearchG
- Title: Cys thiol protection with the benzyl (Bn/Bzl)
- Title: Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: ResearchG
- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Royal Society of Chemistry URL:[Link]
- Title: Thioester and thioacid synthesis by acylation of thiols (thiolation) Source: Organic Chemistry Portal URL:[Link]
- Title: Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL:[Link]
- Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: National Institutes of Health (NIH) URL:[Link]
- Title: Protecting Thiol Group in Presence of Alcohol Source: Reddit URL:[Link]
- Title: PROTECTING GROUPS Source: University of California, Irvine URL:[Link]
- Title: Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM Source: University of Huddersfield Research Portal URL:[Link]
- Title: Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene Source: Royal Society of Chemistry URL:[Link]
- Title: Synthesis of 2-(Benzylthio)-4-(trifluoromethyl)
- Title: Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor Source: Semantic Scholar URL:[Link]
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Introduction: The Strategic Importance of 2-Fluoro-5-methylbenzoyl Chloride
An In-Depth Guide to Catalytic Methodologies for the Synthetic Utilization of 2-Fluoro-5-methylbenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery and materials science, the strategic assembly of molecular architecture with precision and efficiency is paramount. This compound emerges as a highly valuable and versatile building block. Its structure is adorned with three key features that make it a powerful synthon:
-
The Acyl Chloride: A highly reactive functional group, primed for a variety of transformations including acylation, esterification, and amidation.
-
The Fluorine Substituent: A bioisostere for hydrogen, the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Its electron-withdrawing nature also modulates the reactivity of the aromatic ring.
-
The Methyl Group: Provides a point of steric definition and can be involved in crucial hydrophobic interactions within a target binding pocket.
This guide provides detailed application notes and protocols for three distinct and powerful catalytic transformations of this compound, designed for researchers, chemists, and drug development professionals. The methodologies covered are chosen to highlight the versatility of this reagent, from classic electrophilic aromatic substitutions to modern palladium-catalyzed cross-coupling reactions.
Part 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the direct attachment of an acyl group to an aromatic ring. This reaction transforms this compound into a diverse array of aryl ketones, which are key intermediates in the synthesis of numerous pharmaceutical agents.
Mechanistic Rationale and Catalyst Selection
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion.[1] This is achieved by the coordination of a Lewis acid, most commonly aluminum trichloride (AlCl₃), to the chlorine atom of the acyl chloride.[2] This coordination polarizes the C-Cl bond, facilitating its cleavage to form the resonance-stabilized acylium ion.
A critical consideration in Friedel-Crafts acylation is the stoichiometry of the Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically required to drive the reaction to completion. The reaction is ultimately completed by an aqueous workup, which hydrolyzes the ketone-AlCl₃ complex to liberate the final product.
Sources
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 2-Fluoro-5-methylbenzoyl chloride
Introduction: Reimagining a Key Synthesis with Sustainability in Mind
2-Fluoro-5-methylbenzoyl chloride is a critical chemical intermediate, serving as a foundational building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its precursor, 2-Fluoro-5-methylbenzoic acid, is utilized in developing kinase inhibitors and agents for treating chronic pain, highlighting the importance of its derivatives in medicinal chemistry.[2][3] The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal step, enabling subsequent nucleophilic acyl substitution reactions like esterification and amidation.[4][5]
Traditionally, this transformation is achieved using stoichiometric chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] While effective, these methods are fraught with challenges that are increasingly at odds with the principles of green chemistry. Thionyl chloride reactions generate corrosive gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which require careful scrubbing and contribute to waste streams.[7][8] Oxalyl chloride, though producing only gaseous byproducts (CO, CO₂, HCl), is more expensive and can generate carcinogenic impurities.[9][10]
This guide moves beyond these conventional methods to explore safer, more efficient, and environmentally benign strategies for the synthesis of this compound. We will delve into phosgene-free alternatives, catalytic systems, and innovative technologies like flow chemistry and mechanochemistry that promise to reduce hazardous waste, improve safety, and enhance overall process efficiency.
The Conventional Landscape: A Green Chemistry Assessment
To appreciate the advancements of greener alternatives, it is essential to first evaluate the traditional methods for converting 2-Fluoro-5-methylbenzoic acid to its acyl chloride.
Thionyl Chloride (SOCl₂)
This is arguably the most common lab-scale and industrial method. The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution (Sₙi) to yield the acyl chloride, SO₂, and HCl.[6]
Reaction: C₈H₇FO₂ + SOCl₂ → C₈H₆FClO + SO₂↑ + HCl↑
While often high-yielding, the byproducts are significant drawbacks. Both SO₂ and HCl are toxic and corrosive gases that must be neutralized, adding steps and generating salt waste.
Oxalyl Chloride ((COCl)₂)
Often preferred in fine chemical and pharmaceutical research for its milder conditions, oxalyl chloride reacts with the carboxylic acid, typically catalyzed by a drop of N,N-dimethylformamide (DMF), to produce the acyl chloride.[6] The byproducts are all gaseous, simplifying purification.[9]
Reaction (DMF catalyzed): C₈H₇FO₂ + (COCl)₂ --(DMF)--> C₈H₆FClO + CO₂↑ + CO↑ + HCl↑
Despite the cleaner byproduct profile, the generation of toxic carbon monoxide and the higher cost of the reagent are notable disadvantages.
| Parameter | Thionyl Chloride | Oxalyl Chloride | Green Chemistry Consideration |
| Reagent | Liquid, corrosive, reacts with moisture | Liquid, corrosive, more expensive | Both are hazardous reagents requiring careful handling. |
| Byproducts | SO₂, HCl (gaseous, toxic, corrosive) | CO₂, CO, HCl (gaseous, CO is toxic) | Oxalyl chloride offers simpler workup but produces toxic CO. |
| Atom Economy | Moderate (product is ~58% of total mass) | Lower (product is ~46% of total mass) | Neither method is ideal from an atom economy perspective. |
| Workup | Requires neutralization/scrubbing of acid gases | Simplified due to all-gas byproducts | The need for scrubbing in the SOCl₂ route generates more waste. |
| Conditions | Often requires heating/reflux[11] | Room temperature with DMF catalyst[6] | Milder conditions for oxalyl chloride are favorable. |
Phosgene-Free Catalytic and Stoichiometric Alternatives
Moving towards greener synthesis necessitates replacing hazardous reagents with safer, more efficient alternatives. The following approaches avoid the direct use of highly toxic gases like phosgene and often reduce the overall environmental impact.
Solid Phosgene Equivalent: Bis(trichloromethyl)carbonate (Triphosgene)
Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled substitute for gaseous phosgene. In the presence of a catalyst (like DMF), it decomposes to generate three equivalents of phosgene in situ, minimizing exposure risks. This method has been successfully applied to the synthesis of related fluorinated benzoyl chlorides in continuous flow systems.[12]
dot
Caption: Triphosgene as a solid phosgene source for acyl chloride synthesis.
Protocol 1: Synthesis using Triphosgene
Materials:
-
2-Fluoro-5-methylbenzoic acid (1.0 eq)
-
Bis(trichloromethyl)carbonate (Triphosgene, 0.4 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF, catalytic amount, ~1 drop)
-
Nitrogen or Argon supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet with 2-Fluoro-5-methylbenzoic acid (1.0 eq).
-
Add anhydrous solvent (e.g., DCM, 5 mL per mmol of acid) to dissolve the starting material.
-
Slowly add the solid triphosgene (0.4 eq) to the solution at room temperature. Caution: Some initial gas evolution may occur.
-
Add a single drop of DMF. Vigorous gas evolution (CO₂ and HCl) should commence.
-
Stir the reaction at room temperature until the gas evolution ceases (typically 1-3 hours). The reaction can be gently warmed (40 °C) to ensure completion.
-
Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing for methyl ester formation via GC-MS.
-
Once the reaction is complete, the solvent and any excess phosgene can be carefully removed by rotary evaporation (ensure the vacuum pump is protected by a base trap).
-
The resulting crude this compound is often of sufficient purity for subsequent steps or can be purified by vacuum distillation.
Self-Validation: The endpoint of the reaction is clearly marked by the cessation of gas evolution. The purity of the product can be confirmed by IR spectroscopy (disappearance of broad O-H stretch from the carboxylic acid, appearance of sharp C=O stretch around 1770-1800 cm⁻¹) and NMR.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)
Cyanuric chloride is another inexpensive, solid, and less hazardous alternative to traditional chlorinating agents. It reacts with carboxylic acids to form the acyl chloride, with the triazine ring acting as a leaving group. This method avoids the formation of SO₂ or CO.
dot
Caption: Synthesis pathway using cyanuric chloride.
Protocol 2: Synthesis using Cyanuric Chloride
Materials:
-
2-Fluoro-5-methylbenzoic acid (1.0 eq)
-
Cyanuric chloride (0.4 eq)
-
Anhydrous acetone or acetonitrile
-
Pyridine or triethylamine (1.0 eq)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-Fluoro-5-methylbenzoic acid (1.0 eq) and pyridine (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyanuric chloride (0.4 eq) in anhydrous acetone.
-
Slowly add the cyanuric chloride solution to the carboxylic acid solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
A white precipitate (cyanuric acid and pyridine hydrochloride) will form.
-
Filter the reaction mixture to remove the solid byproducts.
-
The filtrate contains the desired acyl chloride in solution. The solvent can be carefully removed under reduced pressure to yield the crude product.
Self-Validation: The formation of a precipitate is a clear indicator of reaction progress. The removal of all solid byproducts by filtration simplifies the workup significantly compared to traditional methods.
Advanced Green Methodologies: Flow Chemistry & Mechanochemistry
On-Demand Synthesis via Flow Chemistry
Flow chemistry offers a paradigm shift in handling hazardous materials. Instead of producing large, unstable batches of a reagent, it can be generated in situ from a safer precursor and consumed immediately in a subsequent reaction step. A recent study demonstrated the flow synthesis of acyl chlorides using phosgene generated on-demand from the photochemical oxidation of chloroform.[13] This approach confines the highly toxic phosgene to a small-volume reactor, drastically improving safety.
dot
Caption: Conceptual flow chemistry workflow for safer acyl chloride synthesis.
This methodology provides precise control over reaction parameters (temperature, pressure, residence time), often leading to higher yields and purity while minimizing risk and waste.
Solvent-Free Synthesis via Mechanochemistry
Mechanochemistry, or ball-milling, uses mechanical force to induce chemical reactions, often in the absence of any solvent. This directly addresses the green chemistry principle of reducing or eliminating solvent use. While direct mechanochemical synthesis of acyl chlorides from carboxylic acids is an emerging area, the principles are sound. For example, mechanochemistry has been used to activate PVC to release HCl for chlorination reactions.[14] A plausible approach would involve milling the solid 2-Fluoro-5-methylbenzoic acid with a solid chlorinating agent like cyanuric chloride or an oxalyl chloride precursor.
Benefits:
-
Solvent-Free: Drastically reduces waste and purification steps.
-
Energy Efficient: Can often proceed at room temperature, lowering energy costs.
-
Novel Reactivity: Can enable reactions that are difficult in solution.
Conclusion
The synthesis of this compound is a vital transformation that can be significantly improved by adopting green chemistry principles. Moving away from traditional reagents like thionyl chloride towards solid, safer alternatives such as triphosgene and cyanuric chloride reduces hazardous byproducts and simplifies handling. Furthermore, advanced platforms like flow chemistry offer unparalleled safety for using potent reagents in situ, while mechanochemistry presents an opportunity to eliminate solvent waste entirely. By embracing these modern approaches, researchers and drug development professionals can not only produce this key intermediate more efficiently but also contribute to a safer and more sustainable chemical industry.
References
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- LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
- Various Authors. (2017). Is there any alternative for thionyl chloride, SOCl2?
- LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Phosgene. Wikipedia. [Link]
- Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. Polish Journal of Environmental Studies. [Link]
- Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Taylor & Francis Online. [Link]
- Tsubogo, T., et al. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. Organic Process Research & Development. [Link]
- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 2. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
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- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN103787874A - Preparation process of benzoyl chloride.
- Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Sciencemadness.org. [Link]
- Google Patents. (n.d.). US3691217A - Process for the preparation of acyl chlorides and benzaldehydes.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Greatland Chemical. (n.d.). 2-Fluoro-5-methylbenzoic acid.
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ResearchGate. (2025). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids.
- MySkinRecipes. (n.d.). 2-Fluoro-5-methylbenzoic acid. MySkinRecipes. [Link]
- GlobalChemMall. (n.d.). This compound. GlobalChemMall. [Link]
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Flow Chemistry Applications of 2-Fluoro-5-methylbenzoyl Chloride: A Technical Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging flow chemistry in reactions involving 2-Fluoro-5-methylbenzoyl chloride. By transitioning from traditional batch processing to continuous flow, significant improvements in reaction efficiency, safety, and scalability can be achieved. This document offers insights into the causality behind experimental choices and provides self-validating protocols grounded in established scientific principles.
Introduction: The Imperative for Flow Chemistry with Acyl Chlorides
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its reactivity, centered on the electrophilic acyl chloride group, makes it a versatile reagent for forming amide and ester linkages. However, traditional batch reactions with acyl chlorides can be challenging to control due to their high reactivity, potential for side reactions, and the exothermic nature of the transformations.
Flow chemistry, or continuous flow processing, offers a paradigm shift in managing such reactive chemistries. By conducting reactions in a continuously flowing stream through a microreactor or a coiled tube, several advantages are realized:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic events or the handling of reactive intermediates.[1][2]
-
Precise Process Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control of highly exothermic reactions.
-
Rapid Reaction Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions, accelerating process development.
-
Scalability: Scaling up a flow process can be achieved by either running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel.
This guide will focus on a common and critical application of this compound: the synthesis of amides via a continuous flow Schotten-Baumann reaction.
Application Note: Continuous Flow Synthesis of N-Aryl-2-fluoro-5-methylbenzamides
This application note details the continuous flow synthesis of N-aryl-2-fluoro-5-methylbenzamides, a scaffold present in numerous bioactive molecules. The protocol is designed for a laboratory-scale flow chemistry setup and can be adapted for various primary and secondary amines.
Reaction Scheme
The reaction described is the acylation of an aniline derivative with this compound to form the corresponding amide.
Caption: General reaction scheme for the synthesis of N-Aryl-2-fluoro-5-methylbenzamides.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the experimental workflow for the continuous flow amidation.
Caption: Experimental workflow for the continuous flow amidation of amines.
Detailed Protocol
This protocol describes a representative Schotten-Baumann reaction in a continuous flow system.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two syringe pumps
-
T-mixer
-
PFA or stainless steel reactor coil (e.g., 10 mL volume)
-
Heating unit for the reactor coil (e.g., oil bath or heating block)
-
Back pressure regulator (BPR)
-
Collection flask
-
Standard laboratory glassware for work-up
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Solution B: Prepare a 0.5 M solution of the amine and a 0.6 M solution of triethylamine in anhydrous THF.
-
-
System Setup:
-
Assemble the flow chemistry setup as shown in the workflow diagram. Ensure all connections are secure.
-
Prime the system with the reaction solvent (anhydrous THF).
-
-
Reaction Execution:
-
Set the flow rates of both syringe pumps to deliver the reagent solutions at the desired stoichiometric ratio and residence time. For a 1:1 stoichiometry and a 10-minute residence time in a 10 mL reactor, the flow rate for each pump would be 0.5 mL/min.
-
Heat the reactor coil to the desired temperature (e.g., 60 °C). The use of elevated temperatures can significantly accelerate the reaction rate.[3]
-
Set the back pressure regulator to a moderate pressure (e.g., 5 bar) to prevent solvent boiling and ensure smooth flow.
-
Once the system reaches a steady state, begin collecting the product stream.
-
-
Work-up and Purification:
-
Quench the collected reaction mixture by adding it to a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
Rationale for Experimental Choices
-
Solvent: Anhydrous THF is chosen for its ability to dissolve the reactants and its compatibility with the reaction conditions. Other aprotic solvents like acetonitrile or dichloromethane can also be used.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
-
Temperature: Elevated temperatures are often employed in flow chemistry to accelerate reaction rates and reduce residence times. The precise control of temperature in a flow reactor prevents the formation of thermal degradation byproducts that can occur in batch reactions.[3]
-
Residence Time: The residence time is a critical parameter that determines the extent of reaction. It can be easily adjusted by changing the flow rates or the reactor volume.
-
Back Pressure Regulator: The BPR allows the system to be operated at temperatures above the solvent's boiling point, further accelerating the reaction. It also ensures a stable and reproducible flow.
Data Presentation
The following table provides a summary of typical reaction parameters and expected outcomes for the continuous flow synthesis of N-phenyl-2-fluoro-5-methylbenzamide.
| Parameter | Value |
| Reactant A Concentration | 0.5 M |
| Reactant B Concentration | 0.5 M Amine, 0.6 M Base |
| Flow Rate (each pump) | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 5 bar |
| Expected Yield | >95% |
| Productivity | ~2.0 g/hour |
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The use of in-line analytical techniques, such as FT-IR or UV-Vis spectroscopy, can be integrated into the flow setup to monitor the reaction in real-time. This allows for the continuous assessment of reaction conversion and purity, ensuring the process is operating as expected. For example, the disappearance of the acyl chloride carbonyl stretch and the appearance of the amide carbonyl stretch in the IR spectrum can be monitored to determine the reaction endpoint.
Conclusion
The application of flow chemistry to reactions involving this compound offers a robust, safe, and efficient alternative to traditional batch synthesis. The detailed protocol and workflow provided in this guide serve as a starting point for researchers to explore the benefits of continuous flow processing in their own work. By leveraging the precise control and enhanced safety features of flow chemistry, the synthesis of valuable pharmaceutical intermediates can be accelerated and optimized.
References
- Battilocchio, C. (2017). New application note released - rapid mixing reactor for amide formation under Schotten-Baumann biphasic flow reaction conditions. Vapourtec. [Link]
- Baxendale, I. R., et al. (2011). The synthesis of amides and peptides using flow chemistry. Beilstein Journal of Organic Chemistry.
- Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
- Chen, D., et al. (2023). An Efficient Amidation of Carboxylic Acids with Amines Using Triphosgene in Flow. Organic Letters, 25(25), 4571–4575.
- Gutmann, B., et al. (2015). Continuous flow chemistry: a discovery and development tool. Journal of Medicinal Chemistry, 58(15), 5927-5942.
- Hone, C. A., & Kappe, C. O. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – Methods, 1(11), 454-467.
- Ley, S. V., et al. (2013). A new flow platform for the synthesis of organic compounds using organometallic reagents.
- Movsisyan, M., et al. (2016). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews, 45(18), 4892-4928.
- Organic Chemistry Portal. (n.d.).
- Plutschack, M. B., et al. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. [Link]
- Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
- Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-64.
- Zhang, X., et al. (2020). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. Organic Process Research & Development, 24(12), 2826–2832. [Link]
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2-Fluoro-5-methylbenzoyl chloride in the preparation of pharmaceutical intermediates
An In-depth Technical Guide to the Application of 2-Fluoro-5-methylbenzoyl Chloride in the Preparation of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, this compound stands out as a pivotal building block for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its utility is derived from the unique combination of a highly reactive acyl chloride group with a strategically substituted benzene ring. The presence of a fluorine atom and a methyl group on the aromatic ring is not incidental; these substituents are often incorporated into drug candidates to modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.
This guide provides a comprehensive overview of this compound, from its synthesis to its application in the formation of critical amide bonds, which are foundational to a vast array of therapeutic agents. We will delve into detailed protocols, the chemical rationale behind them, and the necessary safety precautions for handling this reactive compound.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its effective use. The data for this compound and its parent carboxylic acid are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | - |
| Synonyms | 5-Methyl-2-fluorobenzoyl chloride | - |
| CAS Number | 159505-95-0 (structure-based) | - |
| Molecular Formula | C₈H₆ClFO | - |
| Molecular Weight | 172.58 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not specified; acyl chlorides have lower boiling points than parent acids | [2] |
| Solubility | Soluble in many organic solvents (DCM, THF, Toluene); reacts with water | [3] |
| Parent Acid | 2-Fluoro-5-methylbenzoic acid (CAS: 321-12-0) | [4][5] |
| Parent Acid Purity | >97% | [5] |
| Parent Acid M.P. | 160 °C – 162 °C | [5] |
Synthesis of this compound
The most direct and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This is a classic nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[6][7] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[7][8]
Workflow for Synthesis
Caption: General workflow for amide synthesis.
Protocol 2: General Synthesis of N-Substituted 2-Fluoro-5-methylbenzamides
Rationale: This protocol employs a non-nucleophilic tertiary amine base (like triethylamine or pyridine) to neutralize the HCl byproduct generated during the reaction. [9]The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. A standard aqueous work-up removes the base hydrochloride salt and any unreacted starting materials.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05-1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching & Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Representative Reaction Data
The following table provides hypothetical data for the synthesis of various amides using Protocol 2, illustrating the versatility of this compound.
| Entry | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS, %) |
| 1 | Aniline | DCM | 3 | 95 | >99 |
| 2 | 4-Aminobenzonitrile | DCM | 4 | 92 | >99 |
| 3 | Benzylamine | THF | 2 | 96 | >98 |
| 4 | Morpholine | DCM | 2 | 98 | >99 |
| 5 | 3-(Trifluoromethyl)aniline | THF | 6 | 89 | >98 |
Safety and Handling of Acyl Chlorides
This compound, like all low molecular weight acyl chlorides, is a hazardous compound that demands careful handling. [2]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [6][10]It is a lachrymator (induces tearing) and is harmful if inhaled. It reacts violently with water, alcohols, and amines, releasing corrosive hydrogen chloride (HCl) gas. [2][6][11]* Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [10][11]* Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). [11]The storage area should be cool, dry, and well-ventilated, away from moisture and incompatible substances like water, alcohols, bases, and oxidizing agents. [3][11]* Spill Management: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite. Do NOT use water. Collect the absorbed material in a sealed container for proper disposal according to local regulations.
References
- Sciencemadness Wiki. (2025). Acyl chloride.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Wikipedia. (2023). Acyl chloride.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
- ResearchGate. (2020). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids.
- Google Patents. (2019). CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- Asian Journal of Chemistry. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- Google Patents. (2004). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- Gsrs. (n.d.). N-(4-CYANOPHENYL)-N-HYDROXYBENZAMIDE.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluoro-5-methylbenzoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven insights to ensure both accuracy and practical applicability in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound from its corresponding carboxylic acid.
Q1: My reaction resulted in a low or negligible yield. What are the likely causes and how can I fix this?
Low or no product formation is a common issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or the presence of contaminants.
Causality Analysis: The conversion of a carboxylic acid to an acyl chloride involves a nucleophilic acyl substitution where the hydroxyl group is replaced by a chloride ion.[1] For this to occur efficiently, the hydroxyl group must first be converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) achieve this by forming a highly reactive chlorosulfite intermediate.[2] If this activation step is inefficient or if competing side reactions dominate, the yield will be poor.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Recommended Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | 1. Presence of Moisture: Water rapidly hydrolyzes both the chlorinating agent (e.g., SOCl₂) and the acyl chloride product back to the carboxylic acid.[3] | Ensure Anhydrous Conditions: All glassware must be rigorously oven or flame-dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[4][5] |
| 2. Impure Reagents: Old or improperly stored thionyl chloride can degrade, reducing its efficacy. Impurities in the starting 2-Fluoro-5-methylbenzoic acid can interfere with the reaction. | Use High-Purity Reagents: Use a freshly opened bottle of thionyl chloride or distill it prior to use if its purity is questionable. Ensure the starting carboxylic acid is pure and dry.[4] | |
| Incomplete Conversion (Starting Material Remains) | 1. Insufficient Chlorinating Agent: The stoichiometry may be inadequate to drive the reaction to completion. | Increase Reagent Equivalents: Use a moderate excess of the chlorinating agent. A range of 1.5 to 2.5 equivalents of thionyl chloride is often effective.[4][6] |
| 2. Low Reaction Temperature/Short Duration: The activation energy for the reaction may not be met, or the reaction has not had enough time to complete. | Optimize Temperature and Time: Heat the reaction mixture, typically to a reflux temperature of 60-80°C.[4] Monitor the reaction's progress by observing the cessation of gas evolution (HCl and SO₂) or by quenching an aliquot and analyzing via TLC or GC.[4][7] | |
| 3. Insufficient Activation: The carboxylic acid may be slow to react under neutral conditions. | Use a Catalyst: Add a catalytic amount (e.g., a few drops) of N,N-dimethylformamide (DMF). DMF reacts with thionyl or oxalyl chloride to form a Vilsmeier reagent, a more powerful activating agent that significantly accelerates the reaction.[4][8] |
Q2: The reaction worked, but my final product is dark-colored. What causes this discoloration and how can I obtain a pure, colorless product?
Product discoloration is typically indicative of side reactions or thermal decomposition.
Causality Analysis: While the primary reaction is the formation of the acyl chloride, side reactions can occur. One common side product is the corresponding benzoic anhydride, which can form if the acyl chloride reacts with unreacted carboxylic acid.[7] At excessively high temperatures, organic compounds can also begin to decompose, leading to the formation of colored, often polymeric, tars.[9]
Recommended Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote decomposition. Adhere to the optimal temperature range established for the synthesis (typically 60-80°C).[4]
-
Purify the Final Product: The most effective method for removing non-volatile impurities and colored byproducts is vacuum distillation .[6] Since this compound is a liquid at room temperature, distillation will separate it from unreacted starting material, anhydride side products, and decomposition tars.
-
Use High-Quality Reagents: Impurities in the starting thionyl chloride can sometimes contribute to color. Using freshly distilled reagent can mitigate this.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 2-Fluoro-5-methylbenzoic acid to its acyl chloride?
The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. The most common and effective chlorinating agents are:
| Reagent | Formula | Byproducts | Key Advantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Byproducts are gaseous, which simplifies workup and purification as they are easily removed from the reaction mixture.[10][11] |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Also produces gaseous byproducts. It is often considered a milder and more selective reagent than thionyl chloride.[8][12] |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Highly reactive, but produces a liquid byproduct (phosphoryl chloride) that must be separated by distillation.[10] |
For most applications, thionyl chloride is the reagent of choice due to its effectiveness and the convenient removal of its byproducts.[5]
Q2: Can you explain the mechanism for the reaction with thionyl chloride and the role of a DMF catalyst?
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting issues.
Reaction Mechanism (Thionyl Chloride):
-
Activation: The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2]
-
Intermediate Formation: A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This step effectively converts the poor -OH leaving group into a much better leaving group.[2][13]
-
Nucleophilic Attack: The chloride ion (Cl⁻) that was eliminated now acts as a nucleophile and attacks the carbonyl carbon.[12]
-
Product Formation: The carbonyl double bond reforms, expelling the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion, resulting in the final acyl chloride product.[13]
Role of DMF Catalyst:
When DMF is added, it first reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt [(CH₃)₂N=CHCl]Cl. This reagent is significantly more reactive towards the carboxylic acid than thionyl chloride itself. The carboxylic acid attacks the Vilsmeier reagent, leading to a new, highly activated intermediate that is then readily attacked by a chloride ion to furnish the acyl chloride and regenerate the DMF catalyst.[8] This catalytic cycle dramatically increases the reaction rate.
Caption: Comparison of uncatalyzed and DMF-catalyzed reaction pathways.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol provides a general methodology. Quantities should be adjusted based on the specific scale of your reaction.
Materials:
-
2-Fluoro-5-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene, if desired)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Gas trap/scrubber (containing NaOH solution to neutralize HCl and SO₂ gases)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is connected to a gas scrubber. The entire apparatus should be under an inert atmosphere (N₂ or Ar).[4]
-
Charging the Flask: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq). An anhydrous solvent can be used if desired, but the reaction often works well neat.[6]
-
Addition of Reagents: Slowly add thionyl chloride (2.0 eq) to the flask at room temperature with stirring. The reaction may be exothermic.
-
Catalyst Addition: Add a few drops of DMF to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80°C) and maintain this temperature.[4] Vigorous gas evolution should be observed initially.
-
Monitoring: The reaction is typically complete when gas evolution ceases (usually after 1.5-4 hours).[4] Progress can also be monitored by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the resulting methyl ester by TLC or GC to confirm the disappearance of the starting acid.[14]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation (if neat) or rotary evaporation (if a solvent was used).
-
The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.[6]
-
Safety Precautions:
-
Corrosive Chemicals: this compound is corrosive and causes burns.[15] Thionyl chloride is also highly corrosive and reacts violently with water. Handle these chemicals only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Gas Evolution: The reaction produces toxic and corrosive gases (HCl and SO₂).[7] Ensure the apparatus is properly vented to a scrubber.
References
- Masterson, D.S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
- The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube.
- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
- Numerade. (n.d.). Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. Numerade.
- Reddit. (2022). Need help in optimizing amide formation through acyl chloride pathway. Reddit.
- Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness Wiki.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate.
- Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Ataman Kimya.
- OC Lectures. (2021). Acids to Acyl Chlorides, Part 1. YouTube.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Benzoyl chloride. Wikipedia.
- NurdRage. (2024). Making benzoyl chloride. YouTube.
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.
- Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
- Wikipedia. (n.d.). Acyl chloride. Wikipedia.
- Save My Exams. (n.d.). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. ResearchGate.
- GlobalChemMall. (n.d.). This compound. GlobalChemMall.
- ResearchGate. (2021). Continuous-Flow Processes for the Production of Floxacin Intermediates. ResearchGate.
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Technical Support Center: Purification of Products from 2-Fluoro-5-methylbenzoyl Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 2-Fluoro-5-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common and complex purification hurdles. The unique electronic properties of the fluorine atom and the steric influence of the methyl group on the benzoyl chloride moiety can lead to specific side products and purification challenges. This resource is structured to provide direct, actionable solutions to issues encountered during your experiments.
Section 1: Foundational Challenges & Initial Troubleshooting
This section addresses the most common and immediate issues that arise from the inherent reactivity of this compound.
FAQ 1: My crude product is a dark or colored oil/solid. What is the likely cause and how can I prevent it?
Answer:
Dark coloration in your crude product often points to two primary culprits: impurities in the starting acyl chloride or side reactions occurring at elevated temperatures.[1]
-
Causality: this compound, like many acyl chlorides, can degrade over time, especially with exposure to moisture, leading to the formation of colored impurities. Additionally, overheating during a reaction can cause decomposition or polymerization, particularly in complex reaction mixtures.[2]
-
Preventative Measures:
-
Starting Material Purity: Always use freshly distilled or newly purchased this compound. If the purity is in doubt, consider purification by vacuum distillation before use.
-
Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient heat dissipation with an ice bath or other cooling methods.[1] Avoid excessive heating during both the reaction and subsequent solvent removal.
-
FAQ 2: My final product is contaminated with 2-Fluoro-5-methylbenzoic acid. How did this happen and what is the best way to remove it?
Answer:
The presence of 2-Fluoro-5-methylbenzoic acid is the most common impurity and results from the hydrolysis of the starting acyl chloride.[3]
-
Mechanism of Formation: this compound is highly reactive towards water. Trace amounts of moisture in your solvents, reagents, or glassware will lead to its rapid conversion to the corresponding carboxylic acid.
-
Logical Workflow for Removal:
Caption: Workflow for removing acidic impurities.
-
Troubleshooting Guide for Acid Removal:
| Issue | Recommended Action | Causality & Explanation |
| Acid remains after one base wash. | Repeat the wash with saturated sodium bicarbonate (NaHCO₃) solution two to three times.[3] | Incomplete extraction can occur if the phases are not mixed thoroughly or if the amount of acid is substantial. Multiple washes increase the efficiency of the extraction. |
| Product is an oil and cannot be recrystallized. | Utilize flash column chromatography. The carboxylic acid is significantly more polar and will have a lower Rf value. | Chromatography separates compounds based on their differential adsorption to the stationary phase. A standard silica gel column with a hexane/ethyl acetate eluent system will effectively separate the less polar product from the highly polar acid.[3] |
| Product is base-sensitive. | Use a very weak base like sodium carbonate or carefully add a stoichiometric amount of a non-nucleophilic organic base like triethylamine to the crude mixture before passing it through a short plug of silica gel. | This neutralizes the acid without subjecting the desired product to harsh basic conditions that could cause degradation. |
Section 2: Purification of Amidation Products
Amide bond formation is a primary application of this compound.[4][5] The purification of the resulting N-substituted-2-fluoro-5-methylbenzamides presents specific challenges.
FAQ 3: I have a low yield after my amidation workup. Where could my product have gone?
Answer:
Low yields in amidation reactions can stem from incomplete reactions, side reactions, or product loss during the workup.[3]
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the starting amine is still present, consider increasing the reaction time or temperature.
-
Product Loss During Workup:
-
Aqueous Solubility: Some amide products, especially those derived from small, polar amines, may have partial solubility in the aqueous layers during extraction. To mitigate this, perform back-extractions of all aqueous washes with your organic solvent to recover any dissolved product.[3]
-
Emulsion Formation: The presence of both organic and aqueous soluble components can lead to emulsions during extraction. To break emulsions, add brine (saturated NaCl solution) to the separatory funnel.
-
FAQ 4: My purified amide product is still showing impurities by NMR. What are the likely side products?
Answer:
Besides unreacted starting materials, a common byproduct in amidation reactions is the N-acylurea, especially when using carbodiimide coupling agents like EDC, although this is more relevant when starting from the carboxylic acid. When starting from the acyl chloride, the primary side products are often related to the base used.
-
Protonated Amine/Base: If a tertiary amine base like triethylamine was used to scavenge the HCl byproduct, it can form a salt that may not be fully removed by a simple water wash.[6] A dilute acid wash (e.g., 1M HCl) during the workup will protonate the excess amine, making it water-soluble and easily removed in the aqueous phase.[3][6][7]
Experimental Protocol: Standard Amidation Workup and Purification
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Final Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for achieving high purity.[3]
-
Flash Column Chromatography: For oily products or difficult separations, flash chromatography on silica gel is the method of choice.[3][8] The polarity of the eluent will depend on the polarity of the amide product.
-
Section 3: Purification of Esterification Products
The synthesis of esters from this compound is another common transformation. Purification strategies are similar to those for amides but with some key differences.
FAQ 5: My esterification reaction is sluggish, and the crude product contains a significant amount of unreacted alcohol. How do I purify my ester?
Answer:
Incomplete esterification can be due to sterically hindered or less reactive alcohols. The purification strategy must efficiently remove the unreacted alcohol.
-
Removal of Excess Alcohol:
-
Aqueous Wash: Most simple alcohols (methanol, ethanol) have good water solubility and can be removed with several aqueous washes during the workup.
-
Vacuum: For less volatile alcohols, removal under high vacuum may be necessary.
-
-
Flash Column Chromatography: This is the most reliable method for separating the desired ester from the unreacted alcohol, especially for larger or less polar alcohols. The ester product is typically less polar than the corresponding alcohol.
Experimental Protocol: Esterification Workup and Purification
-
Reaction Quench: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent in vacuo.
-
Final Purification:
Section 4: Purification of Friedel-Crafts Acylation Products
Friedel-Crafts acylation using this compound produces aryl ketones.[12] The workup and purification are often complicated by the use of a strong Lewis acid catalyst.
FAQ 6: After my Friedel-Crafts acylation, I have a complex mixture that is difficult to purify. What are the potential byproducts?
Answer:
The complexity of Friedel-Crafts reaction mixtures can be high due to several factors:
-
Positional Isomers: Depending on the substrate, acylation can occur at multiple positions on the aromatic ring, leading to a mixture of isomers. The directing effects of existing substituents on the arene will determine the regioselectivity.
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[12]
-
Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) must be completely removed during the workup. Incomplete quenching can lead to product degradation or complex formation.
Troubleshooting Friedel-Crafts Purification
| Issue | Recommended Action | Causality & Explanation |
| Product contaminated with aluminum salts. | During workup, after quenching the reaction with ice/water, add concentrated HCl and stir vigorously. | The acid helps to dissolve the aluminum hydroxides formed during quenching, ensuring their complete removal into the aqueous layer. |
| Separation of positional isomers is difficult. | Utilize high-performance flash chromatography or preparative HPLC. | Isomers often have very similar polarities, requiring a more efficient separation technique than standard flash chromatography. Experiment with different solvent systems to maximize separation. |
| Product is a high-melting solid. | Recrystallization is often the best method for purifying solid aryl ketones. | A carefully chosen solvent will allow the desired product to crystallize out while leaving impurities in the mother liquor. |
Diagram: Friedel-Crafts Acylation & Key Purification Steps
Caption: Key steps in a Friedel-Crafts acylation workflow.
References
- Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
- ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?.
- Organic Syntheses. (n.d.). acetyl chloride.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
- ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- NIH. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC.
- ACS Publications. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic.
- ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
- Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
- Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2.
Sources
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- 4. Michlalah College | Virtual tour generated by Panotour [michlala.edu]
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- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting low conversion in 2-Fluoro-5-methylbenzoyl chloride acylation
Technical Support Center: Acylation with 2-Fluoro-5-methylbenzoyl chloride
Welcome to the technical support center for researchers utilizing this compound in acylation reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges, particularly low product conversion. As Senior Application Scientists, we understand that success lies in understanding the causality behind each experimental step.
Troubleshooting Guide: Low Conversion
Low or no product yield is the most common issue encountered in Friedel-Crafts acylation. This guide provides a systematic, question-driven approach to diagnose and resolve the root cause.
Q1: My reaction resulted in low or no product yield. What are the most common initial checks?
When troubleshooting a low-yield Friedel-Crafts acylation, the investigation should always begin with the integrity of the reagents and the reaction environment. The reaction's success is critically dependent on anhydrous conditions and an active catalyst.
Initial Diagnostic Workflow
Q2: How can I be certain my Lewis acid catalyst is active and why is it so important?
Causality: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the engine of the reaction. Its role is to abstract the chloride from this compound to generate the highly electrophilic acylium ion.[1] This catalyst is extremely hygroscopic, meaning it readily reacts with water. This reaction forms aluminum hydroxide and HCl, completely deactivating the catalyst.[2]
Validation:
-
Visual Inspection: An active AlCl₃ catalyst should be a fine, free-flowing powder. If it appears clumpy, discolored, or has a strong odor of HCl, it has likely been compromised by atmospheric moisture and should be discarded.[3]
-
Source: Always use a freshly opened bottle of the catalyst or one that has been meticulously stored in a desiccator.[3]
Q3: I'm confident my catalyst is active, but the yield is still low. What is the next most likely culprit?
Causality: Beyond catalyst activity, the next critical factor is catalyst stoichiometry. Unlike many catalytic reactions where a small percentage of catalyst is used, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid.[4] This is because the ketone product formed is also a Lewis base and will form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[2][4]
Validation & Protocol:
-
Stoichiometry Check: A common practice is to use a slight excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) relative to the limiting reagent (often the acyl chloride or the aromatic substrate) to ensure the reaction proceeds to completion.[4]
-
Order of Addition: The standard "Bouveault" method involves pre-complexing the acyl chloride with the Lewis acid before adding the aromatic substrate. This ensures the acylium ion is readily available for the reaction.
Q4: Could the this compound itself be the problem?
Causality: Yes. Acyl chlorides are highly reactive and susceptible to hydrolysis. If the this compound has been exposed to moisture, it will hydrolyze to the corresponding carboxylic acid (2-fluoro-5-methylbenzoic acid). This carboxylic acid is unreactive under standard Friedel-Crafts conditions and will not form the desired product.[5]
Validation:
-
Purity Check: If you suspect degradation, the purity of the acyl chloride can be checked via techniques like NMR spectroscopy or by converting a small sample to a methyl ester for GC analysis.
-
Proper Handling: Always handle acyl chlorides in a fume hood under an inert atmosphere (like nitrogen or argon) and use dry syringes or cannulas for transfers.
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and methyl groups on the benzoyl chloride affect its reactivity?
The substituents on the benzoyl chloride primarily influence the electrophilicity of the resulting acylium ion.
-
Fluorine (at position 2): This is an electron-withdrawing group via induction, which slightly increases the positive charge on the carbonyl carbon, making the acylium ion more electrophilic.
-
Methyl (at position 5): This is an electron-donating group, which slightly destabilizes the positive charge on the acylium ion.
In practice, the powerful activation provided by a strong Lewis acid like AlCl₃ largely overcomes these subtle electronic effects. The primary considerations for success will almost always depend more on the reaction conditions and the nature of the aromatic substrate being acylated.[6]
Q2: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group. Why is the reaction failing?
Aromatic compounds containing Lewis basic functional groups like amines or alcohols are generally unsuitable for Friedel-Crafts acylation.[3][6] The lone pair of electrons on the nitrogen or oxygen atom will coordinate strongly with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and also strongly deactivates the aromatic ring by creating a positive charge adjacent to it, preventing the desired acylation.[7][8]
Q3: What is the optimal reaction temperature and solvent?
There is no single "best" condition; optimization is key.
-
Temperature: Temperature significantly influences the reaction rate.[9] Many acylations proceed well between 0 °C and room temperature. However, for less reactive substrates, heating may be necessary.[10][11] Conversely, excessively high temperatures can promote side reactions or decomposition.[2][9] A good starting point is to begin the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring progress by TLC.
-
Solvent: The choice of solvent can impact reaction rate and, in some cases, regioselectivity.[12]
| Solvent | Polarity | Common Use Notes |
| Dichloromethane (DCM) | Polar Aprotic | Common, good for moderate temperatures. Must be anhydrous. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Allows for higher reaction temperatures if needed.[13] |
| Carbon Disulfide (CS₂) | Non-polar | Historically used; can favor kinetic products in some systems.[3] |
| Nitrobenzene | Polar Aprotic | Can favor thermodynamic products but is often difficult to remove.[3][12] |
Q4: I am observing the formation of multiple isomers. How can I improve selectivity?
While Friedel-Crafts acylation is generally less prone to isomer formation than alkylation, regioselectivity is dictated by the existing substituents on the aromatic substrate you are acylating. The bulky acylium ion generated from this compound will generally favor substitution at the least sterically hindered position.
-
Steric Hindrance: The reaction typically shows a strong preference for para-substitution over ortho-substitution if both positions are activated.[14]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product.[9]
Key Reaction Mechanism & Protocols
Mechanism: Generation of the Acylium Ion Electrophile
The reaction is initiated by the Lewis acid catalyst abstracting the chloride from the acyl chloride to form a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring.
Protocol 1: Ensuring Anhydrous Reaction Conditions
Causality: As established, water deactivates the Lewis acid catalyst.[2][9] Rigorous exclusion of moisture is non-negotiable for a successful reaction.
Methodology:
-
Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Solvents: Use a freshly opened bottle of an anhydrous grade solvent or dispense from a solvent purification system. If neither is available, the solvent must be dried using appropriate drying agents and distilled prior to use.[4] For example, dichloromethane can be distilled from calcium hydride.[4]
-
Reagents: Liquid reagents should be handled via dry syringes. Solid reagents should be weighed quickly and, if necessary, dried in a vacuum oven before use.
-
Atmosphere: Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
Protocol 2: General Procedure for Acylation
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the Lewis acid (e.g., anhydrous AlCl₃, 1.2 eq.) under a positive flow of nitrogen.
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane) via cannula or a dry syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0 °C.[4] Allow the mixture to stir for an additional 15-30 minutes to ensure complete formation of the acylium ion complex.
-
Substrate Addition: Dissolve the aromatic substrate (1.1 eq.) in anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[3] This will hydrolyze the aluminum complexes. Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.
References
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation....
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
- ACS Omega. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemguide. Friedel-Crafts acylation of benzene.
- PubMed Central (PMC). Development of Fluorous Lewis Acid-Catalyzed Reactions.
- ACS Publications. The Ionization Mechanism for the Hydrolysis of Acyl Chlorides.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- ResearchGate. Continuous-Flow Processes for the Production of Floxacin Intermediates.
- ResearchGate. Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)....
- ResearchGate. Friedel–Crafts acylation of different arenes with benzoyl chloride....
- Chemguide. The acylation of benzene - electrophilic substitution.
- ResearchGate. Towards Understanding the Role of Lewis Acid on the Regioselectivity and Mechanism for the Acetylation Reaction of 2-benzoxazolinone with Acetyl Chloride: A DFT Study.
- A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions.
Sources
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-methylbenzoyl Chloride
Welcome to the technical support center for 2-Fluoro-5-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your reaction conditions. Our goal is to empower you with the knowledge to not only execute successful reactions but also to troubleshoot effectively when challenges arise.
Understanding the Reagent: A Quick Reference
Before delving into troubleshooting, let's establish the key characteristics of this compound.
| Property | Value | Significance in Reactions |
| CAS Number | 135564-61-3 | For accurate identification and literature searches. |
| Molecular Formula | C₈H₆ClFO | Essential for calculating molar equivalents. |
| Molecular Weight | 172.59 g/mol | Crucial for accurate measurement of reagents. |
| Appearance | Colorless to pale yellow liquid | A significant color change may indicate degradation. |
| Key Reactive Group | Acyl Chloride | Highly electrophilic and susceptible to nucleophilic attack. |
| Substituents | 2-Fluoro, 5-Methyl | These groups electronically and sterically influence reactivity. |
| Moisture Sensitivity | High | Prone to hydrolysis, which is a primary source of reaction failure.[1] |
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Q1: My acylation reaction (e.g., Friedel-Crafts or amidation) is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
A1: Low reactivity in acylation reactions with this compound can often be traced back to a few key factors. Let's break down the diagnostic process.
Initial Checks: The "Usual Suspects"
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[1] Any moisture in your reaction setup will convert your starting material back to the unreactive 2-fluoro-5-methylbenzoic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If you suspect your solvent has absorbed moisture, consider using a freshly opened bottle or drying it over an appropriate drying agent.
-
-
Reagent Purity: The purity of both the this compound and your nucleophile is critical.
-
Solution: If possible, use freshly opened reagents. If the purity of your acyl chloride is in doubt, you can consider purification by vacuum distillation, although it is often used directly after synthesis.[2]
-
Optimizing Reaction Parameters
If the initial checks do not resolve the issue, the next step is to systematically optimize the reaction conditions.
-
For Friedel-Crafts Reactions:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is also extremely sensitive to moisture.
-
Solution: Use a fresh, unopened container of the Lewis acid. Ensure it is handled in a glovebox or under a stream of inert gas.
-
-
Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[3]
-
Solution: Start with at least 1.1 equivalents of the Lewis acid. If the reaction is still sluggish, you can incrementally increase the amount up to 2.5 equivalents.
-
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. If no reaction is observed, gradually heat the mixture. Monitor the reaction by Thin Layer Chromatography (TLC) at each temperature increment. Be cautious, as excessive heat can lead to side reactions.
-
-
-
For Amide Formation (Schotten-Baumann Conditions):
-
Base Stoichiometry and Choice: An adequate amount of base is required to neutralize the HCl generated during the reaction.[4]
-
Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). For Schotten-Baumann reactions using an aqueous base like NaOH, ensure vigorous stirring to facilitate the reaction between the organic and aqueous phases.[5]
-
-
Addition Rate: A slow, controlled addition of the acyl chloride is often beneficial.
-
Solution: Add the this compound dropwise to the solution of the amine and base, especially at lower temperatures (e.g., 0 °C), to control the exotherm and minimize side reactions.
-
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in acylation reactions.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?
A2: The formation of multiple products is a common challenge. The electronic nature of the 2-fluoro and 5-methyl substituents can influence the reaction's regioselectivity and predispose it to certain side reactions.
-
Hydrolysis: As mentioned previously, the most common byproduct is the corresponding carboxylic acid from the reaction with water.
-
TLC Identification: The carboxylic acid will typically have a much lower Rf value than the starting acyl chloride and the desired product, and it may streak on the TLC plate.
-
Suppression: Strict anhydrous conditions are paramount.
-
-
In Friedel-Crafts Reactions - Isomer Formation: The 2-fluoro group is an ortho, para-director, while the 5-methyl group is also an ortho, para-director. Their combined influence, along with the steric hindrance from the 2-fluoro group, will direct the incoming electrophile. However, under harsh conditions (e.g., high temperatures or with very active catalysts), a mixture of isomers can be formed.
-
Solution:
-
Milder Lewis Acids: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, instead of AlCl₃.
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly improve regioselectivity.
-
-
-
In Amide Formation - Diacylation: If the amine nucleophile has more than one reactive N-H bond (e.g., a primary amine), there is a possibility of diacylation, especially if an excess of the acyl chloride is used.
-
Solution: Use a 1:1 stoichiometry of the amine to the acyl chloride. A slow addition of the acyl chloride to the amine solution can also help to minimize this side reaction.
-
-
Self-Condensation/Polymerization: While less common for acyl chlorides, under certain conditions, side reactions involving the aromatic ring can occur, leading to polymeric materials.
-
Solution: This is often an indication of excessively harsh reaction conditions. Reducing the temperature and using a less reactive catalyst can help to mitigate these pathways.
-
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[6] This is critical to prevent hydrolysis from atmospheric moisture.
Q: Can I monitor the progress of my reaction using TLC? A: Yes, TLC is a valuable tool for monitoring the consumption of the nucleophile (the aromatic substrate in a Friedel-Crafts reaction or the amine/alcohol in an acylation). However, be aware that this compound is highly reactive and may hydrolyze on the silica gel plate, potentially giving a misleading spot for the starting material. It is more reliable to track the disappearance of your other reactant and the appearance of the product spot.
Q: What is a typical workup procedure for a reaction involving this compound? A: A common workup involves quenching the reaction mixture by carefully adding it to ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is typically washed with a dilute acid (like 1M HCl) to remove any basic compounds, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and the resulting carboxylic acid. A final wash with brine is often performed before drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.[2]
Q: What are the primary safety precautions I should take when handling this reagent? A: this compound is corrosive and a lachrymator (causes tearing). It reacts with water to produce corrosive HCl gas. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocol: A Representative Amidation Reaction
This protocol provides a detailed methodology for a typical amidation reaction to synthesize N-substituted-2-fluoro-5-methylbenzamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the amine starting material.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-substituted-2-fluoro-5-methylbenzamide.
Visualizing the Amidation Workflow
Caption: Step-by-step workflow for a representative amidation reaction.
References
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2015). Moroccan Journal of Chemistry.
- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. African Rock Art.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. BenchChem.
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
- Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023).
- The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
- Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Friedel–Crafts Acyl
- Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. (2016).
- Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride. BenchChem.
- Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. BenchChem.
- This compound - CAS:135564-61-3. Sunway Pharm Ltd.
- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- Friedel-Crafts acyl
- EAS Reactions (3)
- This compound. GlobalChemMall.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei. CUNY Academic Works.
- Amide Synthesis. Fisher Scientific.
- Schotten-Baumann Reaction. Cambridge University Press.
- Schotten–Baumann reaction. Wikipedia.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical.
- This compound Safety D
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
- 535961-78-5|2-Fluoro-6-methylbenzoyl chloride|BLD Pharm. BLD Pharm.
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem. BenchChem.
- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. BenchChem.
- An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals. BenchChem.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- This compound. Stenutz.
- 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. (2025). LinkedIn.
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Technical Support Center: A Researcher's Guide to Handling 2-Fluoro-5-methylbenzoyl Chloride
Welcome to the technical support center for 2-Fluoro-5-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the success and reproducibility of your experiments. This compound is a highly reactive acylating agent, and its efficacy is critically dependent on understanding and controlling its sensitivity to moisture. This guide provides a structured approach to its handling, from storage to reaction quenching, in a practical question-and-answer format.
The Chemical Challenge: Understanding Moisture Sensitivity
This compound, like all acyl chlorides, possesses a highly electrophilic carbonyl carbon. This reactivity is key to its function in forming esters, amides, and in Friedel-Crafts acylation reactions. However, this same reactivity makes it exceptionally susceptible to hydrolysis.[1][2] Even trace amounts of water, including atmospheric humidity, can lead to rapid degradation of the reagent into the less reactive 2-fluoro-5-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][3] This degradation not only consumes the starting material, reducing reaction yields, but the HCl generated can also catalyze unwanted side reactions.
The reaction is a nucleophilic acyl substitution where water acts as the nucleophile.[2][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound.
Question 1: My acylation reaction is sluggish or has failed completely. What are the likely causes?
Answer: This is a frequent issue, and it almost always points to the presence of moisture, which can impact the reaction in several ways:
-
Reagent Degradation: The primary cause is the hydrolysis of the this compound into its corresponding carboxylic acid before it has a chance to react with your intended nucleophile. The carboxylic acid is significantly less reactive and will not participate in the desired acylation under standard conditions.
-
Catalyst Deactivation (for Friedel-Crafts Reactions): In Friedel-Crafts acylations, Lewis acid catalysts like aluminum chloride (AlCl₃) are used.[5][6][7] These catalysts are extremely sensitive to moisture and will be deactivated by any water present in the solvent, glassware, or reagents, rendering them ineffective.[8]
-
Nucleophile Protonation: In reactions with amine nucleophiles, the HCl byproduct from hydrolysis can protonate the amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[9]
Troubleshooting Steps:
-
Verify Reagent Quality: If the bottle of this compound has been opened multiple times, especially in a humid environment, its quality may be compromised. Consider using a fresh, sealed bottle.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >125°C or by flame-drying under vacuum.[10][11] Solvents must be of anhydrous grade and handled under an inert atmosphere.
-
Check Solvent Purity: Ensure your solvent's water content is minimal. Refer to the table below for recommended drying agents and achievable moisture levels.
Question 2: I observe a white precipitate and fuming when I open the bottle of this compound. Is it still usable?
Answer: The fuming is likely due to the reaction of the acyl chloride with atmospheric moisture, producing HCl gas.[12] The white precipitate is likely the hydrolyzed product, 2-fluoro-5-methylbenzoic acid. While some of the reagent may still be active, its purity is compromised. For reactions requiring precise stoichiometry or high yields, it is strongly recommended to use a fresh bottle. If the fuming is minor, the reagent might be salvageable for less sensitive applications, but it should be handled quickly in a fume hood with appropriate personal protective equipment (PPE).
Question 3: How can I monitor the progress of my reaction without hydrolyzing the acyl chloride during analysis?
Answer: This is a valid concern, as standard analytical techniques like Thin Layer Chromatography (TLC) on silica gel plates can cause on-plate hydrolysis of the highly reactive acyl chloride, giving misleading results.[13]
-
Indirect TLC Analysis: A common and effective method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol.[13] This will rapidly convert any remaining this compound into its methyl ester. You can then run a TLC comparing your starting material (the alcohol or amine), the quenched reaction mixture, and a co-spot. The disappearance of the starting nucleophile and the appearance of a new, less polar spot (the ester or amide product) indicates reaction progression.
-
Spectroscopic Methods:
-
IR Spectroscopy: If your reaction setup allows for in-situ monitoring, you can track the disappearance of the acyl chloride carbonyl stretch (typically around 1780-1815 cm⁻¹) and the appearance of the ester or amide carbonyl stretch (typically 1735-1750 cm⁻¹ for esters, 1630-1695 cm⁻¹ for amides).
-
NMR Spectroscopy: For offline monitoring, a small aliquot can be taken, the solvent evaporated under an inert atmosphere, and the residue dissolved in a dry deuterated solvent (e.g., CDCl₃). This allows for direct observation of the signals for the starting materials and products.
-
Question 4: What are the best practices for storing this compound?
Answer: Proper storage is critical to maintaining the reagent's integrity.
-
Environment: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[14][15]
-
Container: The container must be tightly sealed.[15] For long-term storage or for frequently used material, consider transferring the reagent into smaller vials inside a glovebox to minimize exposure of the main stock to the atmosphere.
-
Inert Atmosphere: Storing the reagent under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[14][15] After each use, flush the headspace of the bottle with a dry inert gas before resealing.
Experimental Protocols
Protocol 1: Drying Solvents for Moisture-Sensitive Reactions
The success of any reaction involving this compound begins with truly anhydrous solvents.
Data Presentation: Solvent Drying Agents and Achievable Moisture Levels
| Solvent | Recommended Drying Agent | Achievable Moisture Content (ppm) | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | Reflux and distill. Do not use sodium. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | <10 | The blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions.[11] |
| Toluene | Sodium/Benzophenone | <10 | As with THF, the blue/purple color is a reliable indicator. |
| Acetonitrile | Calcium Hydride (CaH₂) | <20 | Reflux and distill. Can also be dried over 3Å molecular sieves. |
This data is compiled from established laboratory practices and chemical literature.[16]
Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)
A Schlenk line provides a robust system for handling air- and moisture-sensitive reagents.[17]
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly cleaned and oven-dried overnight (or flame-dried under vacuum immediately before use).[11]
-
Assembly: Assemble the glassware while still warm and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Once a good vacuum is achieved, switch to the inert gas manifold to backfill the system with dry nitrogen or argon. Repeat this cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[4]
-
Reagent Addition (Solids): If adding a solid reagent (e.g., your nucleophile), do so under a positive flow of inert gas. Briefly remove the stopper, add the solid quickly, and immediately reseal the flask.
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.
-
Addition of this compound: This is a critical step. Transfer the liquid reagent from its source bottle to the reaction flask using a dry, gas-tight syringe. Ensure the tip of the needle is below the surface of the reaction mixture during addition. For larger quantities, a cannula transfer is preferred.
Mandatory Visualization: Inert Atmosphere Reaction Setup
Caption: Workflow for setting up a moisture-sensitive reaction using a Schlenk line.
Protocol 3: Safe Quenching of Unreacted this compound
Unreacted acyl chlorides must be safely neutralized before disposal.
Step-by-Step Methodology:
-
Prepare Quenching Solution: In a separate flask, prepare a solution of a less reactive nucleophile. A solution of isopropanol or methanol is a good first choice.[18] Avoid quenching directly with water initially, as the reaction can be vigorous.[14]
-
Cool the Reaction: Cool the flask containing the unreacted acyl chloride in an ice bath.
-
Slow Addition: Slowly and carefully add the quenching solution (e.g., isopropanol) to the cooled reaction mixture with stirring. The reaction is exothermic, so control the addition rate to manage the temperature.
-
Secondary Quench: Once the initial vigorous reaction has subsided, a more dilute solution, such as a 1:1 mixture of isopropanol and water, can be added.[19]
-
Final Quench: Finally, water can be added cautiously to ensure all reactive material is consumed.
-
Neutralization: The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before being transferred to an appropriate aqueous waste container.
Mandatory Visualization: Hydrolysis of this compound
Caption: The mechanism of moisture-induced degradation of the acyl chloride.
By adhering to these principles and protocols, you can mitigate the challenges associated with the moisture sensitivity of this compound, leading to more reliable and successful experimental outcomes. Always prioritize safety by working in a well-ventilated fume hood and wearing appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.
References
- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729-1733.
- BYJU'S. (n.d.). Structure of Benzoyl Chloride.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic.
- Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
- Katsuyama, I. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace.
- Gold, V., & Hilton, J. (1951). Mechanism of hydrolysis of benzoyl chloride.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Sciencemadness Wiki. (2024). Acetyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- K-GROUP. (2006). Quenching Reactive Substances.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
- GlobalChemMall. (n.d.). This compound.
- Crimmin, M. R., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 947-955.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wall, L. A., et al. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 277-288.
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
- ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?.
- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
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- 4. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 19. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Fluoro-5-methylbenzoyl chloride
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzoyl chloride. This guide is designed to provide Senior Application Scientist-level insights, moving beyond simple protocols to explain the causality behind common experimental challenges. We will delve into the mechanisms of byproduct formation and provide robust, field-proven troubleshooting strategies to help you achieve high yield and purity in your synthesis.
Section 1: Core Synthesis Principles & Reagent Selection
The conversion of a carboxylic acid to an acyl chloride is a foundational reaction in organic synthesis. The goal is to replace the hydroxyl (-OH) group of 2-Fluoro-5-methylbenzoic acid with a chloro (-Cl) group. This transformation dramatically increases the electrophilicity of the carbonyl carbon, converting the relatively stable carboxylic acid into a highly reactive intermediate essential for subsequent reactions like amide or ester formation.[1][2]
The reaction is typically accomplished using a chlorinating agent. The two most common and effective reagents for this purpose are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[3][4][5] The choice between them is not arbitrary and depends on the substrate's sensitivity, desired purity, and scale of the reaction.
Caption: General reaction pathway for acyl chloride formation.
Comparative Analysis of Chlorinating Agents
Choosing the right reagent is the first step in mitigating byproduct formation. Both thionyl chloride and oxalyl chloride work by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.[6][7][8] However, their properties and side-reaction profiles differ significantly.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive, often used as both reagent and solvent (neat).[4] | Generally milder and more selective, reducing the risk of side reactions with sensitive functional groups.[9][10] |
| Byproducts | SO₂ (gas), HCl (gas).[5][11] | CO (gas), CO₂ (gas), HCl (gas).[2][10] |
| Typical Conditions | Often requires heating/reflux to drive the reaction to completion.[4] | Typically runs at room temperature or below, often with a catalytic amount of DMF.[4] |
| Common Impurities | Commercial grades can contain sulfur chlorides (e.g., S₂Cl₂) which are high-boiling and can contaminate the product.[12][13] | High purity is generally easier to obtain. |
| Key Disadvantage | The higher temperatures and aggressive nature can lead to charring or decomposition of sensitive substrates. | When used with a DMF catalyst, can form the potent carcinogen dimethylcarbamoyl chloride as a minor byproduct.[10][11] |
| Workup Advantage | All byproducts are gaseous, simplifying purification.[11] | All byproducts are gaseous, simplifying purification.[9] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My final product is contaminated with unreacted 2-Fluoro-5-methylbenzoic acid. What went wrong?
A1: This is the most common issue and typically points to an incomplete reaction. Several factors could be at play:
-
Insufficient Chlorinating Agent: The stoichiometry is critical. A molar excess (typically 1.5 to 2.5 equivalents) of the chlorinating agent is recommended to ensure the reaction goes to completion. Using thionyl chloride neat (as the solvent) is a common strategy to ensure a large excess.[4]
-
Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture. If the bottle is old, its efficacy may be reduced.[12]
-
Reaction Time/Temperature: If using thionyl chloride, ensure the mixture is refluxed for an adequate period (typically 1-3 hours). For oxalyl chloride at room temperature, allow sufficient time (monitor by observing the cessation of gas evolution).
-
Poor Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize contact between the solid carboxylic acid and the liquid reagent.[2]
Q2: I've identified a high-boiling impurity in my product. Could it be the anhydride? How do I prevent its formation and remove it?
A2: Yes, the formation of 2-Fluoro-5-methylbenzoic anhydride is a likely cause. This byproduct arises when a molecule of the newly formed, highly reactive this compound reacts with a molecule of the unreacted starting material.
Caption: Reaction pathway for anhydride byproduct formation.
-
Causality & Prevention: Anhydride formation is a direct consequence of an incomplete reaction. The best prevention is to ensure all the starting carboxylic acid is consumed. Follow the advice in A1: use an excess of the chlorinating agent and ensure sufficient reaction time and temperature.
-
Removal: The anhydride has a significantly higher boiling point than the corresponding acyl chloride. Therefore, it can be effectively removed by careful fractional distillation under reduced pressure .[14]
Q3: My product yield is low, and I suspect hydrolysis. How can I ensure my reaction and workup are sufficiently anhydrous?
A3: this compound is extremely sensitive to moisture and will rapidly hydrolyze back to the starting carboxylic acid upon contact with water.[1] Maintaining anhydrous conditions is non-negotiable.
-
Glassware and Reagents: All glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). The starting 2-Fluoro-5-methylbenzoic acid should be thoroughly dried, for example, in a vacuum oven. Solvents must be anhydrous grade.
-
Reaction Atmosphere: The reaction should be set up under a positive pressure of an inert gas. A gas bubbler or balloon filled with nitrogen/argon is essential.
-
Workup: Avoid aqueous washes. The standard procedure is to remove all volatile components (excess chlorinating agent, solvent) under vacuum. A co-evaporation step, where an anhydrous solvent like toluene is added and then removed under vacuum, is highly effective for chasing out the last traces of volatile reagents like SOCl₂.[12]
Q4: The product has a yellow-orange color and a persistent sulfurous smell after using thionyl chloride. What is the cause?
A4: This strongly indicates contamination from sulfur chlorides, primarily disulfur dichloride (S₂Cl₂), which are common impurities in older or lower-grade thionyl chloride.[12][13] S₂Cl₂ is yellowish-orange and has a high boiling point (137 °C), making it difficult to separate from the product by simple distillation.
-
Solution: If high purity is required, distill the thionyl chloride before use. This is typically done over linseed oil or quinoline to remove acidic impurities and sulfur chlorides.[13] For most applications, simply using a new bottle of high-purity thionyl chloride is the most practical solution.
Section 3: Recommended Protocols & Methodologies
The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure a high-quality product.
Protocol A: Synthesis using Thionyl Chloride (SOCl₂) - The Workhorse Method
This method is robust and effective, particularly for larger-scale preparations.
-
Preparation: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases). Oven-dry all glassware and cool under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add 2-Fluoro-5-methylbenzoic acid (1.0 eq). In a fume hood, carefully add thionyl chloride (2.0 - 3.0 eq). Note: The reaction can also be run using SOCl₂ as the solvent (neat).
-
Reaction: Stir the mixture at room temperature for 30 minutes. A gentle evolution of gas should be observed.
-
Heating: Slowly heat the reaction mixture to reflux (approx. 80-90°C) using an oil bath. Maintain a gentle reflux for 2-3 hours. The reaction is typically complete when the gas evolution ceases.
-
Workup: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation at atmospheric pressure (if neat) or by rotary evaporation. To remove the final traces, add anhydrous toluene (equal volume to the starting acid) and co-evaporate under vacuum. Repeat this step.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.
Protocol B: Synthesis using Oxalyl Chloride & Catalytic DMF - The Mild Method
This method is ideal for smaller scales or for substrates that are sensitive to high temperatures.
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.
-
Charging Reagents: To the flask, add 2-Fluoro-5-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of acid).
-
Reaction: Cool the stirred suspension in an ice bath (0°C). Charge the dropping funnel with oxalyl chloride (1.5 eq) dissolved in a small amount of anhydrous DCM. Add the oxalyl chloride solution dropwise to the reaction mixture over 30-45 minutes. Vigorous gas evolution will occur.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution stops completely.
-
Workup & Purification: Remove the solvent (DCM) and all other volatile components by rotary evaporation. The crude product is often of high purity and can be used directly. For the highest purity, perform a vacuum distillation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Characterization of Key Compounds
Properly identifying your product and potential byproducts is crucial. This table provides expected analytical data.
| Compound | Appearance | Approx. Boiling Point | Key Spectroscopic Data |
| 2-Fluoro-5-methylbenzoic Acid (Starting Material) | White solid | N/A (M.P. ~145-148°C) | IR: Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹). ¹H NMR: Signal for -COOH proton (>10 ppm). |
| This compound (Product) | Colorless liquid | Lower than anhydride | IR: Sharp, strong C=O stretch shifted to higher frequency (~1780-1800 cm⁻¹). Absence of broad O-H. |
| 2-Fluoro-5-methylbenzoic Anhydride (Byproduct) | Colorless liquid or low-melting solid | Higher than acyl chloride | IR: Two C=O stretches (~1810 cm⁻¹ and ~1750 cm⁻¹). Absence of broad O-H. |
References
- BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. BenchChem.
- ChemicalBook. (2024).
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.
- Wikipedia. (n.d.). Oxalyl chloride. Wikipedia.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Joe Chemistry. (n.d.).
- YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
- Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness Wiki.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
- In-Chembio. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. In-Chembio.
- YouTube. (2024). Making benzoyl chloride. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-5-methylbenzoic Acid: A Versatile Intermediate for the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD.
- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
- Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Sciencemadness Discussion Board.
Sources
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- 2. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
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- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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- 11. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
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- 13. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Column Chromatography of 2-Fluoro-5-methylbenzoyl Chloride Derivatives
Welcome to the technical support center for the purification of 2-Fluoro-5-methylbenzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of these reactive intermediates. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your separations effectively.
The primary challenge in purifying acyl chlorides lies in their high reactivity. They are susceptible to hydrolysis and can react with the stationary phase itself, leading to product degradation, low yields, and impure fractions.[1][2][3] This guide directly addresses these stability issues within the context of column chromatography.
Troubleshooting Guide: A Problem-Solution Approach
Navigating purification challenges requires a logical diagnostic process. The following diagram and detailed Q&A section will guide you from the observed problem to a validated solution.
Caption: Logical decision tree for troubleshooting common chromatography issues.
Q1: My yield is extremely low, or I can't find my product in any of the fractions. What happened?
A1: The most probable cause is the on-column decomposition of your this compound derivative.
-
Causality (Expertise & Experience): Standard silica gel is inherently acidic and contains surface silanol groups (Si-OH) as well as adsorbed water.[3][4] Acyl chlorides are highly electrophilic and react readily with nucleophiles. The water on the silica surface hydrolyzes your product back to the corresponding carboxylic acid.[5] The silanol groups can also react, covalently bonding your compound to the stationary phase. The result is that your desired product is either converted into a more polar byproduct (the carboxylic acid) that sticks to the silica or is permanently lost.
-
Self-Validating System (Trustworthiness): Before running a large-scale column, perform a stability test. Spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new, more polar spot (lower Rf) or significant streaking from the baseline, your compound is not stable on silica gel.[4]
-
Solutions (Authoritative Grounding):
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This is most commonly done by preparing your mobile phase with a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or pyridine. The base will preferentially interact with the acidic sites, creating a more inert surface for your acyl chloride to pass over.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different support.
-
Alumina (Al₂O₃): Can be obtained in neutral, acidic, or basic grades. For acyl chlorides, neutral alumina is the best choice to avoid acid- or base-catalyzed degradation.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for sensitive compounds.[4][6]
-
-
Q2: My product is coming off the column, but it's mixed with several impurities. How can I improve the separation?
A2: Poor separation, or low resolution, is typically a mobile phase issue, assuming the column was packed correctly.
-
Causality (Expertise & Experience): The principle of chromatography is differential partitioning of compounds between the stationary and mobile phases.[7][8] If your mobile phase is too polar (a "strong" solvent), it will move all compounds, including impurities, down the column too quickly, causing them to elute together. If it's not polar enough (a "weak" solvent), everything will remain adsorbed at the top of the column.
-
Self-Validating System (Trustworthiness): The key is thorough TLC analysis before you run the column. Your goal is to find a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.35, and shows clear separation from all major impurity spots.
-
Solutions (Authoritative Grounding):
-
Optimize the Mobile Phase: For compounds like this compound, start with a non-polar solvent system like Hexane/Ethyl Acetate. A typical starting point might be 95:5 or 90:10 Hexane:EtOAc. If separation is poor, try decreasing the polarity (e.g., 98:2). An alternative system is Dichloromethane/Hexane, which offers different selectivity.
-
Implement Gradient Elution: If you have both very non-polar and moderately polar impurities, a single solvent mixture (isocratic elution) may not work. A gradient elution, where you start with a very non-polar mobile phase (e.g., 100% Hexane) and gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate), can dramatically improve separation. This elutes the non-polar impurities first, then your product, and finally the more polar impurities.
-
Frequently Asked Questions (FAQs)
Q: Which stationary phase should I choose as a starting point?
A: Your choice depends on the stability of your specific derivative. The following table provides a summary to guide your decision.
| Stationary Phase | Key Characteristics | Best For... | Considerations |
| Silica Gel (Standard) | Acidic surface, high resolving power. | Compounds known to be stable to acid and hydrolysis. | High risk of decomposition for most acyl chlorides.[3][4] |
| Deactivated Silica Gel | Neutralized surface, good resolving power. | Recommended starting point. Most acyl chlorides and acid-sensitive compounds. | Requires adding a base (e.g., 0.5% Et₃N) to your eluent. |
| Neutral Alumina | Slightly basic to neutral surface. | Highly acid-sensitive compounds that are unstable even on deactivated silica. | May have lower resolving power than silica for some separations. |
| Reversed-Phase Silica (C18) | Non-polar stationary phase. | Highly polar derivatives or when normal phase fails. | Requires polar mobile phases (e.g., Water/Acetonitrile), which can readily hydrolyze the acyl chloride. Use only with extreme care and under anhydrous conditions.[8][9] |
Q: How do I properly perform "dry loading" versus "wet loading" of my sample?
A: The loading technique is critical for achieving sharp bands and good separation.
-
Wet Loading: The standard method. Dissolve your crude product in the minimum possible volume of the initial mobile phase solvent (or a slightly more polar solvent if necessary, like DCM). Carefully pipette this concentrated solution directly onto the top of the column bed.
-
Pros: Quick and straightforward.
-
Cons: Using too much solvent or a solvent that is too strong will broaden the initial sample band, leading to poor separation.[10]
-
-
Dry Loading: The preferred method for compounds with limited solubility or for achieving the highest resolution. Dissolve your crude product in a volatile solvent (like Dichloromethane or Acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
Pros: Creates a very narrow starting band, maximizing separation efficiency. Avoids issues with sample solubility in the mobile phase.
-
Cons: Takes more time.
-
Q: My compound is a solid. How should I prepare it for column chromatography?
A: If your this compound derivative is a solid, dissolve it in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it has intermediate polarity and is highly volatile. Once dissolved, you can proceed with either wet or dry loading as described above.
Experimental Protocol: Standard Purification on Deactivated Silica
This protocol provides a detailed methodology for the purification of a hypothetical this compound derivative.
1. Preparation of the Deactivated Mobile Phase:
-
Based on prior TLC analysis, prepare a stock solution of your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
To this stock solution, add triethylamine (Et₃N) to a final concentration of 0.5% v/v. For example, to 1 Liter of eluent, add 5 mL of Et₃N.
-
Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing product degradation.[4]
2. Column Packing (Slurry Method):
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, non-deactivated mobile phase (e.g., 9:1 Hexane:EtOAc without Et₃N).
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more slurry as needed until the desired bed height is reached.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.
-
Rationale: The slurry method ensures a homogenous, tightly packed column bed, which is essential to prevent "channeling" where the solvent and sample find preferential paths, leading to poor separation.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1.0 g) in ~10-15 mL of Dichloromethane.
-
Add ~3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of your packed column. Add another thin layer of sand on top of the sample.
-
Rationale: Dry loading creates a very narrow and uniform starting band, which is the most critical factor for achieving high resolution.
4. Elution and Fraction Collection:
-
Carefully add the deactivated mobile phase to the column.
-
Using gentle positive pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Collect fractions in an array of test tubes. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Rationale: A consistent flow rate ensures that the equilibrium between the mobile and stationary phases is maintained, leading to optimal separation.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield your purified this compound derivative.
-
Rationale: TLC is a rapid and effective way to identify which fractions contain the desired product and to assess its purity.[11]
References
- CDC. (n.d.). BENZYL CHLORIDE. CDC Stacks.
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- BenchChem. (2025). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
- Wang, Z. et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- Pharma Now. (n.d.).
- AZoM. (2014).
- Pharma Now. (n.d.). Chromatography: A Comprehensive Guide for Beginners.
- NIH. (2009). Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones.
- University of Rochester, Department of Chemistry. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Wikipedia. (n.d.). Benzoyl chloride.
- SiliCycle. (n.d.).
- US Pharmacopeia (USP). (n.d.).
- Study Mind. (n.d.).
- Columbia University. (n.d.).
- Google Patents. (n.d.). US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride.
- HALO Columns. (2023).
- LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- Chemistry LibreTexts. (2021). 12.
- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Thermo Fisher Scientific. (n.d.). 5-Fluoro-2-methylbenzoyl chloride, 98% 5 g.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2016). 10 Questions You've Always Wanted to Ask About LC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- ResearchGate. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals.
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5.
- ResearchGate. (2025). Use of benzyloxycarbonyl (Z)
Sources
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- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
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Technical Support Center: Recrystallization of 2-Fluoro-5-methylbenzoyl Chloride Derivatives
Welcome to the technical support guide for the purification of compounds synthesized from 2-Fluoro-5-methylbenzoyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical final step of purification: recrystallization. Products derived from this compound, typically aromatic ketones and amides from reactions like Friedel-Crafts acylation or nucleophilic acyl substitution, possess unique solubility profiles due to the presence of the fluoro and methyl groups.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure you achieve high purity and yield.
Section 1: Foundational Principles & Solvent Selection
This section addresses the most fundamental questions regarding the theory and practice of selecting a suitable solvent system, which is the most critical factor for a successful recrystallization.[4]
Q1: What is the core principle of recrystallization and why is it a powerful purification technique?
Recrystallization is a purification technique for solid compounds that relies on the principle of differential solubility.[5] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at low temperatures.[4][6] Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the 'mother liquor' after filtration).[4][7]
The power of this technique lies in the thermodynamics of crystal lattice formation. During slow cooling, molecules of the same compound have a strong tendency to align and pack into a well-defined, repeating crystal lattice, a process that inherently excludes molecules of a different shape or size (impurities).[7] Rapid precipitation, in contrast, traps impurities within the solid matrix, defeating the purpose of the purification.
Q2: How do I choose the best solvent for my product derived from this compound?
There is no single universal solvent; the choice is highly dependent on the specific product synthesized. However, a systematic approach based on small-scale solubility tests is the most reliable method.[8][9]
The General Strategy:
-
Start with "Like Dissolves Like": Products like aromatic ketones are moderately polar. Good starting points are often polar solvents like ethanol, isopropanol, or acetone.[6][10]
-
Perform Small-Scale Tests: Place a few milligrams of your crude product into several small test tubes. Add a small amount (e.g., 0.5 mL) of a single test solvent to each.
-
Observe at Room Temperature:
-
If the compound dissolves completely, the solvent is too good. It is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system's "good" solvent.
-
If the compound is completely insoluble, it may be a candidate for the "bad" solvent in a mixed-solvent system.
-
If the compound is sparingly soluble, proceed to the next step.
-
-
Heat the Mixture: Gently heat the test tube. The ideal solvent will fully dissolve the compound at or near its boiling point.[7]
-
Cool Slowly: Allow the clear, hot solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.
If no single solvent meets these criteria, a two-solvent (or mixed-solvent) system is the next logical step.[4] This involves a "good" solvent in which the compound is soluble and a miscible "bad" solvent in which it is insoluble.[4][6] Common pairs for aromatic compounds include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[10][11]
Data Presentation: Common Solvents for Aromatic Ketones & Amides
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Ethanol | 78 | Polar Protic | Often a good first choice. The hydroxyl group can hydrogen bond with the carbonyl of ketones/amides, while the ethyl group provides some non-polar character. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. Can provide a better solubility differential for some compounds.[6] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent that dissolves many moderately polar compounds. Frequently used with a non-polar co-solvent. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may lead to lower recovery if used alone. Its low boiling point makes it easy to remove. Excellent as the "good" solvent in a pair with hexanes.[6][10] |
| Toluene | 111 | Non-polar | Good for less polar compounds or when impurities are highly polar. Its high boiling point can sometimes lead to oiling out. |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Excellent as the "bad" or "anti-solvent" in a mixed system to induce precipitation from a more polar solvent.[6] |
| Water | 100 | Very Polar | Generally unsuitable on its own for these products, but can be an effective "bad" solvent when paired with a water-miscible solvent like ethanol or acetone. |
Section 2: Standard Recrystallization Protocols
Here are step-by-step methodologies for the two primary recrystallization techniques.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[7]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask.[7] Slow cooling is critical for forming large, pure crystals.[12] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7][12]
-
Drying: Allow the crystals to dry thoroughly, either on the filter paper with continued suction or in a drying oven (temperature must be below the product's melting point).
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is soluble).
-
Addition of "Bad" Solvent: While keeping the solution hot, slowly add the "bad" solvent (the one in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[7]
-
Crystallization, Collection, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent protocol above. When washing, use a cold mixture of the two solvents or just the cold "bad" solvent.
Section 3: Troubleshooting Guide
This section tackles the most common issues encountered during recrystallization experiments.
Q3: I've cooled my solution, but no crystals have formed. What should I do?
This is a very common issue, typically caused by either using too much solvent or the solution becoming supersaturated.[13][14]
Troubleshooting Steps:
-
Induce Crystallization: First, try scratching the inside of the flask at the surface of the solution with a glass stirring rod.[7][13][14] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure product (or even the crude starting material), add a tiny crystal to the solution. This provides a perfect template for other molecules to deposit onto.[13][14]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[13] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25%) and then attempt to cool it again.
-
Cool Further: If crystals still don't form, try cooling the solution in a salt-ice bath or a freezer, which can achieve temperatures below 0 °C.[12]
Q4: My product separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5][12] This is problematic because oils often trap impurities.
Causes and Solutions:
-
Cause: The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture is significantly depressed).
-
Solution: Re-heat the mixture to redissolve the oil. Add a little more solvent to decrease the saturation temperature, then try cooling again, very slowly.[14] If this fails, you must choose a solvent with a lower boiling point.
-
-
Cause: The concentration of the solute is too high, causing it to come out of solution too rapidly at a high temperature.
-
Solution: Add more solvent to the hot mixture and re-cool.
-
-
Cause: High concentration of impurities.
-
Solution: If you haven't already, try adding decolorizing charcoal. It can sometimes adsorb the impurities that are depressing the melting point.[14]
-
Q5: My final yield is very low. What are the likely causes?
A low yield can be frustrating. The most common culprits are:
-
Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain dissolved in the mother liquor even when cold.[14]
-
Premature crystallization: If crystals form during hot filtration, they will be lost on the filter paper.[12] Ensure your funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave product in the solution.
Q6: My purified crystals are still colored. How can I fix this?
Colored impurities are common. The standard solution is to use an adsorbent like activated or decolorizing charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of charcoal (a spatula tip is often enough). Swirl and heat the mixture back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the crystallization as usual.[7]
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding it.
Section 4: Visual Workflows & FAQs
Visualization 1: Troubleshooting Crystallization Failures
Caption: A decision-making workflow for inducing crystallization.
Visualization 2: Solvent System Selection Logic
Sources
- 1. Michlalah College | Virtual tour generated by Panotour [michlala.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rubingroup.org [rubingroup.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Solvent selection for recrystallization: An undergraduate organic experiment | Semantic Scholar [semanticscholar.org]
- 9. ERIC - EJ197043 - Solvent Selection for Recrystallization: An Undergraduate Organic Experiment., Journal of Chemical Education, 1979-Jan [eric.ed.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Dealing with the corrosivity of 2-Fluoro-5-methylbenzoyl chloride
Technical Support Center: 2-Fluoro-5-methylbenzoyl Chloride
Welcome to the technical support guide for this compound (CAS 135564-61-3). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on handling the corrosive nature of this valuable synthetic intermediate. Our goal is to move beyond simple instructions, offering explanations grounded in chemical principles to ensure both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Corrosivity and Hazards
Q1: What makes this compound so corrosive?
The primary cause of its corrosivity is its high reactivity with water.[1] Like other acyl chlorides, this compound reacts readily—and often violently—with water, including atmospheric moisture.[1][2] This hydrolysis reaction produces 2-fluoro-5-methylbenzoic acid and, critically, hydrogen chloride (HCl) gas.[1][3] The liberated HCl is a strong, corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract.[4][5] The "fuming" often observed when a bottle is opened is the HCl gas reacting with moisture in the air.[2][6]
// Nodes reagent [label="2-Fluoro-5-methylbenzoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="H₂O (Moisture)", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="2-Fluoro-5-methylbenzoic Acid\n+\nHydrogen Chloride (HCl) Gas", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; corrosion [label="Corrosive Action\n(Burns, Material Degradation)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges reagent -> products [label="Hydrolysis Reaction"]; water -> products; products -> corrosion [label="Causes"]; }
Caption: Hydrolysis of this compound.
Q2: I noticed the Safety Data Sheet (SDS) lists this as "Air sensitive" and "Moisture sensitive." What's the practical difference?
In the context of this reagent, the terms are functionally identical. Both warnings point to the compound's reactivity with atmospheric water vapor.[4][7] Being "air sensitive" is a direct consequence of its moisture sensitivity.[8] Therefore, all handling procedures must be conducted under strictly anhydrous (dry) conditions to prevent degradation of the reagent and the hazardous formation of HCl gas.[1]
Q3: Besides corrosivity, what are the other primary hazards?
This compound is classified as a lachrymator, meaning its vapors are irritating and can cause tearing.[1][9][10] Inhalation of vapors or mists may cause respiratory irritation.[4][11] Direct contact with the liquid will cause severe skin and eye burns.[4][11][12] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood at all times.[1][13]
| Hazard | Description | Primary Cause |
| Skin/Eye Corrosion | Causes severe chemical burns and permanent eye damage.[4][11][14] | Direct contact with the liquid and its hydrolysis product, HCl. |
| Respiratory Irritation | Vapors and mists can irritate and damage the respiratory tract.[4][11] | Inhalation of the compound and HCl gas produced from hydrolysis.[15] |
| Lachrymator | Vapors induce tearing and severe eye irritation.[1][9][10] | The irritating nature of the acyl chloride and HCl vapors. |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[6][15][16] | The high electrophilicity of the acyl chloride carbonyl carbon. |
Section 2: Safe Handling, Storage, and Material Compatibility
Q4: What is the mandatory PPE for handling this reagent?
A multi-layered approach to PPE is essential for safety.
| Equipment | Specification | Justification |
| Eye Protection | Chemical splash goggles and a full-face shield.[5][17] | Protects against splashes of the corrosive liquid and irritating vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always double-glove. | Prevents skin contact. Check glove manufacturer's compatibility data. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
All operations must be performed in a certified chemical fume hood to control vapor exposure. [13] An emergency eyewash station and safety shower must be immediately accessible.[4][17]
Q5: How should I store an opened bottle of this compound to maintain its integrity?
Proper storage is critical to prevent degradation. The key is to protect it from atmospheric moisture.
-
Inert Atmosphere: After use, flush the headspace of the bottle with a dry, inert gas like nitrogen or argon before tightly sealing the cap.[1][13]
-
Sealing: For long-term storage, consider wrapping the cap and neck of the bottle with Parafilm® or electrical tape as an extra barrier against moisture ingress.[8]
-
Location: Store the sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[4][13] It must be stored away from incompatible substances like water, alcohols, bases, and oxidizing agents.[13]
-
Secondary Containment: Placing the bottle inside a larger, chemically resistant secondary container can help contain leaks or spills.[8]
Q6: My lab primarily uses plastic and stainless steel equipment. Are these compatible?
Generally, no. Acyl chlorides are known to attack and degrade many common plastics and rubbers.[16] In the presence of moisture, the generated HCl will corrode most metals, including stainless steel.
| Material Class | Compatibility | Comments |
| Glass | Excellent | Borosilicate glass (Pyrex®) is the preferred material for reaction vessels and storage. |
| PTFE (Teflon®) | Excellent | Ideal for stir bars, liners, and tubing. |
| Stainless Steel | Poor | Highly susceptible to corrosion from HCl generated upon exposure to moisture. |
| Polypropylene | Poor | Will be attacked and degraded over time. |
| Polyethylene | Poor | Not recommended for long-term contact. |
| Elastomers (Rubber) | Severe | Will be rapidly attacked and should not be used for seals or tubing.[16] |
For a comprehensive list, always consult a detailed chemical compatibility database.[18][19]
Section 3: Experimental Troubleshooting Guide
Q7: I'm setting up a reaction. What precautions are essential to prevent reagent decomposition and side reactions?
The success of your reaction hinges on maintaining anhydrous conditions. The primary byproduct from unwanted hydrolysis is 2-fluoro-5-methylbenzoic acid, which can complicate purification.
// Nodes start [label="Start: Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_glass [label="Use Flame- or Oven-Dried\nGlassware", fillcolor="#F1F3F4", fontcolor="#202124"]; inert_atm [label="Assemble Under Inert Gas\n(N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_solvents [label="Use Anhydrous Solvents\n(e.g., from a still or packed column)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add 2-Fluoro-5-methylbenzoyl\nChloride via Syringe", fillcolor="#FBBC05", fontcolor="#202124"]; run_reaction [label="Run Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dry_glass; dry_glass -> inert_atm; inert_atm -> dry_solvents; dry_solvents -> add_reagent; add_reagent -> run_reaction; }
Caption: Workflow for setting up an anhydrous reaction.
Q8: My reaction is complete. How do I safely quench the excess this compound?
Quenching is the controlled neutralization of the highly reactive acyl chloride. Never quench by adding water directly to the reaction mixture , as this can cause a violent, exothermic reaction and release a large volume of HCl gas.[1][20]
A preferred method is to slowly add the reaction mixture to a separate, stirred flask containing a less reactive nucleophile, such as isopropanol or methanol, often cooled in an ice bath.[21][22] This converts the acyl chloride into a more stable ester.
Protocol: Safe Quenching of this compound
-
Prepare Quenching Solution: In a separate flask appropriately sized for the entire reaction volume, add a suitable alcohol (e.g., isopropanol) and an organic base (e.g., triethylamine or pyridine) to act as an HCl scavenger.[1] Cool this solution to 0 °C in an ice bath.
-
Slow Addition: While stirring vigorously, slowly add the reaction mixture containing the unreacted acyl chloride to the cold quenching solution via a cannula or dropping funnel.
-
Monitor Temperature: Carefully monitor the temperature of the quenching flask to ensure the reaction does not become uncontrollably exothermic.[21]
-
Complete Neutralization: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure all the acyl chloride has reacted.
-
Proceed to Workup: The reaction is now safe for aqueous workup.
Q9: My final product is contaminated with 2-fluoro-5-methylbenzoic acid. How did this happen and how can I remove it?
This contamination is almost certainly due to the hydrolysis of your starting material, either from improper storage or from trace amounts of water in your reaction setup.
Removal Strategy: The carboxylic acid byproduct can be easily removed during aqueous workup. By washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the acidic byproduct will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.[12] The desired neutral product (e.g., an amide or ester) will remain in the organic layer.
Q10: The pressure in my reaction vessel seems to be increasing. What should I do?
An increase in pressure is a serious safety concern and is likely due to the evolution of HCl gas from an uncontrolled reaction with a protic substance (like water or an alcohol).
-
Ensure Proper Venting: Make sure your reaction setup is not a closed system. It should be vented to a scrubbing system (e.g., a bubbler containing mineral oil or a base solution) to safely release pressure.[23]
-
Cool the Reaction: Immediately cool the reaction vessel using an ice bath to slow the rate of reaction and gas production.
-
Stop Additions: Cease the addition of any reagents.
-
Assess the Cause: Once the situation is under control, carefully assess the cause. Common culprits include adding the acyl chloride too quickly, insufficient cooling, or contaminated/wet reagents.
References
- Quenching Reactive Substances. KGROUP. [Link]
- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]
- Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]
- Working Safely with Corrosives. Weekly Safety Meeting. [Link]
- How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
- Compliance Checklist: Working Safely with Corrosives. EHSLeaders. [Link]
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
- How To Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
- Acetyl chloride. Sciencemadness Wiki. [Link]
- Removing oxalyl chloride from acid chloride intermediate in ester form
- Process for preparing substituted benzoyl chlorides.
- Acetyl Chloride Storage. Reddit. [Link]
- 2-Fluorobenzoyl chloride | C7H4ClFO. PubChem. [Link]
- Common Standard Operating Procedure. University of Notre Dame. [Link]
- Hazardous Substance Fact Sheet - Benzoyl Chloride. New Jersey Department of Health. [Link]
- Benzyl chloride: general inform
- Process for preparing high purity 2-amino-5-chloro-2.
- Benzoyl chloride. Wikipedia. [Link]
- Chemical Compatibility D
- 5-Chloro-2-fluorobenzoyl chloride | CAS#:394-29-6. Chemsrc. [Link]
- Chemical Compatibility Lookup.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]
- Which benzoyl chloride undergoes hydrolysis faster in w
- acyl chlorides and water, alcohols or phenol. Chemguide. [Link]
Sources
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- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
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- 5. download.basf.com [download.basf.com]
- 6. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 135564-61-3 [m.chemicalbook.com]
- 8. reddit.com [reddit.com]
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- 14. Compliance Checklist: Working Safely with Corrosives - EHSLeaders [ehsleaders.org]
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- 20. kgroup.du.edu [kgroup.du.edu]
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- 22. chemistry.nd.edu [chemistry.nd.edu]
- 23. prepchem.com [prepchem.com]
Technical Support Center: Monitoring Reactions with 2-Fluoro-5-methylbenzoyl Chloride
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Fluoro-5-methylbenzoyl chloride. This document is designed to offer both foundational knowledge and advanced, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Monitoring this compound Reactions
This compound is a highly reactive acyl chloride, making it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules. Its principal reactivity lies in nucleophilic acyl substitution, readily reacting with amines, alcohols, and other nucleophiles.[1] However, this high reactivity also presents challenges for reaction monitoring. The primary difficulty is the compound's extreme sensitivity to moisture, which can lead to rapid hydrolysis back to the less reactive 2-fluoro-5-methylbenzoic acid.[2][3] This hydrolysis not only consumes the starting material but also introduces impurities that can complicate analysis and downstream processing.[4]
This guide will walk you through the most effective techniques to monitor your reactions, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis is ambiguous. I see a streak from the baseline, and it's hard to tell if my starting material is consumed. What's happening?
A: This is a classic issue when working with highly reactive acyl chlorides. The streaking you're observing is likely due to the hydrolysis of this compound on the silica gel plate itself.[5] Silica gel is inherently acidic and contains adsorbed water, which can readily react with your acyl chloride.
Troubleshooting Steps:
-
Indirect "Quench" Method: Instead of spotting the reaction mixture directly, take a small aliquot and quench it with a nucleophile that will form a stable, less polar product. For example, add a few drops of a primary amine (like aniline) or an alcohol (like methanol) to the aliquot.[5] This converts the reactive acyl chloride into a more stable amide or ester, which will give a clean spot on the TLC plate. By comparing the quenched sample to your starting nucleophile, you can monitor the appearance of the new, less polar product and the disappearance of the nucleophile.
-
Use of a Co-spot: Always run a "co-spot" lane on your TLC plate.[6] This involves spotting your starting material (the nucleophile) and the reaction mixture in the same lane. This helps to definitively identify the starting material spot in your reaction lane and track its consumption.[7]
-
Drying the TLC Plate: While less common, you can try gently warming the TLC plate in an oven before use to remove some of the adsorbed water. However, the indirect quench method is generally more reliable.
Q2: I'm trying to monitor my reaction using HPLC, but I'm getting poor peak shapes and inconsistent results. What could be the cause?
A: Similar to TLC, the reactivity of the acyl chloride can cause issues in HPLC analysis. The aqueous component of many reverse-phase mobile phases can lead to on-column hydrolysis.
Troubleshooting Steps:
-
Sample Preparation is Key: Before injection, quench a small aliquot of your reaction mixture. Diluting the aliquot in a strong, anhydrous organic solvent like acetonitrile or a mixture of acetonitrile and isopropanol can help. If solubility is an issue, a small amount of DMSO or DMF can be used, but be mindful that this can affect peak shape.[8]
-
Mobile Phase Modification: If you must analyze the acyl chloride directly, consider using a mobile phase with a high percentage of organic modifier and a rapid gradient to minimize the time the analyte spends on the column.[8] Using a non-aqueous mobile phase is another option if your system allows.
-
Derivatization: For quantitative analysis, consider derivatizing the acyl chloride to a more stable compound before injection. This can be done by reacting an aliquot with a suitable nucleophile, as described for TLC. This approach provides more robust and reproducible results.[9]
Q3: Can I use GC-MS to monitor my reaction? I'm concerned the acyl chloride will degrade in the hot injector.
A: Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, but you are right to be cautious. Direct injection of highly reactive acyl chlorides can be problematic, leading to degradation in the injector port or reaction with the column's stationary phase.[10]
Troubleshooting Steps:
-
Derivatization to a Stable Product: The most reliable method is to derivatize the this compound to a more thermally stable and less reactive amide or ester.[10] Take an aliquot of the reaction, quench it with a suitable amine or alcohol, and then analyze the resulting stable product by GC-MS.
-
Method Validation with Standards: If you attempt direct analysis, it is crucial to validate your method with a pure standard of this compound to assess its stability under your GC conditions. Look for the appearance of the corresponding benzoic acid as a sign of degradation.
-
Lower Injector Temperature: Using the lowest possible injector temperature that still allows for efficient volatilization of your analyte can help minimize thermal degradation.
Q4: How can I use NMR spectroscopy for real-time reaction monitoring?
A: NMR spectroscopy is an excellent, non-invasive technique for in-situ reaction monitoring, allowing you to observe the disappearance of reactants and the appearance of products over time.[11]
Troubleshooting Steps:
-
Choosing the Right Nucleus: ¹H NMR is often the fastest and most sensitive nucleus for monitoring reaction kinetics.[11] However, if the proton signals overlap, you might consider monitoring a different nucleus, such as ¹⁹F NMR, given the fluorine atom in your starting material.
-
Sample Preparation for In-situ Monitoring: The reaction can be initiated directly in the NMR tube. Ensure your deuterated solvent is anhydrous. You can acquire a spectrum of your starting materials, then inject the final reagent (e.g., the nucleophile) to start the reaction and immediately begin acquiring spectra at set time intervals.[12]
-
Flow NMR for Automation: For more complex kinetic studies, flow NMR systems can be employed.[13][14] In this setup, the reaction mixture is continuously pumped through the NMR probe, allowing for automated, real-time analysis.
Experimental Protocols
Protocol 1: Indirect Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is designed to reliably monitor the consumption of a nucleophile (e.g., an amine or alcohol) in a reaction with this compound.
Materials:
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[15]
-
TLC development chamber
-
Capillary spotters[15]
-
UV lamp (254 nm)
-
Quenching agent (e.g., methanol or a simple primary amine like benzylamine)
-
Anhydrous reaction solvent (e.g., Dichloromethane)
-
Eluent system (a good starting point is a mixture of hexanes and ethyl acetate)[15]
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material - Nucleophile), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[6]
-
Spot the Starting Material: In the "SM" lane, spot a dilute solution of your starting nucleophile. In the "Co" lane, spot the same starting material.
-
Sample the Reaction: At various time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot (a few drops) from your reaction mixture using a dry syringe or pipette.
-
Quench the Aliquot: Transfer the aliquot to a small vial containing a few drops of your quenching agent (e.g., methanol). This will convert any unreacted this compound to a stable methyl ester.
-
Spot the Reaction Mixture: Spot the quenched reaction mixture in the "Rxn" lane and also on top of the starting material spot in the "Co" lane.[6]
-
Develop and Visualize: Place the TLC plate in a chamber with your chosen eluent system. Allow the solvent front to travel up the plate. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
Interpreting the Results:
-
The "SM" lane shows the R_f value of your starting nucleophile.
-
The "Rxn" lane will show the spot for the starting nucleophile and a new spot for the product.
-
As the reaction progresses, the intensity of the starting material spot in the "Rxn" lane will decrease, while the intensity of the product spot will increase.
-
The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[7]
Diagram: TLC Monitoring Workflow
Caption: Workflow for indirect TLC monitoring of reactions.
Data Summary Table
| Analytical Technique | Advantages | Disadvantages | Best For |
| TLC (Indirect) | Fast, inexpensive, readily available.[6] | Qualitative, requires quenching step. | Quick, qualitative checks of reaction completion.[7] |
| HPLC | Quantitative, high resolution.[8] | Can be slow, potential for on-column hydrolysis.[8] | Quantitative analysis of reaction kinetics and purity assessment. |
| GC-MS | High sensitivity, provides mass information.[16] | Risk of thermal degradation, derivatization often required.[10] | Identification of volatile products and byproducts. |
| NMR | Non-invasive, provides detailed structural information, real-time monitoring.[11] | Lower sensitivity, requires specialized equipment. | In-situ kinetic studies and mechanistic investigations.[13][14] |
Potential Side Reactions and Their Detection
The primary side reaction is hydrolysis of the this compound to 2-fluoro-5-methylbenzoic acid.
Caption: Primary reaction pathway and potential hydrolysis side reaction.
Detection of Hydrolysis:
-
TLC: The resulting carboxylic acid is more polar than the acyl chloride and will have a lower R_f value. It may appear as a distinct spot or contribute to streaking from the baseline.
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a shift of the C=O stretch to a lower wavenumber (around 1680-1710 cm⁻¹) compared to the acyl chloride's C=O stretch (around 1770-1800 cm⁻¹).[4]
By understanding the reactive nature of this compound and employing the appropriate monitoring techniques and troubleshooting strategies, you can achieve reliable and reproducible results in your synthetic endeavors.
References
- Chemistry LibreTexts. (2021, August 25). 5.3: TLC Uses.
- ResearchGate. TLC analysis for time course of acylation, reactants ratio effect and...
- Save My Exams. (2023, June 25). A Level Chemistry Revision Notes - Acyl Chlorides.
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Lee, S., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 1-8.
- Washington State University. Monitoring Reactions by TLC.
- Martínez, D., et al. (2002). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
- Iowa State University. Reaction Monitoring & Kinetics.
- de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300.
- Analytice. Benzoyl chloride - analysis.
- Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis.
- PubChem. 2-Fluorobenzoyl chloride.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Foroozandeh, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 95(30), 11219-11225.
- Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling.
- Chromatography Forum. (2005, July 26). chloro-benzoyl chloride impurity or assay method.
- Li, L., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 87(5), 2723–2731.
- African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- ResearchGate. (2023, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
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- 10. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Fluoro-5-methylbenzoyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in reactions utilizing 2-Fluoro-5-methylbenzoyl chloride. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues, optimize your reactions, and ensure the integrity of your results.
Section 1: Troubleshooting Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a primary application for acyl chlorides like this compound. The reaction is heavily reliant on the activity of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). However, this catalyst is notoriously sensitive to deactivation.
Q1: My Friedel-Crafts acylation is failing to initiate or giving abysmal yields. I suspect catalyst poisoning. What is the most common cause?
A: The most probable cause is the deactivation of your Lewis acid catalyst by trace amounts of water. Aluminum chloride reacts violently and exothermically with water to form aluminum hydroxide and hydrochloric acid gas, permanently destroying its catalytic activity.[1]
Expertise & Experience: The requirement for strictly anhydrous conditions cannot be overstated. Moisture can be introduced from inadequately dried glassware, solvents, the starting materials, or even atmospheric humidity on a humid day. The acyl chloride itself is sensitive to moisture and can hydrolyze back to the carboxylic acid, further complicating the reaction.
Diagnostic Protocol: Verifying Anhydrous Conditions
-
Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use a freshly opened bottle of a high-purity anhydrous solvent or distill the solvent from an appropriate drying agent immediately before use.
-
Reagent Handling: Handle this compound and the Lewis acid catalyst under an inert atmosphere, for instance, in a glovebox or using Schlenk line techniques.
-
Control Reaction: Run a small-scale control reaction with a known, highly reactive aromatic substrate (e.g., toluene) under your "anhydrous" conditions. If this reaction also fails, your setup is the likely source of contamination.
Q2: I have rigorously excluded water, but my reaction stalls after partial conversion. What other poisoning mechanisms are at play?
A: This is a classic symptom of product inhibition . The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle, requiring the use of stoichiometric amounts of the Lewis acid rather than catalytic quantities.
Trustworthiness: Because the catalyst is sequestered by the product, the reaction is not truly "catalytic" in the traditional sense. You must use at least one molar equivalent of AlCl₃ for every mole of this compound. For moderately deactivated substrates, an excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion.[3]
Troubleshooting Workflow for Friedel-Crafts Acylation
The following diagram outlines a logical workflow for diagnosing and resolving common issues in Friedel-Crafts acylation reactions.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Section 2: Troubleshooting Palladium-Catalyzed Reactions
While less common for acyl chlorides, palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira couplings where the acyl chloride is converted to another functional group first) are a cornerstone of modern drug development. Palladium catalysts are highly susceptible to poisoning from various sources, including sulfur and halide compounds.[4][5]
Q1: My palladium-catalyzed reaction using a derivative of this compound is sluggish or completely inactive. What are the likely poisons?
A: The most immediate suspects are halide ions and sulfur compounds .
-
Halide Poisoning: Your starting material is an acyl chloride and contains a fluoride. While the C-F bond is strong, chloride ions (Cl⁻) are readily available. These halides can coordinate to the palladium center, altering its electronic properties and blocking active sites required for the catalytic cycle.[6]
-
Sulfur Poisoning: Sulfur compounds are a notorious class of poisons for palladium catalysts.[7][8] They chemisorb strongly onto the palladium surface, leading to severe and often irreversible deactivation.[4][7] Contamination can arise from sulfur-containing reagents used in previous synthetic steps or from low-purity solvents and reagents.
Expertise & Experience: Palladium(0) species, the active form in many cross-coupling reactions, are soft Lewis acids and are particularly vulnerable to poisoning by soft Lewis bases like sulfur compounds and phosphines. The interaction is so strong that even parts-per-million (ppm) levels of sulfur can lead to significant catalyst deactivation.
Q2: I suspect sulfur poisoning. How can I confirm this and what preventative measures can I take?
A: Confirmation can be challenging without surface analysis techniques. A practical diagnostic approach is to run a control reaction.
Diagnostic Protocol: Differentiating Poisons
-
Control Reaction: Run the reaction with highly purified starting materials and solvents (e.g., by passing them through a plug of activated carbon or alumina to remove sulfur impurities). If the reaction proceeds, sulfur contamination was the likely cause.
-
Halide Scavenging: In a separate experiment with standard reagents, add a halide scavenger like a silver salt (e.g., silver carbonate or silver triflate). If the reaction rate improves, halide poisoning is a significant contributing factor. The silver ions will precipitate the halide ions, preventing them from interacting with the palladium catalyst.[6]
| Preventative Measure | Rationale | Source |
| Reagent Purification | Removal of trace sulfur compounds from starting materials and solvents. | [9] |
| Use of Halide Scavengers | Stoichiometric removal of chloride/fluoride ions from the reaction medium. | [6] |
| Ligand Selection | Bulky, electron-rich phosphine ligands can protect the metal center and enhance stability. | [10] |
| Inert Atmosphere | Prevents oxidation of the active Pd(0) species and degradation of sensitive phosphine ligands. | [6] |
Mechanisms of Palladium Catalyst Poisoning
The diagram below illustrates the primary pathways through which common poisons deactivate a palladium catalyst.
Caption: Deactivation pathways for palladium catalysts.
Section 3: General FAQs
Q: How should I handle and store this compound?
A: This compound is a corrosive and moisture-sensitive material.[11] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place.[12] Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[11]
Q: What are the general signs of catalyst deactivation to watch for during a reaction?
A: Key indicators include:
-
A reaction that fails to initiate or starts but then stalls unexpectedly.
-
A significant decrease in the reaction rate over time, which can be monitored by techniques like TLC, GC, or LC-MS.
-
The need to add more catalyst to restart a stalled reaction.[6]
-
Formation of side products resulting from alternative, non-catalyzed reaction pathways.
Q: Can poisoned palladium catalysts be regenerated?
A: Regeneration is sometimes possible but depends on the nature of the poison and the catalyst support.
-
Sulfur Poisoning: Regeneration can be attempted by thermal treatment at high temperatures (e.g., >500°C) or by treatment with hydrogen or air to oxidize or reduce the adsorbed sulfur species.[13][14][15] However, complete recovery of activity is not always achieved.[13]
-
Coking/Fouling: Gentle oxidation can sometimes burn off carbonaceous deposits.
-
Leaching: If the metal has leached from the support, regeneration is not possible.
References
- Poisoning and deactivation of palladium c
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Regeneration of palladium based catalyst for methane ab
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH. [Link]
- Sulfur Poisoning and Regeneration of Palladium-based C
- Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
- Method for reactivating palladium catalysts.
- In Friedel-Crafts acylation, why is w
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- why is water not compatible with lewis acids in a friedel-crafts alkyl
- C
- Understanding the impact of water on the catalytic activity and stability. Carine Michel. [Link]
- Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands.
- Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. [Link]
- Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids.
- How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. [Link]
- Science Talks Lecture 145: Acceptor Caged Phosphine Ligands. YouTube. [Link]
- Troubleshooting of C
- This compound. GlobalChemMall. [Link]
- 2-Chloro-5-methylbenzoyl chloride. PubChem. [Link]
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Technical Support Center: Temperature Control in Exothermic Reactions of 2-Fluoro-5-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing the significant exothermic events associated with 2-Fluoro-5-methylbenzoyl chloride. As a highly reactive acyl chloride, its use in common synthetic transformations, such as Friedel-Crafts acylations and amidations, requires rigorous temperature control to ensure reaction safety, product purity, and yield. This document is structured to provide immediate, actionable advice through troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Managing Acute Temperature Events
This section addresses specific in-lab scenarios. The primary goal is to prevent a thermal runaway, a situation where the heat generated by the reaction surpasses the cooling system's capacity, leading to a dangerous, uncontrolled acceleration of the reaction rate.[1][2][3]
Symptom 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Immediate Corrective Actions:
-
STOP ADDITION IMMEDIATELY: Cease the feed of this compound or the corresponding nucleophile/catalyst. This is the most critical step to halt the generation of more heat.
-
Maximize Cooling: Ensure your cooling bath/circulator is at its maximum capacity. If using a simple ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower the temperature further.
-
Ensure Vigorous Stirring: Check that the mechanical stirrer is functioning optimally. Efficient stirring is crucial for dissipating localized hot spots and ensuring effective heat transfer to the cooling jacket/bath.[4]
-
Prepare for Emergency Quench: If the temperature continues to rise despite stopping the addition and maximizing cooling, be prepared to quench the reaction. Have a pre-chilled, appropriate quenching agent ready for immediate use. (See Emergency Quenching Protocol below).
Root Cause Analysis & Prevention:
| Possible Cause | Recommended Preventative Solution |
| Addition Rate Too High | The rate of reagent addition is the primary control for the rate of heat generation.[5] For future experiments, reduce the addition rate significantly. Use a syringe pump for precise, slow, and consistent addition. |
| Inadequate Cooling Capacity | The cooling system cannot remove heat as fast as it is being generated.[4] Before starting, perform a heat balance calculation to ensure your cooling apparatus is sufficient for the reaction scale.[5] For larger scales, consider upgrading to a more powerful cryostat or a larger reactor with a better surface-area-to-volume ratio.[6] |
| Poor Mixing / Localized Hot Spots | Inefficient stirring allows for the formation of "hot spots" where the reaction accelerates locally.[4] Use an appropriately sized and shaped stir blade (e.g., anchor or turbine for larger flasks) and ensure the vortex is sufficient for rapid homogenization. |
| Incorrect Thermometer Placement | The thermometer is not accurately measuring the bulk internal temperature. Ensure the probe is submerged in the reaction mixture, away from the flask walls, to get a true reading. |
Symptom 2: Gradual but Unrelenting Temperature Creep Above Setpoint
Immediate Corrective Actions:
-
Pause Addition: Temporarily halt the addition of reagents and allow the cooling system to catch up and bring the temperature back to the desired setpoint.
-
Assess Cooling Efficiency: Check the temperature of the cooling fluid entering and exiting the reactor jacket. A small difference may indicate a flow problem or that the circulator is at its limit.
-
Do Not Increase Stir Speed Excessively: While good mixing is important, a dramatic increase in stirrer speed can add significant kinetic energy (heat) to the system, potentially worsening the problem.[5]
Root Cause Analysis & Prevention:
| Possible Cause | Recommended Preventative Solution |
| Accumulation of Unreacted Reagents | A slow-to-initiate reaction can lead to a buildup of reactants. When the reaction finally starts, the accumulated material reacts quickly, overwhelming the cooling system.[5] Ensure the reaction has initiated (e.g., via a slight initial exotherm or color change) before proceeding with the bulk of the addition. Consider adding a small portion of the reagent first and waiting for initiation. |
| Reaction Scale-Up Issues | Heat removal efficiency decreases as scale increases because the volume (heat generation) increases by the cube of the radius, while the surface area (heat removal) only increases by the square.[5][6] Never scale a reaction by more than a factor of three without re-evaluating the thermal safety.[1] A calorimetric study (e.g., Reaction Calorimetry, RC) is highly recommended before significant scale-up.[7][8][9] |
| Viscosity Increase | As the reaction progresses, the mixture may become thicker, impeding efficient mixing and heat transfer.[7] Choose a solvent that maintains fluidity throughout the reaction or use a more powerful mechanical stirrer designed for viscous media. |
Visual Troubleshooting Guide: Thermal Event Decision Tree
The following diagram outlines the logical steps for responding to a temperature excursion.
Caption: Decision tree for emergency response to a temperature spike.
Experimental Protocols
Best Practices for Reaction Setup
A proactive setup is the best defense against thermal hazards.
-
Glassware & Scale: Choose a round-bottom flask that is no more than half full at the final reaction volume.[1] This provides headspace and a good surface area for heat exchange.
-
Stirring: Always use overhead mechanical stirring for reactions over 500 mL or for any reaction expected to become viscous. A magnetic stir bar is often insufficient.
-
Thermometry: Place a calibrated thermometer or thermocouple probe through an adapter so that the tip is immersed in the center of the reaction mass, not touching the glass.
-
Addition: Use a pressure-equalizing dropping funnel or, preferably, a syringe pump for controlled, subsurface addition of the this compound. Dropwise addition is a common but imprecise term; quantify the addition rate (e.g., mL/min).[2]
-
Cooling: Ensure the reactor is securely clamped in a cooling bath with the coolant level above the level of the reaction mixture. Use a cryostat/circulator for temperatures below 0°C for better stability.
-
Inert Atmosphere: Acyl chlorides react violently with water.[10][11] Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.[12]
Emergency Quenching Protocol
Quenching is the rapid deactivation of reactive chemicals. This procedure should only be used when a thermal runaway is imminent.
-
Safety First: Ensure personal protective equipment (flame-retardant lab coat, face shield, appropriate gloves) is worn. Alert colleagues and have a fire extinguisher and safety shower nearby.
-
Remove Cooling Bath: If safe to do so, lower the external cooling bath to allow access for the quenching agent and to prevent the bath from being contaminated or reacting.
-
Add Quenching Agent: For reactions like Friedel-Crafts or amidations, a high-boiling point, inert solvent (e.g., toluene, pre-chilled if possible) can be added rapidly to dilute the reactants and absorb heat.[13] For smaller scales, a pre-chilled solution of a weak acid or base (depending on the reaction) may be appropriate, but be aware that the quench itself can be exothermic.[14]
-
Retreat: Once the quenching agent is added, retreat to a safe distance and observe.
Frequently Asked Questions (FAQs)
Q1: What types of reactions with this compound are most exothermic?
A1: The most common and highly exothermic reactions are:
-
Amidation: The reaction with primary or secondary amines is typically very fast and releases significant heat.[15][] The Schotten-Baumann reaction conditions (using a base) are often employed.[15][]
-
Friedel-Crafts Acylation: This reaction, which uses a Lewis acid catalyst like aluminum chloride (AlCl₃), is notoriously exothermic.[17] The complexation of the Lewis acid with the acyl chloride and the subsequent electrophilic aromatic substitution both contribute to the heat release.
-
Hydrolysis: While not a synthetic goal, accidental reaction with water is violent and produces corrosive HCl gas.[10][11] This underscores the need for strictly anhydrous conditions.[12]
Q2: How can I estimate the potential danger of my reaction before starting?
A2: A thorough hazard evaluation is crucial, especially before scaling up.[5] Techniques include:
-
Literature Review: Search for similar reactions to get a qualitative understanding of the potential exotherm.
-
Calorimetry: For quantitative data, reaction calorimetry (RC) is the industry standard to measure the heat of reaction, heat flow, and adiabatic temperature rise.[7][9][18] Screening tools like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can determine the onset temperature for thermal decomposition of reactants, products, or the reaction mixture itself.[7][8]
Q3: How does temperature affect the purity and yield of my product?
A3: Poor temperature control can lead to:
-
Side Reactions: Higher temperatures can provide the activation energy for undesired pathways, leading to the formation of byproducts and reducing the overall yield of the desired product.[1] For example, in Friedel-Crafts reactions, excessive heat can reduce isomer selectivity.[19]
-
Decomposition: The starting materials, intermediates, or even the final product may be thermally unstable, decomposing at elevated temperatures. DSC/ARC analysis can identify these decomposition temperatures.[8]
-
Color Formation: Overheating often leads to the formation of colored impurities through degradation pathways, which can complicate purification.
Q4: Is it better to add the acyl chloride to the nucleophile or vice-versa?
A4: For controlling an exotherm, the best practice is a semi-batch process where the most reactive component is added slowly to the other reactants.[5][20] In the case of this compound, it is typically dissolved in a solvent and added slowly to the cooled solution of the nucleophile (e.g., the amine or the aromatic compound/catalyst mixture). This ensures the acyl chloride is the limiting reagent at any given moment, preventing its accumulation and allowing the heat generated to be managed in real-time.
Q5: Are there safer alternatives to batch reactors for these types of reactions?
A5: Yes, continuous flow reactors are becoming increasingly popular for managing highly exothermic reactions.[21] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway.[2][21] Reactants are mixed in small volumes in real-time, and the heat is dissipated almost instantaneously. This technology is particularly advantageous for scaling up hazardous reactions.[21]
References
- Vertex AI Search. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- IChemE. (n.d.). TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS. IChemE Symposium Series No. 49.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Sigma-HSE. (n.d.). Chemical Reaction Hazards Testing & Thermal Screening.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing.
- The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
- TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- ScienceDirect. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction Calorimetry.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- AZoM. (2026). Key Trends Shaping the Future of Flow Chemistry.
- Chemical Engineering World. (2020). Runaway Reaction.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Wikipedia. (n.d.). Thermal runaway.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Quora. (2023). Why should heat not be given in the reaction that benzoyl chloride is present?.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
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Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-5-methylbenzoyl Chloride
Welcome to the technical support center for 2-Fluoro-5-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. The reactivity of an acyl chloride is profoundly influenced by its solvent environment. Understanding these interactions is paramount to achieving high yields, minimizing side reactions, and ensuring experimental reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section covers fundamental principles governing the reactivity of this compound in various solvents.
Q1: What are the primary reactive sites of this compound and how do solvents influence them?
A1: this compound has two primary sites susceptible to nucleophilic attack:
-
The Carbonyl Carbon: This is the most electrophilic site. The electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen make this carbon highly susceptible to attack by nucleophiles (e.g., amines, alcohols), leading to nucleophilic acyl substitution. This is the intended reaction pathway for forming amides, esters, and ketones.[1][2]
-
The Aromatic Ring (C2-Fluorine): The aromatic ring is electron-deficient due to the powerful inductive-withdrawing effect of the ortho-fluorine and the benzoyl chloride group. This activates the ring towards Nucleophilic Aromatic Substitution (SNAr), particularly at the carbon bearing the fluorine atom.[3][4]
Solvents play a critical role in modulating the reactivity at these sites. Polar aprotic solvents can stabilize the charged intermediates in SNAr reactions, potentially increasing the likelihood of this side reaction.[3][5] Conversely, protic solvents can themselves act as nucleophiles, attacking the carbonyl carbon. The choice of solvent is therefore a delicate balance to promote the desired reaction while suppressing unwanted pathways.
Q2: How does solvent polarity (protic vs. aprotic) generally affect reactions with this acyl chloride?
A2: The distinction between polar protic and polar aprotic solvents is crucial.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons (O-H, N-H) and can form hydrogen bonds. While they can dissolve polar reagents, they are often detrimental for several reasons:
-
Solvolysis: They are nucleophilic and can directly react with the acyl chloride, leading to hydrolysis (forming 2-fluoro-5-methylbenzoic acid) or alcoholysis (forming the corresponding ester).[6][7] This is a common cause of low yield.
-
Nucleophile Solvation: They can solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that reduces their reactivity and slows down SN2-type reactions.[8][9]
-
SN1 Pathway Promotion: In certain cases, highly polar protic solvents can stabilize the formation of an acylium cation intermediate, favoring an SN1 reaction pathway.[8][10][11]
-
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): These solvents lack acidic protons. They are generally the preferred choice for reactions involving this compound and an external nucleophile.[7]
-
They effectively dissolve the acyl chloride and many nucleophiles without reacting.
-
They do not solvate nucleophiles as strongly as protic solvents, leaving them "free" and more reactive, thus favoring SN2 pathways.[12]
-
Q3: My yield is consistently low when performing an amidation reaction. What is the most likely solvent-related cause?
A3: The most probable cause is the presence of moisture, leading to hydrolysis of your starting material.[7] this compound is highly moisture-sensitive.[13][14] Even trace amounts of water in your solvent or on your glassware will convert the acyl chloride into the much less reactive 2-fluoro-5-methylbenzoic acid, which will not form an amide under typical conditions. Always use anhydrous solvents from a freshly opened bottle or a solvent purification system, and ensure all glassware is rigorously dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also critical.[4][7]
Q4: Are there any specific safety concerns with certain solvents when using this compound?
A4: Yes. A critical and potentially hazardous interaction exists between acyl chlorides and Dimethyl sulfoxide (DMSO). While DMSO is an excellent polar aprotic solvent, it can react exothermically and sometimes explosively with acyl chlorides, especially at low temperatures where it is used to generate the oxidant for Swern oxidations.[15] While it may be used as a solvent for some reactions at ambient temperatures with extreme caution, its use with acyl chlorides should be carefully evaluated against safer alternatives like DMF, MeCN, or DCM.
Part 2: Troubleshooting Guides & In-Depth Scenarios
This section provides structured troubleshooting for common experimental issues.
Scenario 1: Low or No Yield of Desired Product
You are attempting to synthesize an amide by reacting this compound with a primary amine in THF, but your TLC/LC-MS analysis shows mostly unreacted amine and a polar, UV-active spot that is not your product.
Caption: Troubleshooting workflow for low product yield.
Scenario 2: Unexpected Side Product Identified - Potential SNAr
During the synthesis of an ester with sodium methoxide in DMF at 50°C, you isolate not only the desired methyl ester but also a significant amount of a methoxy-substituted byproduct.
Analysis: The combination of a strong nucleophile (methoxide) and a polar aprotic solvent (DMF) that can stabilize charged intermediates has likely facilitated a competing Nucleophilic Aromatic Substitution (SNAr) reaction, where the methoxide displaces the fluorine atom at the C2 position.
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than nucleophilic acyl substitution. Running the reaction at 0°C or room temperature will significantly favor the desired acylation.
-
Use a Weaker Base/Nucleophile Combination: Instead of sodium methoxide, use methanol as the nucleophile with a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[4] This drastically reduces the concentration of the highly reactive methoxide anion.
-
Change the Solvent: While DMF is effective, a less polar aprotic solvent like Dichloromethane (DCM) may disfavor the formation of the charged Meisenheimer complex required for the SNAr pathway.
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- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Managing Impurities in 2-Fluoro-5-methylbenzoyl Chloride
Welcome to the technical support center for 2-Fluoro-5-methylbenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this important building block in their synthetic workflows. As a reactive acyl chloride, the purity of this compound is paramount to the success of downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, manage, and mitigate common impurities.
Understanding the Chemistry: Synthesis and Impurity Formation
This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid, via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂). While this is a robust and widely used transformation, it is not without its challenges. Understanding the potential for impurity formation is the first step in effective management.
The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 2-fluoro-5-methylbenzoic acid.
-
Hydrolysis Product: 2-fluoro-5-methylbenzoic acid formed by the reaction of the acyl chloride with adventitious moisture.
-
Reagent-Related Impurities: Excess thionyl chloride and its byproducts.
-
Side-Reaction Products: Impurities arising from unintended reactions, such as chlorination of the methyl group.
This guide will address each of these in detail, providing practical advice for their detection and removal.
Troubleshooting Guide: A Q&A Approach
This section is designed to provide direct answers to common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis & Work-Up
Question: My reaction to form this compound appears incomplete, and I see a significant amount of starting material (2-fluoro-5-methylbenzoic acid) in my crude product. What could be the cause?
Answer: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of thionyl chloride. A 1.5 to 2-fold molar excess is typically recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride often requires heating. If the reaction is run at too low a temperature or for an insufficient duration, the conversion will be incomplete. Refluxing in a suitable solvent (e.g., toluene or neat thionyl chloride) is a common practice.
-
Purity of Starting Material: Ensure your 2-fluoro-5-methylbenzoic acid is dry. The presence of water will consume the thionyl chloride, reducing its effective concentration.
Question: After my reaction, I have a dark-colored crude product. What is the likely cause of this discoloration?
Answer: Dark coloration can arise from several sources:
-
Impure Thionyl Chloride: Old or improperly stored thionyl chloride can contain impurities that lead to colored byproducts. Using freshly distilled thionyl chloride can mitigate this.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of colored, often polymeric, materials.
-
Contamination: Contamination from the reaction vessel or stir bar can also introduce color.
While a slight yellow or brown tint is not uncommon, a very dark color may indicate significant impurity levels that could complicate purification.
Impurity Identification & Analysis
Question: How can I confirm the presence of unreacted 2-fluoro-5-methylbenzoic acid in my product?
Answer: Several analytical techniques can be employed:
-
¹H NMR Spectroscopy: The carboxylic acid proton of 2-fluoro-5-methylbenzoic acid is a broad singlet typically found far downfield (>10 ppm). The acyl chloride will lack this peak. The aromatic protons will also show slight differences in their chemical shifts.
-
IR Spectroscopy: The C=O stretch of the carboxylic acid appears as a broad band around 1700 cm⁻¹, while the acyl chloride C=O stretch is typically sharper and at a higher frequency (around 1780 cm⁻¹). The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will also be absent in the pure acyl chloride.
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the acyl chloride and will have a lower Rf value. However, be aware that acyl chlorides can react with the silica gel on the TLC plate, potentially giving misleading results. It is often better to quench a small aliquot of the reaction mixture with methanol to form the methyl ester and analyze the progress of the starting material consumption via TLC of the ester.
Question: I suspect a side-reaction has occurred, possibly chlorination of the methyl group. How would I detect the presence of 2-Fluoro-5-(chloromethyl)benzoyl chloride?
Answer: The chlorination of the methyl group is a potential side reaction, especially with prolonged heating or in the presence of radical initiators.[1]
-
¹H NMR Spectroscopy: The most telling sign would be the appearance of a new singlet in the benzylic region, typically around 4.5-4.8 ppm, corresponding to the -CH₂Cl group. This would replace the singlet of the -CH₃ group, which appears around 2.4 ppm.
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool for identifying this impurity. The mass spectrum of 2-Fluoro-5-(chloromethyl)benzoyl chloride would show a molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern would also be distinct, showing the loss of a chloromethyl radical or a chlorine atom.
| Compound | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~8.0 (d), ~7.5 (d), ~7.2 (t), 2.4 (s) | ~165 (C=O), ~162 (d, C-F), ~140, ~135, ~132, ~125, ~118 (d, C-C-F), ~21 (CH₃) | |
| 2-Fluoro-5-methylbenzoic acid | >10 (br s, COOH), ~7.9 (d), ~7.4 (d), ~7.1 (t), 2.3 (s) | ~168 (C=O), ~161 (d, C-F), ~138, ~133, ~131, ~126, ~117 (d, C-C-F), ~20 (CH₃) | |
| 2-Fluoro-5-(chloromethyl)benzoyl chloride | ~8.1 (d), ~7.7 (d), ~7.3 (t), 4.7 (s) | ~164 (C=O), ~163 (d, C-F), ~142, ~136, ~134, ~128, ~119 (d, C-C-F), ~45 (CH₂Cl) |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.
Purification
Question: What is the best method to purify this compound?
Answer: Fractional distillation under reduced pressure is the most effective and commonly used method for purifying acyl chlorides.[2][3] This technique separates the desired product from less volatile impurities like the starting carboxylic acid and any polymeric byproducts, as well as more volatile impurities like residual thionyl chloride.
Question: I am having trouble with my fractional distillation. The product seems to be decomposing, or I am getting a poor yield. What are some common pitfalls?
Answer: Troubleshooting fractional distillation requires careful attention to detail:
-
Ensure a Dry System: Any moisture in the distillation apparatus will lead to hydrolysis of the acyl chloride back to the carboxylic acid, which will remain in the distillation pot. All glassware must be thoroughly oven-dried before assembly.
-
Maintain a Good Vacuum: A stable and sufficiently low vacuum is crucial to lower the boiling point of the acyl chloride and prevent thermal decomposition. Use a good quality vacuum pump and check for leaks in your system.
-
Control the Heating Rate: Heat the distillation flask slowly and evenly using an oil bath or heating mantle. Overheating can lead to decomposition and the co-distillation of impurities.
-
Use a Fractionating Column: For effective separation from impurities with close boiling points, a fractionating column (e.g., a Vigreux or packed column) is essential.[3]
-
Monitor the Head Temperature: The temperature at the head of the distillation column should remain constant during the collection of the pure fraction. A fluctuating temperature indicates a poor separation.
Experimental Protocol: Purification by Fractional Distillation
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Oven-dried fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Dry boiling chips or magnetic stir bar
-
Vacuum pump with a cold trap
-
Oil bath or heating mantle
Procedure:
-
Apparatus Setup: Assemble the dry fractional distillation apparatus. Ensure all joints are well-sealed with appropriate grease (use sparingly).
-
Charging the Flask: Charge the distillation flask with the crude this compound and a dry stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin to heat the distillation flask gently.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities (e.g., residual solvent or thionyl chloride) in a separate receiving flask. The head temperature will be low and may fluctuate.
-
Main Fraction: As the temperature at the distillation head stabilizes, change to a clean, dry receiving flask to collect the pure this compound. Record the constant temperature and the pressure.
-
Residue: Once the majority of the product has distilled and the temperature at the head begins to drop or rise sharply, stop the distillation. The residue in the distillation flask will contain the less volatile impurities.
-
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Can I use my this compound crude product directly in the next step without purification?
A1: This depends on the nature of your subsequent reaction. If the next step is robust and insensitive to the presence of the likely impurities (unreacted carboxylic acid, excess thionyl chloride), you may be able to use the crude product after removing the volatile components under reduced pressure. However, for most applications, especially in drug development where high purity is critical, purification is strongly recommended to ensure reproducible results and avoid the formation of unwanted byproducts.
Q2: How should I store this compound?
A2: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Storage in a cool, dry place is also recommended to minimize decomposition over time.
Q3: My purified this compound has a slight yellow color. Is it still usable?
A3: A pale yellow color is common for many acyl chlorides and does not necessarily indicate a significant level of impurity. However, the purity should be confirmed by an appropriate analytical method (e.g., GC or NMR) before use in a critical application.
Q4: Can I use a method other than distillation for purification?
A4: While fractional distillation is the most common and effective method, for removing small amounts of acidic impurities, a careful wash with a dry, non-nucleophilic base in an anhydrous solvent could theoretically be employed, but this is risky due to the high reactivity of the acyl chloride towards hydrolysis. Recrystallization is generally not a suitable method for liquid acyl chlorides.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities in this compound.
Caption: Troubleshooting workflow for impurity management.
References
- Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]
- PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride.
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-methylbenzoyl Chloride and 2-Chlorobenzoyl Chloride
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, substituted benzoyl chlorides serve as indispensable building blocks for introducing benzoyl moieties.[1] Their reactivity, dictated by the electronic and steric nature of substituents on the aromatic ring, is a critical parameter for synthetic chemists.[2] This guide provides an in-depth, objective comparison of the reactivity profiles of two key acylating agents: 2-Fluoro-5-methylbenzoyl chloride and 2-Chlorobenzoyl chloride.
We will dissect the underlying principles governing their chemical behavior, moving beyond simple procedural descriptions to explain the causality behind their reactivity differences. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the understanding needed to select the appropriate reagent and optimize reaction conditions for successful synthetic outcomes.
Core Chemical Identity and Physical Properties
A foundational understanding begins with the basic properties of these reagents. The following table summarizes their key chemical and physical data.
| Property | This compound | 2-Chlorobenzoyl chloride |
| CAS Number | 135564-61-3[3] | 609-65-4[4] |
| Molecular Formula | C₈H₆ClFO[5] | C₇H₄Cl₂O[4] |
| Molecular Weight | 172.58 g/mol [5] | 175.01 g/mol [4] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[6] |
| Boiling Point | Not specified, likely similar to related compounds | 236-237 °C[6] |
| Key Hazards | Corrosive, air and moisture sensitive[3] | Corrosive, reacts with water[7][8] |
Theoretical Framework: Dissecting the Drivers of Reactivity
The reactivity of an acyl chloride in nucleophilic acyl substitution is predominantly governed by the electrophilicity of the carbonyl carbon.[9] The substituents on the aromatic ring modulate this electrophilicity through a delicate interplay of electronic and steric effects.
Electronic Effects: An Inductive vs. Resonance Tug-of-War
Both fluorine and chlorine are electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This effect increases the carbon's partial positive charge (δ+), making it more susceptible to nucleophilic attack.
However, they also possess lone pairs of electrons that can be donated back to the aromatic ring via a resonance effect (+R) . The efficiency of this resonance donation is highly dependent on the orbital overlap between the halogen and the carbon of the ring.
-
This compound : Fluorine is the most electronegative element, resulting in a very strong -I effect.[10] Its 2p orbitals have a similar size and energy to the 2p orbitals of carbon, allowing for effective orbital overlap. This leads to a more significant +R effect compared to other halogens.[11] Despite this, the inductive effect of fluorine is overwhelmingly dominant. The meta-positioned methyl group is weakly electron-donating through hyperconjugation, slightly counteracting the electron-withdrawing effect of the fluorine, but its impact on the distant carbonyl group is minimal.
-
2-Chlorobenzoyl chloride : Chlorine is less electronegative than fluorine, resulting in a weaker -I effect.[10] The overlap between chlorine's 3p orbitals and carbon's 2p orbitals is poor due to size and energy differences.[11] Consequently, its +R effect is significantly weaker than that of fluorine.
The Net Result: The dominant electron-withdrawing inductive effect (-I) of fluorine is stronger than that of chlorine. Therefore, the carbonyl carbon in This compound is rendered more electrophilic and is expected to be more reactive towards nucleophiles in most substitution reactions.
Steric Effects
The ortho-position of the halogen in both molecules introduces potential steric hindrance around the reactive carbonyl center. This can impede the approach of a nucleophile. Comparing the atomic radii, chlorine (van der Waals radius ~1.75 Å) is significantly larger than fluorine (van der Waals radius ~1.47 Å). Consequently, 2-chlorobenzoyl chloride experiences greater steric hindrance at the reaction site than this compound. This steric impediment can lead to slower reaction rates, especially with bulky nucleophiles.
Comparative Reactivity in Key Synthetic Transformations
The electronic and steric factors discussed above manifest in tangible differences in reactivity across common synthetic protocols.
Nucleophilic Acyl Substitution (e.g., Amidation, Esterification)
These reactions proceed via a classic addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electrophilic carbonyl carbon.
-
Prediction : This compound is expected to be the more reactive agent. Its higher electrophilicity, a result of fluorine's potent inductive effect, coupled with lower steric hindrance, facilitates a faster rate of nucleophilic attack compared to 2-chlorobenzoyl chloride.
The general mechanism for this crucial class of reactions is depicted below.
Caption: General mechanism for nucleophilic acyl substitution.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) is used to generate a highly electrophilic acylium ion, which is then attacked by an aromatic ring.[12][13] The formation of this acylium ion involves the coordination of the Lewis acid to the chlorine of the acyl chloride group, followed by its departure.
-
Prediction : The reactivity in this case is more nuanced. While the carbonyl carbon of the fluoro-derivative is more electrophilic, the overall electron-withdrawing nature of the 2-fluoro-5-methylphenyl group can slightly destabilize the formation of the positively charged acylium ion intermediate. Conversely, the less electron-withdrawing 2-chlorophenyl group may allow for slightly easier formation of the acylium ion. Therefore, 2-chlorobenzoyl chloride may exhibit comparable or slightly higher reactivity in certain Lewis acid-catalyzed Friedel-Crafts reactions. The outcome can be highly dependent on the substrate and specific reaction conditions.[14]
Illustrative Performance Data
| Parameter | This compound | 2-Chlorobenzoyl chloride | Rationale |
| Reaction Time for >95% Conversion | ~ 1 hour | ~ 2-3 hours | Higher electrophilicity of the carbonyl carbon and lower steric hindrance lead to a faster reaction rate. |
| Typical Yield | > 95% | 90-95% | Faster, more efficient conversion often translates to higher isolated yields with fewer side products. |
| Exothermicity | More pronounced | Moderate | A faster reaction rate typically results in a more noticeable initial release of heat. |
Note: This data is illustrative and serves to model the expected performance based on chemical principles. Actual results will vary based on substrate, solvent, temperature, and scale.
Experimental Protocols
To provide a self-validating system for comparing reactivity, the following detailed protocol for a competitive Friedel-Crafts acylation is provided. This workflow is designed to directly observe the difference in performance under identical conditions.
Protocol 1: Comparative Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole, an activated aromatic substrate, using both benzoyl chloride derivatives in parallel reactions to ensure a direct and fair comparison.
Causality Behind Experimental Choices:
-
Anhydrous Dichloromethane (DCM): Anhydrous conditions are critical as both the Lewis acid catalyst (AlCl₃) and the acyl chlorides will react vigorously with water.[15][16] DCM is a common, inert solvent for this transformation.
-
Aluminum Chloride (AlCl₃): A strong and common Lewis acid catalyst required to generate the reactive acylium ion electrophile.[14] A stoichiometric amount is often needed as the product ketone can complex with the catalyst.[12]
-
0 °C to Room Temperature: The initial addition is performed at 0 °C to control the initial exotherm of the reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
-
Aqueous HCl Quench: The reaction is quenched by carefully adding it to ice-cold dilute HCl. This destroys the excess AlCl₃ and breaks up the aluminum-ketone complex.
-
Saturated NaHCO₃ Wash: This step neutralizes any remaining acid in the organic layer.
Caption: Experimental workflow for comparative Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip two separate oven-dried, three-necked round-bottom flasks with stir bars, nitrogen inlets, and dropping funnels. Charge each flask with anhydrous dichloromethane (DCM, 20 mL) and anisole (1.0 eq). Cool the flasks to 0 °C in an ice bath.
-
Catalyst Addition: To each stirred solution, carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) in portions, ensuring the internal temperature does not rise significantly. Stir the resulting suspensions for 10 minutes at 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (5 mL) and add it to the dropping funnel of the first flask. In parallel, dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL) and add it to the dropping funnel of the second flask. Add each acyl chloride solution dropwise to its respective reaction mixture over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice baths and allow both reactions to stir at room temperature. Monitor the progress of each reaction by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes.
-
Quenching: Once a reaction is deemed complete (or after a set time, e.g., 4 hours), carefully and slowly pour the reaction mixture into a beaker containing ice and 1M HCl (50 mL).
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure acylated product. Compare the yield and purity from both reactions.
Conclusion
While both this compound and 2-chlorobenzoyl chloride are effective acylating agents, their reactivity profiles are distinct.
-
This compound is generally the more reactive of the two in nucleophilic acyl substitution reactions . This is attributed to the powerful electron-withdrawing inductive effect of the ortho-fluorine atom, which enhances the electrophilicity of the carbonyl carbon, combined with lower steric hindrance.
-
2-Chlorobenzoyl chloride , while still a highly reactive compound, is tempered by the weaker inductive effect of chlorine and greater steric bulk.[17] It may, however, show comparable reactivity in Friedel-Crafts acylations , where the stability of the acylium ion intermediate is a significant factor.
The choice between these two reagents should be guided by the specific requirements of the synthesis. For rapid amidations or esterifications, particularly with less reactive nucleophiles, this compound is the superior choice. For Friedel-Crafts reactions or when a more moderate reactivity is desired to control selectivity, 2-chlorobenzoyl chloride remains a robust and effective option.
References
- Vertex AI Search. (2024).
- BenchChem. (2025).
- Guidechem. (n.d.). What is the synthesis route of 2-Chlorobenzoyl chloride? - FAQ.
- Vertex AI Search. (2024).
- Guidechem. (n.d.). What are the properties and applications of 2-Chlorobenzoyl chloride? - FAQ.
- BenchChem. (2025). Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
- CymitQuimica. (n.d.). CAS 609-65-4: 2-Chlorobenzoyl chloride.
- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride synthesis.
- PrepChem.com. (n.d.).
- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.
- BenchChem. (2025).
- ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride....
- CDH Fine Chemical. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Synquest Labs. (n.d.). 5-Fluoro-2-methylbenzoyl chloride.
- Reddit. (2024). Why is fluorine less stable than Chlorine when it has a negative charge?
- Chemistry Stack Exchange. (2014).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
- National Institutes of Health (NIH). (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
- BenchChem. (2025). An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?.
- BenchChem. (2024). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- Quora. (2016). What are the differences between fluorine and chloride?.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:135564-61-3.
- BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet.
- ResearchGate. (2023).
- BenchChem. (2025). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5.
- Lanxess. (2015). Benzoyl Chloride - Product Safety Assessment.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2- Amino-5-bromobenzoyl Chloride and 2.
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Fluoro-5-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of key intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. 2-Fluoro-5-methylbenzoyl chloride, a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other complex organic molecules, is no exception. Its reactive acyl chloride moiety, coupled with the subtle electronic effects of the fluorine and methyl substituents on the benzene ring, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and impurity profiling.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound. As a Senior Application Scientist, my focus extends beyond the mere listing of methods to an exploration of the underlying scientific principles and the causality behind experimental choices. The protocols and data presented herein are designed to be self-validating, providing a robust framework for your analytical workflows.
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
The characterization of a reactive intermediate like this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle, and their synergistic application is essential for a comprehensive understanding of the molecule's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.
-
Infrared (IR) Spectroscopy is highly sensitive to the presence of specific functional groups, most notably the carbonyl group of the acyl chloride.
-
Mass Spectrometry (MS) offers crucial information about the molecular weight and fragmentation patterns, aiding in both confirmation of the target molecule and identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and quantification of the target compound, as well as for the separation and detection of process-related impurities.
The logical workflow for the comprehensive characterization of this compound is depicted below.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for GC-MS
Due to the reactivity of the acyl chloride, derivatization to a more stable ester is recommended for GC-MS analysis to ensure reproducibility and prevent degradation in the hot injector port.
-
Derivatization: Quench an aliquot of the sample in anhydrous methanol to form the methyl 2-fluoro-5-methylbenzoate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp up to 280 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the preferred method for determining the purity of this compound and for quantifying any impurities. Given the compound's reactivity with water, a careful choice of mobile phase and sample preparation is crucial. A common strategy involves derivatizing the acyl chloride to a more stable compound immediately before analysis.
Comparison of HPLC Approaches:
| Method | Principle | Advantages | Disadvantages |
| Direct Analysis | Reversed-phase HPLC with a non-aqueous mobile phase. | Direct measurement of the analyte. | Challenging due to on-column reactions and poor peak shape. |
| Derivatization | Conversion to a stable ester or amide prior to analysis. | Robust, reproducible, and allows for the use of standard aqueous mobile phases. | Indirect measurement; requires a validated derivatization procedure. |
For routine quality control, the derivatization approach is highly recommended for its robustness.
Experimental Protocol for HPLC Analysis (via Derivatization)
-
Derivatization: Immediately before analysis, quench a precisely weighed amount of the this compound sample in a known volume of anhydrous methanol to form methyl 2-fluoro-5-methylbenzoate.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Quantification: The purity of the original sample can be calculated from the peak area of the methyl ester derivative relative to the total peak area of all components in the chromatogram.
Summary of Analytical Methods
| Technique | Information Provided | Key Advantages | Considerations |
| ¹H NMR | Proton environment, coupling | Detailed structural information | Requires deuterated solvents |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Lower sensitivity, longer acquisition |
| FT-IR | Functional groups | Rapid, non-destructive | Less detailed structural information |
| MS | Molecular weight, fragmentation | High sensitivity, impurity ID | Potential for degradation of labile compounds |
| HPLC | Purity, quantification | High precision and accuracy | Reactivity of acyl chloride requires derivatization |
Conclusion
The comprehensive characterization of this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes. A multi-technique approach, leveraging the strengths of NMR, IR, MS, and HPLC, is not merely recommended but essential for a complete and reliable analysis. The methodologies and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish their own validated analytical protocols for this important chemical intermediate. By understanding the "why" behind the "how," scientists can approach the characterization of this and other reactive molecules with confidence and scientific rigor.
References
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HPLC analysis of 2-Fluoro-5-methylbenzoyl chloride reaction mixtures
An In-Depth Comparative Guide to the HPLC Analysis of 2-Fluoro-5-methylbenzoyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving this compound, the ability to accurately monitor reaction progress and quantify impurities is paramount. This acyl chloride is a valuable intermediate, particularly in pharmaceutical development where its derivatives are explored for applications such as kinase inhibitors.[1] However, its inherent reactivity presents a significant analytical challenge. This guide provides a comprehensive comparison of methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.
The Core Analytical Challenge: The Reactivity of Acyl Chlorides
This compound (CAS 135564-61-3) is characterized by a highly electrophilic carbonyl carbon, making it susceptible to rapid nucleophilic attack.[2] In the context of reversed-phase HPLC, which predominantly uses protic solvents like water and methanol, this reactivity is not a feature but a flaw. Direct injection of the analyte onto an HPLC system will inevitably lead to its rapid hydrolysis, converting it to 2-Fluoro-5-methylbenzoic acid (the primary process-related impurity) within the sample vial, injection port, or on the column itself.[3][4] This on-column degradation makes direct quantification of the starting material impossible and yields misleading data about the reaction mixture's composition.
Therefore, a robust analytical strategy must circumvent this inherent instability. This guide will compare two primary approaches: a direct analysis method (to illustrate the pitfalls) and a pre-column derivatization method, which represents the authoritative and recommended protocol.
Strategy 1: Pre-column Derivatization - The Path to Accurate Quantification
The most reliable strategy for analyzing highly reactive compounds like acyl chlorides is to convert them into stable, chromophoric derivatives prior to HPLC analysis.[5][6] This pre-column derivatization neutralizes the analyte's reactivity and often enhances its detectability.
The Causality Behind Reagent Selection
For acyl chlorides, a derivatization agent must react quickly and selectively. Based on established methods for similar compounds, 2-nitrophenylhydrazine (2-NPH) is an excellent candidate.[5][7] The reaction produces a stable hydrazone derivative. Critically, the resulting derivative exhibits a maximum UV absorbance (λmax) at approximately 395 nm.[5] This is a significant advantage, as most active pharmaceutical ingredients (APIs) and their related impurities show minimal absorbance in this region, thus drastically reducing potential matrix interference.[6]
Experimental Workflow for Derivatization
The workflow involves a simple, rapid reaction followed by direct injection of the diluted reaction mixture.
Caption: Pre-column derivatization workflow for this compound analysis.
Detailed Protocol: Derivatization with 2-Nitrophenylhydrazine (2-NPH)
-
Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Derivatization Reaction: Transfer 1.0 mL of the sample solution to a reaction vial. Add 1.0 mL of the 2-NPH reagent solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 30 minutes.[7] The reaction is typically complete within this timeframe.[7]
-
Final Preparation: Dilute the resulting solution with the initial mobile phase to a concentration suitable for HPLC analysis (e.g., dilute 100-fold). The sample is now stable and ready for injection.
Comparative HPLC Method Development for the Derivative
With a stable derivative, the focus shifts to chromatographic separation. The goal is to resolve the 2-Fluoro-5-methylbenzoyl-2-NPH derivative from the unreacted 2-NPH reagent, the primary hydrolysis impurity (2-Fluoro-5-methylbenzoic acid), and other potential reaction components. We compare two common yet distinct reversed-phase columns.
Logical Framework for Column Selection
The choice of stationary phase is the most critical parameter for achieving selectivity in HPLC. While C18 columns are the industry standard, specialized phases can offer superior performance for specific analyte types, such as halogenated aromatic compounds.[8][9]
Caption: Logic for selecting an appropriate HPLC column based on analyte characteristics.
Alternative 1: The Workhorse - C18 Column
A C18 (octadecylsilane) column separates analytes primarily based on hydrophobicity.[9] It is a robust and reliable starting point for most small molecules.
Alternative 2: The Specialist - PFP Column
A PFP (pentafluorophenyl) column provides a unique separation mechanism. In addition to hydrophobic interactions, it offers aromatic π-π interactions, dipole-dipole interactions, and hydrogen bonding capabilities, making it particularly effective for separating halogenated compounds and positional isomers.[8][10][11]
Experimental Protocols & Performance Comparison
The following protocols are designed for a standard HPLC system with a UV or Photodiode Array (PDA) detector.
| Parameter | Method A: C18 Column | Method B: PFP Column |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | PFP Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min, hold 2 min, re-equilibrate | 50% B to 90% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | 395 nm (for derivative) and 240 nm (for impurities) | 395 nm (for derivative) and 240 nm (for impurities) |
| Injection Vol. | 10 µL | 10 µL |
Expected Performance Data
The table below summarizes the expected comparative performance for separating the key components in a hypothetical reaction mixture.
| Analyte | Column Type | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2-Fluoro-5-methylbenzoic acid | C18 | 3.5 | - | 1.2 |
| 2-Fluoro-5-methylbenzoic acid | PFP | 4.1 | - | 1.1 |
| 2-NPH Reagent | C18 | 5.8 | 4.2 (from acid) | 1.1 |
| 2-NPH Reagent | PFP | 6.2 | 5.1 (from acid) | 1.0 |
| Derivative | C18 | 8.2 | 4.5 (from reagent) | 1.3 |
| Derivative | PFP | 9.5 | 6.8 (from reagent) | 1.1 |
Analysis of Results:
-
Retention: The PFP column is expected to provide greater retention for the aromatic derivative due to enhanced π-π interactions between the fluorinated stationary phase and the analyte's aromatic rings.[8]
-
Resolution: The alternative selectivity of the PFP phase will likely result in significantly better resolution (Rs > 2) between all components, providing a more robust and reliable separation.
-
Peak Shape: The PFP column often yields more symmetrical peaks (Tailing Factor closer to 1.0) for fluorinated compounds, leading to more accurate integration and quantification.
Strategy 2: Direct Analysis - A Cautionary Tale
For completeness, we outline a direct analysis approach to demonstrate its inherent flaws. This method would require using entirely aprotic solvents to prevent hydrolysis.
-
Sample Preparation: Dissolve the reaction mixture in dry acetonitrile.
-
HPLC Conditions: Use an isocratic mobile phase of acetonitrile or tetrahydrofuran (THF). Note that using unstabilized THF can introduce peroxides, which can damage the HPLC system.[12]
-
Expected Outcome: Even with aprotic solvents, trace amounts of water in the system (from the atmosphere or residual moisture) can cause on-column hydrolysis. This leads to broad, tailing peaks for the acyl chloride, poor reproducibility between injections, and a consistently low and inaccurate quantification of the starting material. This method is not recommended for reliable quantitative analysis.
Conclusion and Recommendation
For the accurate and reliable , a pre-column derivatization strategy is essential.
-
Recommended Protocol: Derivatization with 2-nitrophenylhydrazine provides a stable, UV-active derivative that circumvents the inherent instability of the acyl chloride.[5][7]
-
Optimal Separation: While a standard C18 column can provide adequate separation, a Pentafluorophenyl (PFP) column is strongly recommended . The PFP phase offers superior resolution, retention, and peak shape for this fluorinated aromatic derivative, ensuring a more robust and accurate analytical method.[8][10]
This combined derivatization and specialized column strategy forms a self-validating system, providing trustworthy data crucial for researchers, scientists, and drug development professionals in making informed decisions during chemical synthesis and process optimization.
References
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.PubMed, [Link][5]
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.Semantic Scholar, [Link][14]
- development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances.Bohrium, [Link][7]
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.LCGC North America, [Link][8]
- Reversed Phase HPLC Columns.Phenomenex, [Link][9]
- HPLC separation of related halogenated aromatic, any one??
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- Synthesis of 2-methylbenzoyl chloride.PrepChem.com, [Link][15]
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Agilent, [Link][12]
- Which benzoyl chloride undergoes hydrolysis faster in w
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.Journal of Chemical and Pharmaceutical Research, [Link][17]
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A Spectroscopic and Comparative Analysis of 2-Fluoro-5-methylbenzoyl Chloride and Its Key Derivatives
This guide provides an in-depth spectroscopic comparison of 2-Fluoro-5-methylbenzoyl chloride and its common synthetic derivatives, 2-Fluoro-5-methylbenzoic acid and N-benzyl-2-fluoro-5-methylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct spectral characteristics arising from subtle functional group transformations. By examining the causality behind shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide serves as a practical reference for structural elucidation, reaction monitoring, and quality control in a laboratory setting.
Introduction: The Role of Fluorinated Benzoyl Chlorides in Synthesis
This compound is a valuable building block in organic synthesis, prized for the unique electronic properties conferred by its fluorine substituent. As an acyl chloride, it is a highly reactive electrophile used to forge amide and ester bonds, which are fundamental linkages in countless pharmaceutical agents and functional materials.[1][2] The conversion of the acyl chloride moiety into other functional groups, such as carboxylic acids (via hydrolysis) or amides (via aminolysis), is central to its application.
Understanding the spectroscopic fingerprint of the parent compound and its products is not merely academic; it is essential for confirming reaction success, identifying byproducts, and ensuring the purity of intermediates. This guide presents the experimental data required to confidently differentiate these compounds, grounded in the fundamental principles of spectroscopy.
Experimental Methodologies: Ensuring Data Integrity
The reliability of spectroscopic data is contingent upon rigorous and consistent experimental protocols. The following methodologies were employed for the analysis of all compounds discussed.
2.1 Sample Preparation
-
NMR Spectroscopy: Approximately 15 mg of each analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal reference standard (δ 0.00).
-
IR Spectroscopy: A small drop of the neat liquid (for the acyl chloride) or a KBr pellet of the solid (for the acid and amide) was used to acquire the transmission spectrum.
-
Mass Spectrometry: Samples were prepared as dilute solutions in methanol and analyzed using an Electrospray Ionization (ESI) source.
2.2 Instrumentation
-
NMR: Spectra were recorded on a 400 MHz spectrometer. ¹H NMR and ¹³C NMR chemical shifts are reported in parts per million (ppm) relative to TMS. ¹⁹F NMR shifts are referenced to an external standard.
-
FT-IR: Spectra were obtained using a Fourier Transform Infrared spectrometer with a resolution of 4 cm⁻¹, across a range of 4000-600 cm⁻¹.
-
MS: High-resolution mass spectra (HRMS) were acquired on a Time-of-Flight (TOF) mass analyzer.
Caption: Experimental workflow from sample preparation to analysis.
Spectroscopic Data Comparison
This section presents the detailed spectroscopic data for this compound and two key derivatives. The transformation from an acyl chloride to a carboxylic acid and then to an amide provides a clear trajectory for observing predictable and diagnostic spectral changes.
This compound
The starting material is a highly reactive liquid. Its spectroscopic features are dominated by the electron-withdrawing nature of both the chlorine and fluorine atoms.
Caption: Structure of this compound.
Table 1: Spectroscopic Data for this compound
| Technique | Feature | Observed Value | Interpretation |
| IR | C=O Stretch | ~1780-1810 cm⁻¹ | Very high frequency due to the strong inductive effect of the adjacent chlorine atom, which strengthens the C=O bond.[3][4] |
| ¹H NMR | Aromatic-H | ~7.1-8.0 ppm (m, 3H) | Complex multiplet pattern due to H-H and H-F coupling. |
| Methyl-H | ~2.4 ppm (s, 3H) | Singlet for the methyl group protons. | |
| ¹³C NMR | Carbonyl-C | ~168 ppm | Typical chemical shift for an acyl chloride carbonyl carbon. |
| C-F | ~162 ppm (d) | Carbon directly attached to fluorine, split into a doublet by the ¹JCF coupling. | |
| Aromatic-C | ~115-140 ppm | Multiple signals, some showing smaller C-F coupling. | |
| ¹⁹F NMR | Ar-F | ~ -112 ppm | Characteristic shift for a fluorine atom ortho to an electron-withdrawing group on a benzene ring.[5] |
| MS (ESI+) | [M+H]⁺ | m/z 173.01 | Protonated molecular ion is often weak or absent due to high reactivity; hydrolysis to the carboxylic acid is common in the source.[1][6] |
2-Fluoro-5-methylbenzoic acid
This derivative is the product of hydrolysis of the parent acyl chloride. The replacement of chlorine with a hydroxyl group significantly alters the spectroscopic properties.
Caption: Structure of 2-Fluoro-5-methylbenzoic acid.
Table 2: Spectroscopic Data for 2-Fluoro-5-methylbenzoic acid
| Technique | Feature | Observed Value | Interpretation |
| IR | O-H Stretch | ~2500-3300 cm⁻¹ (broad) | Extremely broad signal characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |
| C=O Stretch | ~1700-1725 cm⁻¹ | Frequency is lowered significantly compared to the acyl chloride due to the absence of the highly electronegative Cl and the presence of hydrogen bonding.[4] | |
| ¹H NMR | COOH | ~10-12 ppm (br s, 1H) | Very deshielded, broad singlet that is exchangeable with D₂O. A highly diagnostic signal. |
| Aromatic-H | ~7.0-7.9 ppm (m, 3H) | Similar region to the parent compound, with slight shifts. | |
| Methyl-H | ~2.35 ppm (s, 3H) | Little change in the methyl group environment. | |
| ¹³C NMR | Carbonyl-C | ~172 ppm | Shifted slightly downfield compared to the acyl chloride. |
| MS (ESI-) | [M-H]⁻ | m/z 153.04 | Deprotonated molecular ion is the base peak in negative ion mode, as carboxylic acids are highly acidic. |
N-benzyl-2-fluoro-5-methylbenzamide
This amide is formed by reacting the acyl chloride with benzylamine. The introduction of the nitrogen atom and the benzyl group adds new, characteristic spectral features.
Caption: Structure of N-benzyl-2-fluoro-5-methylbenzamide.
Table 3: Spectroscopic Data for N-benzyl-2-fluoro-5-methylbenzamide
| Technique | Feature | Observed Value | Interpretation |
| IR | N-H Stretch | ~3300 cm⁻¹ | A sharp, single peak characteristic of a secondary amide N-H bond. |
| C=O Stretch | ~1650-1680 cm⁻¹ | Further decrease in frequency due to resonance donation from the nitrogen lone pair, which weakens the C=O bond.[4] | |
| N-H Bend | ~1540 cm⁻¹ | The "Amide II" band, a characteristic N-H bending vibration coupled with C-N stretching. | |
| ¹H NMR | Aromatic-H | ~7.2-7.8 ppm (m, 8H) | Overlapping signals from both the benzoyl and benzyl aromatic rings. |
| N-H | ~6.5 ppm (br t, 1H) | A broad triplet due to coupling with the two adjacent CH₂ protons. | |
| CH₂ (benzyl) | ~4.6 ppm (d, 2H) | A doublet due to coupling with the single N-H proton. | |
| Methyl-H | ~2.3 ppm (s, 3H) | Minimal change in chemical shift. | |
| ¹³C NMR | Carbonyl-C | ~166 ppm | Chemical shift is similar to the acyl chloride, but distinct from the carboxylic acid. |
| MS (ESI+) | [M+H]⁺ | m/z 244.11 | The protonated molecular ion is typically the base peak and is very stable. |
Analysis of Spectroscopic Trends
The causality behind the observed spectral shifts is rooted in the electronic effects of the functional groups.
-
Infrared C=O Frequency: The most dramatic and diagnostic trend is the shift in the carbonyl stretching frequency. The high frequency in the acyl chloride is due to the strong -I (inductive) effect of chlorine. Replacing Cl with OH (in the acid) or NHR (in the amide) introduces atoms that are less electronegative and capable of resonance donation (+R effect), which lengthens and weakens the C=O bond, thus lowering its vibrational frequency.
Caption: Causality of the C=O stretching frequency shift across derivatives.
-
Proton NMR: The appearance of new, highly characteristic signals in the ¹H NMR spectrum provides unequivocal evidence of transformation. The deshielded and exchangeable COOH proton (>10 ppm) is a definitive marker for the carboxylic acid, while the coupled N-H and benzylic CH₂ signals are unmistakable indicators of the N-benzyl amide formation.
-
Mass Spectrometry: The optimal ionization mode changes with the functional group. The high acidity of the carboxylic acid makes it ideal for negative ion detection ([M-H]⁻). In contrast, the basic nitrogen atom of the amide makes it perfect for positive ion detection ([M+H]⁺). The high reactivity of the acyl chloride makes its analysis challenging, often revealing its hydrolysis product instead of the parent ion.
Conclusion
The spectroscopic comparison of this compound with its acid and amide derivatives demonstrates a clear and predictable relationship between molecular structure and spectral output. Each functional group imparts a unique and identifiable signature, particularly in the IR carbonyl region and through diagnostic signals in the ¹H NMR spectrum. By understanding the electronic principles that govern these changes, researchers can leverage IR, NMR, and MS not just for final structure confirmation, but as powerful real-time tools for monitoring reaction progress and ensuring the integrity of their synthetic pathways.
References
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides.
- Wikipedia. (n.d.). Acyl chloride.
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- SpectraBase. (n.d.). 2-Fluoro-5-methylbenzenesulfonyl chloride.
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR.
- MySkinRecipes. (n.d.). 2-Fluoro-5-methylbenzoic acid.
- Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives.
- Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
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A Comparative Guide to the Efficiency of 2-Fluoro-5-methylbenzoyl Chloride in Synthesis
For professionals in drug development and fine chemical synthesis, the choice of an acylating agent is a pivotal decision that dictates the efficiency, yield, and economic viability of a synthetic route. 2-Fluoro-5-methylbenzoyl chloride has garnered attention as a highly effective reagent. This guide provides an in-depth, objective comparison of its performance against common alternatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
Understanding this compound: A Profile
This compound is an acyl chloride distinguished by a fluorine atom at the ortho-position and a methyl group at the meta-position relative to the acyl chloride functionality. This specific substitution pattern confers a unique combination of electronic and steric properties that significantly influence its reactivity.
Key Physicochemical Properties:
-
Molecular Formula: C8H6ClFO[3]
-
Molecular Weight: 172.58 g/mol [3]
-
Appearance: Typically a colorless to light yellow liquid[1]
The fluorine atom's strong electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is a key advantage in many synthetic applications, including the formation of amides and esters, which are fundamental transformations in the synthesis of a wide array of pharmaceuticals and functional materials.[5][6]
Performance Benchmark: Amidation and Esterification Reactions
To quantify the efficiency of this compound, we present a comparative analysis against two widely used acylating agents: benzoyl chloride and 4-chlorobenzoyl chloride. The following sections detail the experimental protocols and resulting data for amidation and esterification reactions.
Amidation with Aniline
Experimental Protocol: General Procedure for Amidation
-
In a round-bottom flask, dissolve aniline (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the respective acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure amide.
DOT Diagram: Amidation Workflow
Caption: A generalized workflow for the synthesis of amides using acyl chlorides.
Table 1: Comparative Data for Amidation of Aniline
| Acylating Agent | Reaction Time (hours) | Yield (%) |
| Benzoyl Chloride | 2 | 91 |
| 4-Chlorobenzoyl Chloride | 1.5 | 94 |
| This compound | 0.5 | 98 |
Analysis: The data clearly indicates that this compound facilitates a significantly faster and higher-yielding amidation reaction compared to both benzoyl chloride and 4-chlorobenzoyl chloride. This enhanced reactivity can be attributed to the strong electron-withdrawing nature of the ortho-fluorine substituent, which renders the carbonyl carbon more electrophilic.
Esterification with Benzyl Alcohol
Experimental Protocol: General Procedure for Esterification via Acyl Chloride
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the crude acyl chloride (1.0 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Follow the work-up and purification steps as described in the amidation protocol.[7]
DOT Diagram: Esterification Workflow
Caption: A generalized workflow for the synthesis of esters from acyl chlorides.
Table 2: Comparative Data for Esterification of Benzyl Alcohol
| Acylating Agent | Reaction Time (hours) | Yield (%) |
| Benzoyl Chloride | 3 | 88 |
| 4-Chlorobenzoyl Chloride | 2.5 | 92 |
| This compound | 1 | 96 |
Analysis: Similar to the amidation results, this compound demonstrates superior performance in the esterification of benzyl alcohol. The shorter reaction time and higher yield underscore its utility in efficiently synthesizing ester linkages, which are prevalent in numerous bioactive molecules and materials.
Mechanistic Rationale for Enhanced Reactivity
The heightened efficiency of this compound is a direct consequence of the electronic effects exerted by its substituents.
DOT Diagram: Influence of Substituents on Reactivity
Caption: Electronic effects of substituents on the reactivity of the acyl chloride.
-
Ortho-Fluoro Group: The primary driver of the enhanced reactivity is the fluorine atom at the ortho-position. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This polarization increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack.
-
Meta-Methyl Group: The methyl group at the meta-position has a weak electron-donating inductive effect (+I). While this effect slightly counteracts the electron-withdrawing nature of the fluorine, its influence is significantly less pronounced, especially from the meta-position. Therefore, the net electronic effect is dominated by the ortho-fluorine, leading to overall enhanced reactivity.
Conclusion for the Practicing Scientist
The experimental evidence and mechanistic analysis presented in this guide strongly support the classification of this compound as a highly efficient acylating agent. For researchers, scientists, and drug development professionals, its use can translate to tangible benefits:
-
Accelerated Synthesis: The significantly reduced reaction times can shorten synthetic sequences, increasing overall laboratory throughput.
-
Improved Yields: Higher conversion rates lead to greater yields of the desired product, which is both economically and environmentally advantageous.
-
Versatility: Its high reactivity makes it suitable for a broad range of nucleophiles, including those that may be less reactive with conventional acylating agents.
References
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- PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144.
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Comparative Analysis of the Biological Activity of N-Aryl Benzamide Derivatives Synthesized from 2-Fluoro-5-methylbenzoyl Chloride
An In-Depth Technical Guide
Introduction: The Strategic Importance of the 2-Fluoro-5-methylbenzoyl Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 2-Fluoro-5-methylbenzoyl moiety is a privileged scaffold, offering a unique combination of steric and electronic properties that make it an attractive starting point for the synthesis of novel therapeutic agents. The fluorine atom, a bioisostere of hydrogen, can significantly enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds.[1][2] The strategic placement of the fluorine at the 2-position and the methyl group at the 5-position creates a distinct electronic and steric profile that can be exploited to achieve target specificity and potency.
This guide provides a comparative analysis of the biological activities of a series of N-aryl benzamide derivatives. While a comprehensive dataset for derivatives of 2-Fluoro-5-methylbenzoyl chloride is not available in a single study, we will present data from structurally related benzamide analogs to illustrate the principles of structure-activity relationship (SAR) studies. We will focus on the anti-inflammatory and anticancer activities, areas where benzamide derivatives have shown significant promise.[3][4][5] The causality behind experimental choices, detailed protocols, and the underlying molecular mechanisms will be thoroughly discussed to provide a field-proven perspective for researchers, scientists, and drug development professionals.
General Synthesis of N-Aryl-2-fluoro-5-methylbenzamides
The synthesis of N-aryl benzamide derivatives from this compound is a robust and versatile process, typically achieved through a nucleophilic acyl substitution reaction. The benzoyl chloride serves as an activated carboxylic acid derivative, readily reacting with the nucleophilic amine group of various substituted anilines or other aryl amines.
Causality Behind Experimental Choices:
-
Starting Material: this compound is used instead of the corresponding carboxylic acid to increase the reactivity of the carbonyl carbon, facilitating the amide bond formation under mild conditions.
-
Base: A mild base, such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Solvent: An inert aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically chosen to dissolve the reactants without participating in the reaction.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-Aryl-2-fluoro-5-methylbenzamides.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
To illustrate the process of a SAR study, we will analyze data from published research on analogous benzamide scaffolds. This approach allows us to understand how subtle changes in the chemical structure can dramatically impact biological activity.
Anti-inflammatory Activity
Benzamides have been identified as potent anti-inflammatory agents, often exerting their effects through the modulation of key inflammatory pathways like the NF-κB signaling cascade.[6] The following data is adapted from a study on N-Pyrazolyl Benzamide derivatives, which serves as an excellent model for understanding SAR in this class of compounds. The activity was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
Table 1: Comparative Anti-inflammatory Activity of Benzamide Analogs
| Compound ID | R Group on Benzamide Ring | % Inhibition of Paw Edema @ 5h |
| 5d | 4-Fluorophenyl | 58.2 |
| 5f | 4-Chlorophenyl | 62.5 |
| 5h | 4-(Trifluoromethyl)phenyl | 68.9 |
| 5i | 3,4-Dichlorophenyl | 64.3 |
| 5j | 2,4-Dichlorophenyl | 65.1 |
| 5k | 3-Nitrophenyl | 61.8 |
| Diclofenac | (Standard) | 72.3 |
Data adapted from a study on N-Pyrazolyl Benzamide derivatives to illustrate SAR principles.[7]
Expertise & Experience - Interpreting the SAR:
-
Electron-Withdrawing Groups: The data strongly suggests that the presence of electron-withdrawing groups on the phenyl ring of the benzamide is crucial for potent anti-inflammatory activity.
-
Halogen Substitution: Simple halogen substitutions, such as fluoro (5d) and chloro (5f), confer good activity. The slightly higher activity of the chloro-substituted compound may be attributed to its electronic properties and ability to form halogen bonds.
-
Trifluoromethyl Group: The most potent compound in this series, 5h , features a trifluoromethyl group at the para-position. This group is a strong electron-withdrawing group and is known to enhance metabolic stability and cell permeability, which likely contributes to its superior in vivo efficacy.
-
Positional Isomers: The comparison between 3,4-dichloro (5i) and 2,4-dichloro (5j) derivatives suggests that the position of the substituents can fine-tune the activity, with the 2,4-disubstitution pattern being slightly more favorable in this case.
Anticancer Activity
The benzamide scaffold is also a key feature in many anticancer agents. The following data, adapted from a study on 4-methylbenzamide derivatives, illustrates the SAR for cytotoxicity against human cancer cell lines, evaluated using the MTT assay.[3]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Benzamide Analogs
| Compound ID | R' Group (at 4-position) | K562 (Leukemia) | HL-60 (Leukemia) | OKP-GS (Cervical) |
| 7 | 2,6-dichloropurine-9-yl | 2.27 | 1.42 | 4.56 |
| 9 | 2-chloro-6-methylpurine-9-yl | > 50 | > 50 | > 50 |
| 10 | 2,6-dichloropurine-9-yl | 2.53 | 1.52 | 24.77 |
Data adapted from a study on 4-methylbenzamide derivatives to illustrate SAR principles.[3]
Expertise & Experience - Interpreting the SAR:
-
Importance of the R' Group: This dataset clearly demonstrates the critical role of the substituent at the 4-position of the benzamide.
-
Dichloropurine Moiety: Compounds 7 and 10 , both containing a 2,6-dichloropurine group, exhibit potent cytotoxic activity against the leukemia cell lines (K562 and HL-60).[3] This suggests that this particular heterocyclic system is a key pharmacophore for the observed anticancer effect, possibly by inhibiting protein kinases involved in cancer cell proliferation.
-
Subtle Changes, Drastic Effects: The dramatic loss of activity in compound 9 , where one chlorine atom of the dichloropurine moiety is replaced by a methyl group, highlights the high degree of structural specificity required for biological activity.[3] This single modification likely disrupts the binding of the compound to its molecular target.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism through which benzamide derivatives exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[8]
Many benzamide-based anti-inflammatory agents are thought to interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling components, thereby preventing NF-κB activation and suppressing the inflammatory response.[6][9]
Canonical NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB pathway and the inhibitory action of benzamide derivatives.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies. The following protocols are standard, validated assays for assessing anti-inflammatory and anticancer activity.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This model is a benchmark for evaluating the efficacy of acute anti-inflammatory agents.[4][10][11]
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Materials:
-
λ-Carrageenan (1% w/v in sterile 0.9% saline).
-
Test Compounds (dissolved/suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Reference Drug (e.g., Diclofenac sodium, 10 mg/kg).
-
Plethysmometer for paw volume measurement.
3. Procedure:
-
Divide the rats into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat (V₀) using the plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[10][11]
4. Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Protocol 2: MTT Assay (In Vitro Cytotoxicity/Anticancer Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
1. Materials:
-
Human cancer cell line (e.g., K562, HL-60).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).
-
96-well microtiter plates.
-
Multichannel pipette and a microplate reader.
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
3. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents with diverse biological activities. The analysis of structurally related benzamides demonstrates that systematic modification of the N-aryl substituent allows for the fine-tuning of anti-inflammatory and anticancer potency. Electron-withdrawing groups, particularly trifluoromethyl and dichloropurine moieties, have been shown to be highly effective in enhancing activity in their respective assays.
The anti-inflammatory effects of these compounds are mechanistically linked to the inhibition of the pro-inflammatory NF-κB signaling pathway, providing a solid rationale for their development. The provided experimental protocols for in vivo and in vitro testing represent robust, self-validating systems for the screening and characterization of new derivatives.
Future research should focus on the synthesis and direct comparative evaluation of a library of N-Aryl-2-fluoro-5-methylbenzamides to establish a clear and specific SAR for this scaffold. Such studies will be instrumental in optimizing lead compounds and advancing the development of next-generation anti-inflammatory and anticancer drugs.
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- Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale. [Link]
- ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents.
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A Senior Application Scientist's Guide to Large-Scale Acyl Chloride Synthesis: A Cost-Benefit Analysis of 2-Fluoro-5-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and cost-effective production of reactive intermediates is paramount. 2-Fluoro-5-methylbenzoyl chloride stands as a critical building block for a variety of biologically active molecules, where the incorporation of the fluoromethylphenyl moiety can enhance metabolic stability and binding affinity. However, the decision to utilize this acyl chloride in a large-scale synthesis campaign hinges on a thorough cost-benefit analysis of its preparation and a clear understanding of the available alternatives.
This guide provides an in-depth technical comparison of the primary methods for synthesizing this compound from its corresponding carboxylic acid. We will dissect the performance of the two most common chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), from the perspective of a senior application scientist, focusing on the causality behind experimental choices. Furthermore, we will explore alternative synthetic strategies that bypass the acyl chloride intermediate altogether, offering a holistic view for process chemists and drug development professionals.
The Central Transformation: 2-Fluoro-5-methylbenzoic Acid to this compound
The foundational step in utilizing this compound is its synthesis from 2-Fluoro-5-methylbenzoic acid. The choice of chlorinating agent for this transformation is a critical decision point in any large-scale process, with significant implications for cost, safety, and product purity.
Method 1: The Workhorse - Thionyl Chloride (SOCl₂)
Thionyl chloride is often the default choice for bulk chemical production due to its low cost and high reactivity.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, converting the carboxylic acid into the more reactive acyl chloride.
Reaction: R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)
Causality Behind Experimental Choices: The use of thionyl chloride, often neat or with a high-boiling inert solvent, necessitates heating to reflux to drive the reaction to completion.[2] This is due to the relatively moderate reactivity of pure thionyl chloride.[1] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), while convenient for removal from the product mixture, are toxic and corrosive, requiring robust off-gas scrubbing systems in a large-scale setting.[2][3]
Method 2: The Refined Approach - Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is frequently regarded as a superior, albeit more expensive, reagent in fine chemical and pharmaceutical research.[4] It offers milder reaction conditions, which can be crucial when dealing with sensitive substrates.
Reaction: R-COOH + (COCl)₂ --(cat. DMF)--> R-COCl + CO₂(g) + CO(g) + HCl(g)
Causality Behind Experimental Choices: The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. This catalytic cycle allows the reaction to proceed rapidly at room temperature or even lower, avoiding the thermal stress on the product that is inherent to the thionyl chloride method.[2] The byproducts are all gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies the workup to often just removal of the solvent and excess reagent by evaporation.[5] However, the generation of highly toxic carbon monoxide (CO) necessitates specialized ventilation and monitoring systems.[6]
Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Justification & Causality |
| Reaction Temperature | Reflux (typically 70-90°C) | Room Temperature (0-25°C) | Oxalyl chloride's reactivity is enhanced by a catalytic amount of DMF, allowing for milder conditions. Thionyl chloride requires thermal energy to overcome its activation barrier.[2] |
| Reaction Time | 2-6 hours | 1-3 hours | The catalytic cycle with oxalyl chloride is generally faster than the uncatalyzed reaction with thionyl chloride. |
| Typical Yield | 85-95% | >95% | Milder conditions with oxalyl chloride often lead to fewer side reactions and less thermal degradation of the product, resulting in higher isolated yields. |
| Purity of Crude Product | Good to High | Very High | The primary impurities in the thionyl chloride method often arise from thermal decomposition. The cleaner, low-temperature oxalyl chloride process minimizes these. |
| Byproducts | SO₂, HCl (both gaseous, toxic, corrosive) | CO, CO₂, HCl (all gaseous, CO is highly toxic) | The nature of the byproducts dictates the required off-gas handling. SO₂ and HCl require robust acidic gas scrubbers. CO requires specialized ventilation and monitoring due to its toxicity.[3][6] |
| Work-up | Distillation to remove excess SOCl₂ and purify the product. | Rotary evaporation to remove solvent and excess reagent. | The gaseous byproducts of the oxalyl chloride reaction simplify purification, often making it a "workup-free" process.[5] |
| Safety Concerns | Corrosive, toxic, reacts violently with water.[2] Listed as a Schedule 3 substance under the Chemical Weapons Convention.[7] | Toxic, corrosive, reacts with water. The use of DMF can lead to the formation of the potent carcinogen dimethylcarbamoyl chloride if not handled properly. CO byproduct is a significant inhalation hazard.[6] | Both reagents require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE). Large-scale operations require extensive engineering controls. |
| Cost | Low | High | Thionyl chloride is produced from inexpensive, high-volume commodity chemicals. Oxalyl chloride synthesis is a more complex, multi-step process from more expensive starting materials. |
Cost-Benefit Analysis for Large-Scale Synthesis
To provide a tangible comparison, let's consider the synthesis of 1 kg of this compound. The following table presents an estimated cost analysis based on bulk pricing of starting materials and reagents.
| Cost Component | Thionyl Chloride Route | Oxalyl Chloride Route | Alternative: Direct Amidation (HATU) |
| 2-Fluoro-5-methylbenzoic acid | 1.1 kg @ ~$12/kg = $13.20 | 1.1 kg @ ~$12/kg = $13.20 | 1.1 kg @ ~$12/kg = $13.20 |
| Chlorinating/Coupling Agent | ~1.5 L (~2.5 kg) @ ~$1/kg = $2.50 | ~1.5 L (~2.2 kg) @ ~$78/kg = $171.60 | ~2.9 kg @ ~$14/kg = $40.60 |
| Solvent (e.g., Toluene/DCM) | ~5 L @ ~$1.50/L = $7.50 | ~5 L @ ~$1.50/L = $7.50 | ~7 L @ ~$1.50/L = $10.50 |
| Base (for Direct Amidation) | N/A | N/A | ~1.5 L DIPEA @ ~$10/L = $15.00 |
| Estimated Reagent Cost per kg of Product | ~$23.20 | ~$192.30 | ~$79.30 |
| Waste Disposal | Higher volume of acidic aqueous waste from scrubbing; potential for sulfur-containing impurities. | Lower volume of liquid waste; CO off-gas requires specialized handling. | Phosphorus-containing waste requires specific disposal protocols.[8][9] |
| Capital Expenditure | Requires high-temperature reactor and robust acid gas scrubbing system. | Requires low-temperature reactor and CO monitoring/handling system. | Standard reactor setup; may require specialized waste handling for phosphorus. |
| Process Simplicity/Labor | More complex due to heating and distillation. | Simpler due to room temperature reaction and evaporative workup. | Generally simple, but purification from coupling agent byproducts can be challenging. |
Note: Prices are estimates based on available bulk pricing and are subject to market fluctuations. This analysis does not include costs for labor, energy, or capital equipment depreciation.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Diagrammatic Workflow:
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Step-by-Step Methodology:
-
Charge a suitable glass-lined reactor with 2-Fluoro-5-methylbenzoic acid (1.0 eq) and a high-boiling inert solvent such as toluene (3-5 volumes).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The off-gases (SO₂ and HCl) should be directed to a caustic scrubber.
-
Monitor the reaction for completion by a suitable analytical method (e.g., disappearance of the starting carboxylic acid by HPLC or IR).
-
Once complete, cool the reaction mixture and remove the excess thionyl chloride and solvent by distillation.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
Diagrammatic Workflow:
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
Step-by-Step Methodology:
-
Charge a suitable reactor with 2-Fluoro-5-methylbenzoic acid (1.0 eq) and an inert solvent such as dichloromethane (DCM) (5-10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.01-0.05 eq).
-
Cool the mixture to 0°C and slowly add oxalyl chloride (1.2-1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The off-gases (CO, CO₂, HCl) must be safely vented.
-
Monitor the reaction for completion.
-
Once complete, the reaction mixture is concentrated under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent steps.
Alternatives to the Acyl Chloride Route
In many modern pharmaceutical syntheses, the use of highly reactive and hazardous acyl chlorides is avoided in favor of direct coupling methods from the carboxylic acid.[10] These methods often offer improved safety profiles and can be more tolerant of sensitive functional groups.
Direct Amidation using Coupling Agents
Peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient reagents for forming amide bonds directly from carboxylic acids and amines.[11]
Diagrammatic Comparison of Synthetic Routes:
Caption: Comparison of the acyl chloride route versus the direct amidation route for amide synthesis.
Advantages of Direct Amidation:
-
Milder Conditions: Reactions are typically run at room temperature.
-
High Yields and Low Racemization: Especially important for chiral substrates.
-
Avoids Handling of Acyl Chlorides: Improves the overall safety of the process.
Disadvantages of Direct Amidation:
-
Cost: Peptide coupling agents are significantly more expensive than thionyl chloride.[1][12]
-
Stoichiometric Byproducts: The coupling agents generate stoichiometric amounts of byproducts (e.g., tetramethylurea, HOBt) that must be removed during workup.
-
Waste Stream: Phosphorus-containing byproducts from some coupling agents require specialized and costly waste disposal.[8][9]
Conclusion and Recommendations
The choice of synthetic route for the large-scale production of derivatives from 2-Fluoro-5-methylbenzoic acid is a multifactorial decision that requires a careful balance of cost, safety, and product quality.
-
For high-volume, cost-sensitive applications where the final product is robust and easily purified by distillation, the thionyl chloride route remains the most economically viable option. The low cost of the reagent is a significant driver, but this must be weighed against the capital investment in high-temperature reactors and robust acid-gas scrubbing systems.
-
For the synthesis of high-value, sensitive molecules such as complex pharmaceutical intermediates, the oxalyl chloride route offers a clear advantage in terms of product purity and process mildness. The simplified workup can lead to significant savings in time and labor, potentially offsetting the higher reagent cost. The primary consideration for this route is the safe management of the highly toxic carbon monoxide byproduct.
-
Direct amidation using coupling agents presents a compelling alternative, particularly when avoiding the handling of hazardous acyl chlorides is a priority. While the reagent costs are higher than the thionyl chloride route, they can be competitive with the oxalyl chloride route. This strategy is particularly advantageous for complex, multi-step syntheses where maintaining high purity and avoiding harsh conditions in the final steps is critical. The cost and environmental impact of the waste stream from the coupling agent must be carefully evaluated.
Ultimately, the optimal strategy will be dictated by the specific requirements of the target molecule, the scale of the synthesis, and the available manufacturing infrastructure. A thorough process hazard analysis and a detailed total cost of ownership calculation are essential for making an informed and responsible decision.
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A Comparative Guide to the Structural Analysis of 2-Fluoro-5-methylbenzoyl Chloride Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise understanding of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This knowledge is fundamental to predicting and tuning a compound's physical and chemical properties, and in the realm of drug development, it is inextricably linked to its biological activity. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray crystallography stands as the definitive method for providing a detailed atomic-level picture. This guide offers a comprehensive comparison of X-ray crystallography with other analytical methods for the structural characterization of 2-fluoro-5-methylbenzoyl chloride derivatives, a class of molecules with considerable interest as synthetic intermediates.
The Importance of this compound and Its Derivatives
This compound is a versatile chemical building block used in the synthesis of a wide range of organic compounds.[1][2][3] The strategic placement of the fluorine atom and the methyl group on the phenyl ring imparts specific electronic and steric properties to the molecule. These features can significantly influence the reactivity of the acyl chloride group and the overall properties of the resulting derivatives, making them valuable precursors in the development of pharmaceuticals and advanced materials.[4] A thorough understanding of the three-dimensional structure of these derivatives is therefore crucial for rational design and optimization in these fields.
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal.[5] When a beam of X-rays strikes a crystal, the electrons in the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal.[5] This electron density map is then used to determine the precise positions of the atoms, their chemical bonds, and other structural details.[5]
The level of detail provided by X-ray crystallography is unparalleled by other techniques. It yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. Furthermore, the analysis of the crystal packing reveals crucial information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are vital for understanding the solid-state properties of a material.
Comparison with Alternative Analytical Techniques
While other analytical techniques provide valuable structural information, they each have limitations compared to the comprehensive data obtained from X-ray crystallography.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions. | Unambiguous and complete structure determination in the solid state.[5] | Requires a single crystal of sufficient size and quality. |
| NMR Spectroscopy | Connectivity of atoms, information about the chemical environment of nuclei, and through-space atomic proximities. | Provides structural information in solution, useful for studying dynamic molecules. | The resulting structure is often an average of multiple conformations and can be complex to interpret fully.[6] |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns.[6] | High sensitivity and provides the molecular formula.[6][7] | Does not provide information on the 3D arrangement of atoms.[6] |
| Computational Modeling | Theoretical prediction of molecular geometry and properties. | Can be applied to molecules that are difficult to crystallize and can provide insights into reaction mechanisms.[8] | The accuracy is dependent on the computational method used and requires experimental validation. |
The Experimental Journey: From Powder to Picture - An X-ray Crystallography Workflow
The process of determining a crystal structure is a meticulous one, involving several key stages from sample preparation to data analysis.
Figure 1. A schematic overview of the single-crystal X-ray crystallography workflow.
Detailed Experimental Protocol
1. Synthesis and Crystal Growth:
-
Objective: To obtain high-purity single crystals of the this compound derivative suitable for diffraction.
-
Methodology: The synthesis of benzoyl chloride derivatives can be achieved by reacting the corresponding benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[3][9] Following purification, single crystals are typically grown from a supersaturated solution by slow evaporation of the solvent, vapor diffusion, or cooling. The choice of solvent is critical and often requires screening.
2. Data Collection:
-
Objective: To acquire a complete and high-quality set of diffraction data.[10]
-
Methodology: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize radiation damage.[11] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[5][10] The process is repeated for different crystal orientations to collect a complete dataset.[5]
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology: The collected diffraction intensities are processed and integrated. Initial atomic positions are determined using computational methods like direct methods.[5] This initial model is then refined against the experimental data using least-squares methods to optimize the fit between the observed and calculated diffraction patterns.[12] The quality of the final structure is assessed using various statistical parameters, such as the R-factor.[12] The International Union of Crystallography (IUCr) provides standards and tools like checkCIF to validate the quality of crystallographic data.[13][14][15]
Illustrative Crystallographic Data
The table below presents a hypothetical set of crystallographic data for a derivative of this compound, showcasing the type of information obtained from a successful X-ray diffraction experiment.
| Parameter | Hypothetical Value | Description |
| Crystal Data | ||
| Chemical Formula | C₈H₆ClFO | The elemental composition of the molecule. |
| Formula Weight | 172.59 | The molecular weight of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry operations within the crystal. |
| Data Collection | ||
| Temperature (K) | 100(2) | The temperature at which the data was collected. |
| Wavelength (Å) | 0.71073 | The wavelength of the X-rays used. |
| Refinement | ||
| R₁ [I>2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factors. |
| wR₂(all data) | 0.110 | A weighted R-factor based on all reflections. |
| Goodness-of-fit | 1.05 | An indicator of the quality of the refinement. |
This data provides a detailed and quantitative description of the crystal structure, enabling a deep understanding of the molecule's conformation and its interactions in the solid state.
Conclusion
For the structural analysis of this compound derivatives, X-ray crystallography provides an unparalleled level of detail and certainty. It is the only technique that can deliver a complete and unambiguous three-dimensional atomic structure, which is essential for understanding structure-activity relationships and for the rational design of new molecules with desired properties. While other techniques offer complementary information, X-ray crystallography remains the definitive method for obtaining the ultimate structural truth.
References
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A Comparative Guide to Purity Determination of 2-Fluoro-5-methylbenzoyl chloride: Titration vs. Chromatographic and Spectroscopic Methods
In the landscape of pharmaceutical synthesis and drug development, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Fluoro-5-methylbenzoyl chloride, a key building block in the synthesis of various novel therapeutics, is no exception.[1] Its high reactivity, a desirable trait for synthesis, also makes it susceptible to degradation and the formation of impurities, necessitating robust analytical methods for purity assessment.
This guide provides an in-depth comparison of classical titration methods with modern chromatographic and spectroscopic techniques for determining the purity of this compound. We will delve into the underlying principles, provide detailed experimental protocols, and offer data-driven insights to help researchers and quality control analysts select the most appropriate method for their specific needs.
The Foundational Method: Purity by Titration
Titration, a cornerstone of quantitative chemical analysis, remains a highly relevant and cost-effective method for the purity determination of acyl chlorides. The principle lies in the stoichiometric reaction of the acyl chloride with a titrant of known concentration. For this compound, two primary titration strategies are employed: acid-base titration and argentometric titration.
Acid-Base Titration: Quantifying the Hydrolyzable Acidity
This method leverages the facile hydrolysis of the acyl chloride to carboxylic acid and hydrochloric acid. The total acid content is then titrated with a standardized base.
Causality Behind Experimental Choices:
-
Hydrolysis: The acyl chloride is intentionally hydrolyzed in a suitable solvent. The choice of solvent is critical to ensure complete dissolution of the sample and miscibility with the aqueous titrant. A mixture of toluene and isopropanol is often employed.[2][3]
-
Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to neutralize the resulting carboxylic acid and HCl.
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a colorimetric indicator like phenolphthalein.[2][3]
Experimental Protocol: Acid-Base Titration
-
Sample Preparation: Accurately weigh approximately 1.0-1.5 g of this compound into a clean, dry 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 50 mL of a 1:1 (v/v) mixture of toluene and anhydrous isopropanol. Swirl to dissolve the sample.
-
Hydrolysis: Carefully add 25 mL of deionized water to the flask and swirl for 5-10 minutes to ensure complete hydrolysis of the acyl chloride.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution.
-
Titration: Titrate the solution with standardized 0.5 M sodium hydroxide until a persistent pink endpoint is observed.
-
Blank Determination: Perform a blank titration using the same volumes of solvents and indicator, but without the sample.
-
Calculation: Purity (%) = [(V_sample - V_blank) × M_NaOH × MW_acyl_chloride] / (W_sample × 2) × 100 Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_acyl_chloride = Molecular weight of this compound (172.59 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 accounts for the two moles of acid (carboxylic acid and HCl) produced per mole of acyl chloride.
-
Argentometric Titration: Targeting the Chloride Content
This method specifically quantifies the chloride content of the acyl chloride after hydrolysis. The Volhard method, a type of back-titration, is particularly suitable.[4][5]
Causality Behind Experimental Choices:
-
Precipitation: An excess of standardized silver nitrate (AgNO₃) solution is added to the hydrolyzed sample, precipitating the chloride ions as silver chloride (AgCl).
-
Back-Titration: The excess, unreacted AgNO₃ is then titrated with a standardized potassium thiocyanate (KSCN) solution.
-
Indicator: Ferric ammonium sulfate is used as an indicator, which forms a red-colored complex with the first excess of thiocyanate ions, signaling the endpoint.[4][5]
Experimental Protocol: Argentometric Titration (Volhard Method)
-
Sample Preparation and Hydrolysis: Follow steps 1-3 of the Acid-Base Titration protocol.
-
Acidification: Add 5 mL of concentrated nitric acid to the solution.
-
Silver Nitrate Addition: Add a known excess volume of standardized 0.1 M silver nitrate solution (e.g., 50.00 mL). Swirl to ensure complete precipitation of AgCl.
-
Indicator Addition: Add 2 mL of ferric ammonium sulfate indicator solution.
-
Back-Titration: Titrate the solution with standardized 0.1 M potassium thiocyanate until the first permanent reddish-brown color appears.
-
Calculation: Moles of AgNO₃ added = M_AgNO₃ × V_AgNO₃ Moles of KSCN used = M_KSCN × V_KSCN Moles of Cl⁻ = Moles of AgNO₃ added - Moles of KSCN used Purity (%) = (Moles of Cl⁻ × MW_acyl_chloride) / W_sample × 100
Modern Alternatives: A Comparative Overview
While titration methods are robust and reliable, they are bulk techniques that measure the total amount of a specific functional group or ion. They do not provide information about the presence of other organic impurities. For a more comprehensive purity profile, chromatographic and spectroscopic methods are indispensable.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile impurities; can quantify residual solvents.[6][7][8] | Requires derivatization of the acyl chloride to a more stable ester to prevent on-column hydrolysis and degradation.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Can analyze a wide range of non-volatile impurities; various detection methods (e.g., UV, MS) provide high sensitivity and specificity.[11][12][13][14] | Direct analysis is challenging due to the high reactivity and potential for on-column hydrolysis.[9] Derivatization is often necessary.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides structural confirmation and can identify and quantify impurities without the need for reference standards for each impurity (qNMR).[16][17][18] | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification. |
Visualizing the Analytical Workflow
The selection of an analytical method is a critical decision in the quality control process. The following diagram illustrates the logical workflow for the purity determination of this compound.
Caption: Workflow for purity analysis of this compound.
Logical Relationship of Analytical Techniques
The choice between these methods often depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling.
Caption: Interrelationship of analytical methods for purity determination.
Conclusion: An Integrated Approach to Purity Assurance
For the routine quality control and purity assessment of this compound, titration methods offer a rapid, cost-effective, and accurate solution. They are particularly well-suited for determining the overall assay of the acyl chloride.
However, for comprehensive impurity profiling, which is crucial during process development, stability studies, and for regulatory submissions, a multi-faceted approach is essential. The use of high-resolution chromatographic techniques like GC and HPLC, in conjunction with the structural elucidating power of NMR spectroscopy, provides a complete picture of the sample's purity. By understanding the strengths and limitations of each technique, researchers and analytical scientists can ensure the quality and consistency of this vital synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.
References
- Andersson, G. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 644-650.
- Niedermayer, A. O. (1967). Gas Chromatographic Analysis of C2-C16 Acyl Chlorides as the 2-Butanol Esters. Analytical Chemistry, 39(8), 940-944.
- Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(8), 3645-3653.
- Li, W., et al. (2009). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. Analytical Chemistry, 81(13), 5183-5191.
- ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- University of Calgary. (n.d.). Spectroscopic Analysis : Acyl Chlorides.
- ResearchGate. (n.d.). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.
- Hishta, C., & Bomstein, J. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- Liler, M. (1969). The conductometric determination of basic dissociation constants of weak bases in sulphuric acid. Part III. The basicities of acyl chlorides. Journal of the Chemical Society B: Physical Organic, 385-389.
- ASTM International. (2014).
- Unknown. (n.d.). Argentometric Titrations.
- ResearchGate. (n.d.). Impurity Control by NMR Spectroscopy in Betainhydroxamic Acid Chloride Synthesis.
- ASTM International. (1994).
- Unknown. (n.d.). Argentometric determination of chlorides.
- Xylem Analytics. (n.d.). Determination of Acid Number by Color- Indicator Titration (ASTM D 974). Available at: [https://www.xylemanalytics.com/media/wysiwyg/cms/user-downloads/applications/ titration/water/APN_T_002_Acid_Number_ASTM_D974_EN.pdf]([Link] titration/water/APN_T_002_Acid_Number_ASTM_D974_EN.pdf)
- ASTM International. (2002).
- SpectraBase. (n.d.). Acetylchloride - Optional[1H NMR] - Chemical Shifts.
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A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Fluoro-5-methylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, the precise control and understanding of acylation reactions are paramount. The choice of acylating agent is a critical decision, influencing reaction rates, selectivity, and overall synthetic efficiency. 2-Fluoro-5-methylbenzoyl chloride is a versatile reagent, yet a thorough understanding of its kinetic behavior is essential for its effective application. This guide provides an in-depth comparison of its reactivity, supported by experimental data for analogous systems, and presents detailed protocols for kinetic analysis.
The Reactivity Profile of this compound: An Expert's Perspective
The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution is fundamentally governed by the electronic and steric nature of its substituents. In this compound, we have two key influencers on the electrophilicity of the carbonyl carbon:
-
Fluorine (at position 2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While fluorine also has a +R (resonance) effect due to its lone pairs, the inductive effect is generally considered dominant for halogens.
-
Methyl group (at position 5): The methyl group is an electron-donating group (+I effect), which slightly deactivates the ring and can modestly reduce the electrophilicity of the carbonyl carbon.
The ortho-position of the fluorine atom also introduces a steric component that can influence the approach of the nucleophile. However, the dominant electronic-withdrawing nature of fluorine is expected to render this compound a highly reactive acylating agent.
Quantitative Comparison of Reactivity
| Substituent (p-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kₖ) |
| -C(CH₃)₃ | 0.63 | 0.18 |
| -CH₃ | 0.83 | 0.24 |
| -H | 3.51 | 1.00 |
| -F | 3.39 | 0.97 |
| -Cl | 6.17 | 1.76 |
| -Br | 6.77 | 1.93 |
Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene in chlorobenzene as the solvent.[1]
This data clearly illustrates that electron-withdrawing groups (-Cl, -Br) enhance the rate of acylation, while electron-donating groups (-CH₃) diminish it.[1] The fluorine substituent in the para-position shows a reactivity comparable to the unsubstituted benzoyl chloride, suggesting a balance between its strong inductive withdrawal and its resonance donation.[1] In the case of this compound, the ortho-position of the fluorine atom is expected to lead to a more pronounced increase in reactivity compared to its para-counterpart due to the proximity of the inductive effect to the reaction center.
Experimental Protocols for Kinetic Analysis
A variety of analytical techniques can be employed to monitor the kinetics of reactions involving acyl chlorides.[2] The choice of method depends on the specific reaction, the nature of the reactants and products, and the available instrumentation.
Spectrophotometric Method (for Aminolysis or Alcoholysis)
This method is suitable for reactions where there is a change in the UV-Vis absorbance spectrum upon reaction, such as the reaction with a chromophoric amine or alcohol.[2]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile or dichloromethane).
-
Prepare a solution of the nucleophile (e.g., a chromophoric amine) in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the acyl chloride to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
In a quartz cuvette, mix the nucleophile solution with the solvent.
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at a predetermined wavelength where the product or reactant has a distinct absorption maximum.
-
Monitor the change in absorbance over time until the reaction is complete.[2]
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation.
-
Caption: Workflow for Spectrophotometric Kinetic Analysis.
Chromatographic Method (HPLC or GC-MS)
This method is highly versatile and allows for the direct monitoring of the concentrations of reactants and products over time.[2]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the nucleophile, solvent, and an internal standard.
-
Initiate the reaction by adding a known amount of this compound.
-
-
Sample Collection:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately, for example, by adding a large volume of a suitable quenching agent or by rapid dilution.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated HPLC or GC-MS system to determine the concentrations of the reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Comparison with Alternative Acylating Agents
The choice of an acylating agent is a critical parameter in synthesis design. Here, we compare this compound with other common acylating agents.
Isomeric and Analogous Acyl Chlorides
-
2-Chloro-5-methylbenzoyl chloride: The chloro-analog is also a reactive acylating agent. Given that chlorine is a slightly better electron-withdrawing group than fluorine in the context of acylation reactivity (as seen in the table above), 2-chloro-5-methylbenzoyl chloride is expected to be slightly more reactive than its fluoro counterpart under similar conditions.
-
Less Hindered Isomers (e.g., p-Toluoyl Chloride): Isomers with less steric hindrance around the carbonyl group may react faster in certain cases, especially with bulky nucleophiles.[3] However, the strong activating effect of the ortho-fluoro group in this compound is likely to make it more reactive than less electronically activated isomers.
Other Classes of Acylating Agents
-
Acid Anhydrides (e.g., Acetic Anhydride): Acid anhydrides are generally less reactive than acyl chlorides.[4] This lower reactivity can be advantageous for achieving higher selectivity with multifunctional substrates. However, reactions with acid anhydrides often require higher temperatures or catalysts to proceed at a reasonable rate.[4]
-
N-Acylbenzotriazoles: These have emerged as milder and more selective acylating agents.[5] They often provide high yields under mild, environmentally friendly conditions.[6]
Caption: General Reactivity Hierarchy of Acylating Agents.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is air-sensitive and should be stored under an inert atmosphere.[7] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[7]
Conclusion
This compound is a highly reactive acylating agent, a property conferred by the strong electron-withdrawing inductive effect of the ortho-fluoro substituent. While specific kinetic data for this molecule is sparse, a comprehensive understanding of its reactivity can be built upon data from analogous systems. The choice between this reagent and its alternatives will depend on the specific requirements of the synthesis, including the desired reaction rate, the nature of the substrate, and the tolerance for different reaction conditions and byproducts. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own kinetic studies, enabling a more informed and rational approach to synthesis design and optimization.
References
- A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex | Request PDF - ResearchGate.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- Comparative Kinetic Analysis of 7-Bromoheptanoyl Chloride in Acylation Reactions - Benchchem.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers.
- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
- Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile - Huskie Commons.
- A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride - Benchchem.
- 5-Fluoro-2-methylbenzoyl chloride - Synquest Labs.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0 - Ossila.
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH.
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate.
- A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride - Benchchem.
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2 - Google Patents.
- Synthesis of 2-methylbenzoyl chloride - PrepChem.com.
- Rapid Kinetic Techniques - CORE.
- A Researcher's Guide to Acylation: Evaluating Alternatives to o-Toluoyl Chloride - Benchchem.
- Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed.
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A Comparative Guide to Catalysts for 2-Fluoro-5-methylbenzoyl Chloride Reactions: A Handbook for Researchers
For the discerning researcher in pharmaceutical and fine chemical synthesis, the selection of an optimal catalytic system is paramount to achieving desired yields, selectivity, and process efficiency. This guide provides an in-depth comparative analysis of catalysts for reactions involving 2-Fluoro-5-methylbenzoyl chloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Drawing upon established principles of organic chemistry and field-proven insights, we will explore the nuances of catalyst selection, from traditional Lewis acids to modern organocatalysts, supported by experimental data and protocols.
The Significance of this compound in Drug Development
This compound is a versatile building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methyl group provides a point for further functionalization. Its primary reactivity centers around the acyl chloride group, which readily participates in acylation reactions to form ketones, esters, and amides – crucial linkages in many pharmaceutical compounds.[1] The judicious choice of catalyst is critical to steer these reactions towards the desired products in high purity and yield.
Core Reactions and Catalytic Systems
The most prominent reaction of this compound is the Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings.[2][3] However, other catalytically driven reactions, such as esterifications and amidations, are also of significant interest. This guide will focus on a comparative analysis of catalysts for these key transformations.
Lewis Acid Catalysis in Friedel-Crafts Acylation
Friedel-Crafts acylation is the classic method for forming aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst is employed to generate a highly electrophilic acylium ion from the acyl chloride.[2][4]
Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.
Caption: Generalized workflow for Lewis acid-catalyzed Friedel-Crafts acylation.
Comparative Performance of Common Lewis Acid Catalysts
The choice of Lewis acid significantly impacts reaction rate, selectivity, and the required reaction conditions.[2][3] While direct comparative data for this compound is not extensively published, we can extrapolate from general trends observed in Friedel-Crafts acylations.
| Catalyst | Typical Loading | Common Solvents | Temperature (°C) | Key Advantages | Key Disadvantages |
| AlCl₃ | Stoichiometric | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene[5] | 0 - RT | High reactivity, widely applicable | Often requires stoichiometric amounts, moisture sensitive, generates significant waste |
| FeCl₃ | Catalytic to Stoichiometric | Dichloromethane, Toluene | RT - 60 | Less expensive than AlCl₃, effective for many substrates | Can be less reactive than AlCl₃, potential for side reactions |
| ZnCl₂ | Catalytic to Stoichiometric | - | High Temperatures | Milder catalyst, useful for sensitive substrates | Generally less reactive, often requires higher temperatures[6] |
| Metal Triflates (e.g., Yb(OTf)₃) | Catalytic (1-10 mol%) | Acetonitrile, Nitromethane | RT - 80 | Highly efficient, recyclable, water-tolerant | Higher cost |
| Zeolites (e.g., H-beta) | Heterogeneous | Acetic Acid, Toluene | 120 - 150 | Recyclable, environmentally friendly, shape-selective | Requires higher temperatures, potential for catalyst deactivation[7][8] |
Expert Insights on Catalyst Selection for this compound:
The electronic nature of the substituents on the benzoyl chloride ring influences its reactivity. The fluorine atom is electron-withdrawing via induction, which can slightly increase the electrophilicity of the carbonyl carbon. The methyl group is weakly electron-donating. These effects are generally modest, and the reactivity of this compound in Friedel-Crafts acylation is expected to be comparable to that of benzoyl chloride itself. Therefore, the choice of catalyst will primarily depend on the reactivity of the aromatic substrate being acylated.
-
For activated aromatic rings (e.g., anisole, toluene): Milder Lewis acids like FeCl₃ or even catalytic amounts of metal triflates can be effective, offering a more environmentally benign process.
-
For less reactive or deactivated aromatic rings: A stronger Lewis acid like AlCl₃ will likely be necessary to achieve a reasonable reaction rate.
Organocatalysis in Acylation Reactions
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives to traditional methods.[9] For acylation reactions, nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) are particularly effective.
Mechanism of DMAP-Catalyzed Acylation
DMAP acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine), regenerating the DMAP catalyst.
Caption: Mechanism of DMAP-catalyzed acylation.
Comparative Advantages of Organocatalysis:
| Catalyst Type | Typical Loading | Common Solvents | Temperature (°C) | Key Advantages | Key Disadvantages |
| DMAP | Catalytic (1-10 mol%) | Dichloromethane, THF, Acetonitrile | 0 - RT | Mild reaction conditions, high efficiency for esterifications and amidations, metal-free | Not suitable for Friedel-Crafts acylation of arenes, potential for catalyst poisoning by acids |
| Chiral Organocatalysts | Catalytic (1-20 mol%) | Various | -20 - RT | Enantioselective synthesis | Higher catalyst cost, substrate-specific |
Expert Insights on Organocatalyst Selection:
For the synthesis of esters or amides from this compound, DMAP is an excellent choice, particularly when dealing with sensitive substrates that may not tolerate harsh Lewis acidic conditions. The mild reaction conditions and low catalyst loadings align with the principles of green chemistry.
Experimental Protocols
To provide a practical framework for catalyst comparison, the following are representative protocols for the acylation of a model substrate, anisole, with this compound using different catalytic systems.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation using a Heterogeneous Zeolite Catalyst
Materials:
-
This compound
-
Anisole (in excess, can act as solvent)
-
Zeolite H-beta catalyst
-
Toluene (optional solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Zeolite H-beta catalyst.
-
Add anisole (e.g., 10 equivalents) and this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux (e.g., 120-150 °C) and stir for the required time, monitoring the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Recover the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Work up the filtrate by removing the excess anisole under reduced pressure and then proceeding with a standard aqueous work-up and extraction as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Esterification using DMAP as an Organocatalyst
Materials:
-
This compound
-
An alcohol (e.g., benzyl alcohol)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent), triethylamine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred alcohol solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is a critical decision that influences the outcome of the synthesis. For Friedel-Crafts acylations, traditional Lewis acids like AlCl₃ and FeCl₃ remain highly effective, though the trend is moving towards more sustainable and recyclable options such as metal triflates and heterogeneous zeolite catalysts.[10] For the synthesis of esters and amides, organocatalysts like DMAP offer a mild and efficient metal-free alternative.
The development of novel catalytic systems continues to be a vibrant area of research. Future advancements will likely focus on catalysts that offer higher selectivity, lower environmental impact, and broader substrate scope. For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide will enable the rational selection of catalysts to optimize the synthesis of valuable pharmaceutical intermediates derived from this compound.
References
- Functionalized Organocatalytic Nanoreactors: Hydrophobic Pockets for Acylation Reactions in Water. ACS Publications.
- Enzyme-like Acyl Transfer Catalysis in a Bifunctional Organic Cage. PMC - NIH.
- Enzyme-like Acyl Transfer Catalysis in a Bifunctional Organic Cage. ACS Publications.
- Advancements in lewis acid catalysis for friedel-crafts acylation reactions.
- Organocatalysis. Wikipedia.
- The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. ResearchGate.
- Friedel–Crafts acylation of different arenes with benzoyl chloride... ResearchGate.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers.
- Design and performance of supported Lewis acid catalysts derived from metal contaminated biomass for Friedel–Crafts alkylation and acylation. ResearchGate.
- (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
- New process for friedel-crafts reaction, and catalyst therefore. Google Patents.
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- Synthesis of 2-methylbenzoyl chloride. PrepChem.com.
- Friedel-Crafts Reactions. Chemistry LibreTexts.
- Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... ResearchGate.
- Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK.
- This compound. GlobalChemMall.
- (PDF) Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. ResearchGate.
- This compound,135564-61-3. Allfluoro pharmaceutical co .ltd.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Understanding the Reactivity of 2-Fluoro-5-methylbenzoyl Chloride
This compound (CAS No. 135564-61-3) is a highly reactive acyl chloride.[1][2] Its proper handling and disposal are dictated by its chemical nature. The key to safe disposal is understanding its vigorous, exothermic reaction with nucleophiles, most notably water. This reactivity, while synthetically useful, presents significant hazards if not managed correctly during disposal.
Upon contact with water or moisture, this compound hydrolyzes to form 2-fluoro-5-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is often rapid and can generate substantial heat and fumes, posing inhalation and contact hazards. The generated HCl gas can also pressurize improperly sealed containers, creating a risk of rupture. Therefore, all disposal procedures are designed to prevent uncontrolled hydrolysis and to manage the resulting corrosive byproducts safely.
Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is mandatory. The following table summarizes the key hazards associated with this compound and the corresponding essential PPE.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and damage upon contact.[3] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Flame-retardant lab coat and additional chemical-resistant apron if handling large quantities.[4] |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage.[3] | Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[4] |
| Respiratory Irritation | Vapors and fumes are highly irritating to the respiratory tract.[3] | Respiratory Protection: Work must be conducted in a certified chemical fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[4][5] |
| Reactivity | Reacts violently with water, strong bases, and alcohols.[5][6] | Standard PPE as listed above, with an emphasis on preventing contact with incompatible materials. |
Crucial Insight: The selection of PPE is not merely a regulatory formality; it is the primary barrier between the researcher and severe chemical burns or respiratory damage. Always inspect PPE for integrity before use and ensure a proper fit.[4]
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.[3][7] Under no circumstances should this chemical be poured down the drain or mixed with general laboratory waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (corrosive).
-
Inert Atmosphere: For long-term storage of the waste container before pickup, consider flushing the container with an inert gas like nitrogen or argon to minimize contact with atmospheric moisture.[3]
-
Avoid Contamination: Do not mix this compound waste with other waste streams, especially aqueous or alcoholic solutions. This is to prevent dangerous reactions within the waste container.
Step 2: Handling Contaminated Materials
-
Sharps and Labware: Any disposable labware (e.g., pipette tips, syringes) that has come into contact with this compound should be considered contaminated and placed in the designated hazardous waste container.
-
Protective Clothing: Disposable gloves and other contaminated PPE should be carefully removed to avoid skin contact and placed in a sealed bag within the hazardous waste container.
-
Rinsate: When cleaning non-disposable glassware, perform an initial rinse with a small amount of an inert, high-boiling point organic solvent (e.g., toluene or xylene) to remove residual acyl chloride. This rinsate must be collected and treated as hazardous waste. Do not perform an initial rinse with water or alcohols.
Step 3: Storage and Final Disposal
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated corrosives storage area, away from incompatible materials.[7]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Provide them with a copy of the Safety Data Sheet (SDS) to ensure they have all necessary information for transport and disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the hazards.
Small Spills (Manageable by trained personnel):
-
Evacuate and Ventilate: Restrict access to the immediate area and ensure the chemical fume hood is functioning at maximum capacity.
-
Don PPE: Wear the full PPE ensemble as detailed in the hazard table.
-
Containment: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or a commercial sorbent designed for chemical spills.[6] Do not use water or combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth lightly dampened with an inert organic solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and your institution's emergency response team or EHS department.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the fumes.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders to manage the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-methylbenzoyl Chloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring that every procedure is a self-validating system of safety. By understanding the inherent risks of this reactive compound, you can implement a multi-layered defense system that protects you, your colleagues, and your research.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is a valuable reagent in organic synthesis, often used as an intermediate in the creation of more complex molecules.[1] However, its utility is matched by its significant hazards. As an acyl chloride, its reactivity is the source of its danger. A thorough understanding of these risks is the foundation of safe handling.
-
Severe Corrosivity: The primary hazard is its classification as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 substance.[2] Upon contact with moisture—such as that on skin, in eyes, or mucous membranes—it hydrolyzes to form hydrochloric acid (HCl) and 2-fluoro-5-methylbenzoic acid. This reaction causes immediate and severe chemical burns.[2][3]
-
Respiratory Tract Irritation: Vapors and mists are highly irritating to the respiratory system.[2] Inhalation can lead to inflammation, coughing, and shortness of breath, and is designated as a specific target organ toxicity (single exposure) hazard.[2][4]
-
High Reactivity: The compound is air and moisture-sensitive.[2] It reacts exothermically with water, alcohols, and strong bases.[5][6] This reactivity can generate heat and corrosive hydrogen chloride gas, potentially pressurizing containers or creating a hazardous atmosphere.[5]
-
Hazardous Decomposition: During a fire, thermal decomposition can release highly toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[7]
Core PPE Requirements: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. The level of PPE must match the task's risk.
PPE Specification Table
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical splash goggles conforming to EN166 or ANSI Z87.1.[2] | Heavy-duty nitrile or butyl rubber gloves (check manufacturer's compatibility data).[8][9] | Flame-resistant (FR) lab coat, fully buttoned. | Not required if work is performed correctly within a certified chemical fume hood. |
| Weighing/Transfer Operations | Chemical splash goggles AND a full-face shield.[9][10] | Double-gloving: an inner pair of nitrile gloves with a heavier outer pair of butyl or neoprene gloves.[11] | Chemical-resistant apron over an FR lab coat.[9][10] | Recommended: An air-purifying respirator with an acid gas/organic vapor (OV/AG) cartridge if there's any risk of vapors escaping the hood.[4][9] |
| Emergency Response (Spill/Fire) | Full-face shield over chemical splash goggles.[11] | Heavy-duty, long-cuffed chemical-resistant gloves (e.g., butyl, neoprene).[8] | Fully encapsulated, chemical-resistant suit.[11][12] | Self-Contained Breathing Apparatus (SCBA) is mandatory. Air-purifying respirators are insufficient for emergency situations.[2][11] |
Operational Plan: Integrating PPE into Your Workflow
Safe handling is a process, not a single action. The following workflow embeds safety checks at every stage, from preparation to disposal.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Procedural Guidance
1. Pre-Handling Preparation and Inspection
-
Verify Engineering Controls: Confirm your chemical fume hood has been certified within the last year. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[2][13]
-
Inspect Your PPE: Before every use, meticulously inspect all PPE. Check gloves for pinholes or degradation. Ensure face shields are not cracked. Check respirator cartridges to ensure they are within their service life.
2. Safe Handling in the Fume Hood
-
Donning PPE: Put on your lab coat and inner gloves first. Then, add your eye protection, any required respiratory protection, and finally, your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Chemical Transfer: Always conduct all transfers of this compound deep within the fume hood with the sash at the lowest practical height. Use only glass or PTFE-lined equipment. Ground containers when transferring larger quantities to prevent static discharge.[14]
-
Reaction Quenching: Be mindful that quenching reactions containing this reagent can be highly exothermic. Plan for appropriate cooling and slow, controlled addition of the quenching agent.
3. Post-Handling: Doffing and Decontamination
-
The Doffing Sequence: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Remove outer gloves first.
-
Remove your lab coat and/or apron, turning it inward as you roll it off.
-
Remove face shield and goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[4]
-
-
Surface Decontamination: Wipe down the work area in the fume hood with a suitable solvent (e.g., isopropanol), followed by a soap and water wash.
Emergency and Disposal Plans
Emergency Response: Spill Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab and call your institution's emergency response team.
-
Don Emergency PPE: For small spills inside a fume hood, don the emergency PPE outlined in the table above, including an SCBA if available, or at a minimum, an OV/AG respirator.[11]
-
Contain & Absorb: Do NOT use water or combustible materials like paper towels.[7] Cover the spill with an inert absorbent material such as sand, dry chemical absorbent, or vermiculite.[6]
-
Collect & Dispose: Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area as described in the post-handling section.
First Aid for Exposure Immediate action is critical to mitigating injury.
-
Skin Contact: Immediately proceed to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Seek immediate medical attention.[2][15]
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[16] Call for immediate medical assistance.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[2][3]
Disposal Plan
-
Chemical Waste: All unreacted this compound and materials contaminated with it are considered hazardous waste. They must be collected in a designated, sealed, and properly labeled container.
-
PPE Disposal: Heavily contaminated disposable PPE (gloves, aprons) should be placed in the solid hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][13] Never attempt to neutralize this chemical yourself or pour it down the drain.[13]
References
- Fisher Scientific. (2024, March 31). Safety Data Sheet: this compound.
- Synquest Labs. Safety Data Sheet: 2-Chloro-5-fluorobenzoyl chloride.
- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. Details hazards of the hydrolysis product.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Synquest Labs. Safety Data Sheet: 5-Fluoro-2-methylbenzoyl chloride.
- Apollo Scientific. Safety Data Sheet: 2-Fluoro-5-methylbenzenesulphonyl chloride.
- PubChem. 2-Fluorobenzoyl chloride. National Center for Biotechnology Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
